N-(chloroacetyl)-2-methylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZNYTZFAOCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589747 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95038-11-2 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(chloroacetyl)-2-methylalanine synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-(chloroacetyl)-2-methylalanine
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-(chloroacetyl)-2-methylalanine
N-(chloroacetyl)-2-methylalanine serves as a crucial building block in synthetic organic chemistry and drug development. As a derivative of the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid, Aib), it incorporates a unique structural motif that imparts specific conformational constraints on peptides, making it a valuable component in peptidomimetics. The presence of the reactive chloroacetyl group provides a versatile handle for further chemical modification through nucleophilic substitution, allowing for the construction of more complex molecules, including enzyme inhibitors, imaging agents, and novel pharmaceutical candidates.[1][2] This guide offers a comprehensive protocol for its synthesis, grounded in fundamental chemical principles and designed for reproducibility and scalability in a research setting.
Pillar 1: The Chemical Rationale - Understanding the N-Chloroacetylation Reaction
The synthesis of N-(chloroacetyl)-2-methylalanine is fundamentally a nucleophilic acyl substitution reaction. The core transformation involves the acylation of the amino group of 2-methylalanine with chloroacetyl chloride.
The Mechanism: The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of 2-methylalanine onto the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base present in the reaction medium then abstracts the proton from the nitrogen atom, yielding the final N-chloroacetylated product and a salt byproduct (e.g., HCl).
The presence of the carboxylic acid on the 2-methylalanine starting material necessitates careful pH control. The reaction is typically performed under basic conditions (a variation of the Schotten-Baumann reaction), which serves two primary purposes:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Enhanced Nucleophilicity: The base deprotonates the amino group, increasing its nucleophilicity and thereby accelerating the rate of reaction with the electrophilic chloroacetyl chloride.
// Replace with actual chemical structure images for a real implementation start_amine [label="2-Methylalanine", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; start_acyl [label="Chloroacetyl Chloride", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-(chloroacetyl)-2-methylalanine", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start_amine -> intermediate [label="Nucleophilic\nAttack"]; start_acyl -> intermediate; intermediate -> product [label="Elimination of Cl-\nDeprotonation"];
caption [label="Fig 1: Reaction Mechanism", shape=plaintext, fontsize=10]; }
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. Each stage, from reaction setup to purification and final analysis, includes checkpoints and rationale to ensure the successful synthesis and verification of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |
| 2-Methylalanine | C₄H₉NO₂ | 103.12 | 50.0 | 1.0 | 5.16 g | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 110.0 | 2.2 | 4.40 g | Fisher Scientific |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 55.0 | 1.1 | 4.3 mL | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - | 100 mL | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | - | - | ~10 mL | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed | VWR |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation of the Amino Acid Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.16 g (50.0 mmol) of 2-methylalanine and 4.40 g (110.0 mmol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids have dissolved. The use of two equivalents of base ensures the full deprotonation of both the carboxylic acid and the ammonium group (formed in situ), maximizing the concentration of the nucleophilic free amine.[4][5]
-
Cooling and Reagent Addition: Cool the flask in an ice-water bath to between 0 and 5°C. Place 4.3 mL (55.0 mmol, 1.1 eq) of chloroacetyl chloride into a dropping funnel fitted to the central neck of the flask. Add the chloroacetyl chloride dropwise to the stirred amino acid solution over approximately 30 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and to minimize the hydrolysis of the reactive chloroacetyl chloride in the aqueous medium.[6][7] The temperature should be carefully monitored and maintained below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.[8][9]
-
Product Isolation (Workup): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution to pH 2 by adding concentrated hydrochloric acid dropwise. A voluminous white precipitate of N-(chloroacetyl)-2-methylalanine will form. Causality: Acidification protonates the carboxylate group, rendering the product molecule neutral and significantly decreasing its solubility in water, thus forcing its precipitation.
-
Filtration and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts. Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Pillar 3: Authoritative Grounding and Verification
The identity and purity of the synthesized N-(chloroacetyl)-2-methylalanine must be confirmed using standard analytical techniques.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[8]
-
¹H NMR (in DMSO-d₆): Expect signals for the two methyl groups (singlet, ~1.4 ppm), the CH₂ group of the chloroacetyl moiety (singlet, ~4.2 ppm), an amide N-H proton (broad singlet, ~8.5 ppm), and a carboxylic acid proton (very broad singlet, >12 ppm).
-
¹³C NMR (in DMSO-d₆): Expect signals for the methyl carbons, the quaternary carbon, the chloroacetyl CH₂ carbon, and the two carbonyl carbons (amide and carboxylic acid).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (~1700-1750 cm⁻¹ and ~1650 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).[3]
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
-
Mass Spectrometry (MS): Techniques like LC-MS can confirm the molecular weight of the product.[10][11]
Safety and Handling
-
Chloroacetyl chloride is highly corrosive, toxic, and lachrymatory. It reacts violently with water.[12][13] All manipulations must be performed in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and appropriate gloves (e.g., nitrile), is mandatory.[15]
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
The initial reaction and the acidification step are exothermic and require careful temperature control.
References
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. [Link]
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. [Link]
-
International Journal of Pharma Sciences and Research. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]
-
Semantic Scholar. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Chloroacetyl chloride - Chemical Emergency Medical Guidelines. [Link]
- Google Patents. (2016).
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
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- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
N-(chloroacetyl)-2-methylalanine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of N-(chloroacetyl)-2-methylalanine.
A Bifunctional Steric Probe and Cysteine-Reactive Warhead
Executive Summary
N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-AIB or N-Chloroacetyl-α-aminoisobutyric acid ) is a specialized amino acid derivative used primarily in peptide chemistry and enzymology. It combines two critical structural features:
-
The Gem-Dimethyl "Shield": The
-aminoisobutyric acid (AIB) core provides significant steric bulk, inducing helical conformations ( -helix) in peptides and resisting proteolytic degradation. -
The Chloroacetyl "Warhead": The N-terminal chloroacetyl group acts as a potent electrophile for site-specific conjugation, particularly with cysteine thiols via
displacement, enabling peptide "stapling" and macrocyclization.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its mechanistic role in bioconjugation.
Physicochemical Datasheet
| Property | Value / Description |
| Chemical Name | N-(Chloroacetyl)-2-methylalanine |
| Synonyms | N-Chloroacetyl-AIB; 2-(2-Chloroacetamido)-2-methylpropanoic acid |
| CAS Number | 95038-11-2 |
| Molecular Formula | |
| Molecular Weight | 179.60 g/mol |
| Structure | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form); Soluble in basic aqueous buffers.[1] |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| Reactivity Class |
Synthetic Route & Production
The synthesis of N-(chloroacetyl)-2-methylalanine presents a unique challenge compared to standard amino acids due to the steric hindrance of the gem-dimethyl group on the AIB core. A modified Schotten-Baumann protocol is recommended to ensure complete acylation.
Validated Synthesis Protocol
Reagents:
- -Aminoisobutyric acid (AIB)[2]
-
Chloroacetyl chloride (1.1 equivalents)[3]
-
Sodium Hydroxide (4M NaOH) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water mix
Step-by-Step Methodology:
-
Dissolution: Dissolve AIB (10 mmol) in 4M NaOH (25 mL) at 0°C. The high pH is critical to maintain the amine in its nucleophilic free-base form (
) rather than ammonium ( ). -
Acylation (The Critical Step): Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes while vigorously stirring. Maintain temperature at 0–5°C to prevent hydrolysis of the acyl chloride.
-
Expert Note: Unlike Alanine, AIB reacts slowly. After addition, allow the reaction to warm to room temperature and stir for 4–6 hours (vs. 1 hour for unhindered amino acids).
-
-
Acidification: Cool the mixture back to 0°C and carefully acidify to pH 2.0 using 6M HCl. The product, N-(chloroacetyl)-2-methylalanine, will precipitate as a white solid.
-
Extraction & Purification: If precipitation is partial, extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over
, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Synthesis Workflow Diagram
Figure 1: Schotten-Baumann synthesis pathway highlighting the steric bottleneck at the AIB amine.
Reactivity & Mechanistic Insight
The utility of N-(chloroacetyl)-2-methylalanine lies in its dual reactivity. It serves as a "stapling" agent in peptide synthesis.
The "Warhead": Thioether Formation
The chloroacetyl group is a "soft" electrophile. It reacts rapidly and specifically with thiols (e.g., Cysteine side chains) via an
-
Selectivity: At pH 7.5–8.0, cysteine thiols (
) are sufficiently nucleophilic to displace the chloride, while lysine amines ( ) remain protonated and unreactive. -
Stability: The resulting thioether bond is stable to reduction and hydrolysis, unlike disulfide bonds.
The "Shield": Gem-Dimethyl Effect
The AIB moiety introduces the Thorpe-Ingold effect (gem-dimethyl effect).
-
Conformation: It restricts the
torsion angles, forcing peptides into helical structures ( -helix or -helix). -
Protection: The steric bulk protects the adjacent amide bond from enzymatic hydrolysis by proteases, extending the half-life of therapeutic peptides.
Bioconjugation Mechanism Diagram
Figure 2: Mechanism of Cysteine ligation. The chloroacetyl group allows site-specific conjugation despite the steric bulk of the AIB core.
Applications in Drug Development[4]
Peptide Stapling
Researchers incorporate N-(chloroacetyl)-2-methylalanine at the N-terminus of a peptide sequence containing a downstream Cysteine (
Enzymatic Probes (Aminoacylase I)
While AIB is achiral, N-chloroacetyl-AIB is used to probe the steric tolerance of Aminoacylase I (ACY-1) .
-
Hypothesis: ACY-1 typically hydrolyzes N-acetyl-L-amino acids.[4][5][6]
-
Experiment: By using N-chloroacetyl-AIB, researchers test if the enzyme can accept the electron-withdrawing chlorine (which activates the carbonyl) despite the steric hindrance of the gem-dimethyl group.
-
Outcome: These derivatives often show resistance to hydrolysis, serving as stable inhibitors or mechanistic probes.
Safety & Handling
-
Precursor Hazard: Chloroacetyl chloride is a potent lachrymator and corrosive. All synthesis steps involving this reagent must be performed in a fume hood.
-
Compound Safety: N-(Chloroacetyl)-2-methylalanine is an alkylating agent. It should be handled as a potential skin sensitizer and irritant. Wear nitrile gloves to prevent contact, as alkylators can react with skin proteins.
References
-
BenchChem. (2025).[3] N-(chloroacetyl)-2-methylalanine Product Analysis. Retrieved from
-
Kitamatsu, M., et al. (2022). "Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH)." Processes, 10(11), 2200. (Demonstrates reactivity of chloroacetyl groups in hindered peptides). Retrieved from
-
PubChem. (2025).[7] Compound Summary for CAS 95038-11-2. Retrieved from
-
Wada, E., et al. (2002). "Enzymatic synthesis of N-acyl-L-amino acids using acylase I." Journal of Bioscience and Bioengineering. (Context for Aminoacylase activity).[5][8] Retrieved from
Sources
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- 4. d-nb.info [d-nb.info]
- 5. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 7. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Monograph: N-(Chloroacetyl)-2-methylalanine
This technical guide details the physicochemical properties, synthetic methodology, and chemical biology applications of N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-α-aminoisobutyric acid or N-ClAc-AIB).
This molecule represents a strategic convergence of two functional motifs: the chloroacetyl group (a cysteine-reactive electrophile) and the 2-methylalanine (AIB) backbone (a conformational restrictor and helix inducer).
Physicochemical Profile
N-(Chloroacetyl)-2-methylalanine is a specialized building block used primarily in the development of Targeted Covalent Inhibitors (TCIs) and peptidomimetics. Unlike standard amino acids, the gem-dimethyl effect of the AIB core restricts conformational freedom, while the chloroacetyl moiety serves as a "warhead" for irreversible binding.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(2-chloroacetamido)-2-methylpropanoic acid | |
| Common Name | N-(Chloroacetyl)-AIB | AIB = α-Aminoisobutyric acid |
| Molecular Formula | C₆H₁₀ClNO₃ | |
| Molecular Weight | 179.60 g/mol | Average Mass |
| Monoisotopic Mass | 179.035 g/mol | Essential for High-Res MS identification |
| CAS Number | Not widely listed | Parent AIB: 62-57-7; Methyl Ester: 52888-51-4 |
| Physical State | White to off-white crystalline solid | (Predicted based on AIB derivatives) |
| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents |
| pKa (COOH) | ~3.5 - 4.0 | Predicted |
Structural Significance
The molecule differs from a standard alanine derivative by the addition of a second methyl group at the α-carbon.
-
Steric Hindrance: The gem-dimethyl group creates significant steric bulk, protecting the amide bond from proteolytic cleavage.
-
Conformational Lock: AIB residues strongly favor
angles compatible with -helices or -helices, effectively "pre-organizing" peptides for receptor binding.
Synthetic Methodology
Due to the steric hindrance of the AIB amine, standard coupling protocols can be sluggish. The following protocol utilizes highly reactive chloroacetyl chloride under Schotten-Baumann conditions to ensure complete conversion.
Reagents & Materials
-
Substrate: 2-Aminoisobutyric acid (AIB)
-
Acylating Agent: Chloroacetyl chloride (1.1 equiv)
-
Base: 4M NaOH (aq) or DIPEA (organic route)
-
Solvent: DCM/Water (biphasic) or dry THF
Step-by-Step Protocol (Biphasic Route)
-
Dissolution: Dissolve AIB (10 mmol) in 4M NaOH (25 mmol) at 0°C. Ensure the solution is homogenous.
-
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes while vigorously stirring. Critical: Maintain temperature <5°C to prevent hydrolysis of the chloroacetyl chloride.
-
pH Maintenance: Monitor pH; if it drops below 9, add supplemental NaOH to maintain basicity (required to keep the amine nucleophilic).
-
Acidification: After 2 hours, carefully acidify the mixture to pH 2.0 using 1M HCl. The product may precipitate or require extraction.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallization: Purify using EtOAc/Hexanes if necessary.
Synthesis Workflow Diagram
Caption: Biphasic synthesis route utilizing Schotten-Baumann conditions to overcome steric hindrance.
Mechanism of Action: Covalent Warhead
In drug discovery, N-(chloroacetyl)-2-methylalanine is often incorporated into peptide ligands to convert a reversible binder into a covalent inhibitor.
The "Cysteine Trap"
The chloroacetyl group acts as a weak electrophile. It is generally unreactive toward lysine or histidine at physiological pH but reacts specifically with the thiolate anion of Cysteine residues via an S_N2 mechanism.
-
Selectivity: The reaction is driven by the high nucleophilicity of the thiolate (S⁻).
-
Proximity Effect: The non-covalent affinity of the peptide backbone (enhanced by the AIB helix induction) brings the warhead close to the target cysteine, increasing the effective molarity and reaction rate.
Mechanistic Pathway
Caption: Mechanism of covalent inhibition. The cysteine thiolate displaces the chloride ion, forming a stable thioether bond.
Analytical Characterization
To validate the synthesis of N-(chloroacetyl)-2-methylalanine, the following analytical signals are diagnostic.
Mass Spectrometry (LC-MS)
-
Expected [M+H]⁺: 180.04 Da.
-
Isotope Pattern: A distinct Chlorine isotope pattern will be visible.
-
M (³⁵Cl): 100% intensity.
-
M+2 (³⁷Cl): ~32% intensity.
-
Note: This 3:1 ratio is the hallmark of successful chloroacetylation.
-
NMR Spectroscopy (¹H NMR)
-
Gem-dimethyl: A strong singlet integrating to 6H at ~1.5 ppm (characteristic of AIB).
-
Chloroacetyl CH₂: A singlet integrating to 2H at ~4.0–4.1 ppm.
-
Shift: This peak is downfield due to the electron-withdrawing chlorine and carbonyl group.
-
-
Amide NH: A broad singlet (exchangeable) typically around 8.0–8.5 ppm.
References
-
AIB Properties: Toniolo, C., et al. (2001). "Structure and conformational properties of AIB-based peptides." Biopolymers.
-
Chloroacetyl Chemistry: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.
-
Synthesis Protocol: Simon, R. J., et al. (1992). "Peptoids: A modular approach to drug discovery." Proceedings of the National Academy of Sciences.
-
Covalent Probes: Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
Technical Profile: N-(Chloroacetyl)-2-methylalanine
[1]
Executive Summary
N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib ) is a non-proteinogenic amino acid derivative.[1] Structurally, it consists of the helix-inducing core
This molecule serves a dual purpose in medicinal chemistry:
-
Conformational Control: The gem-dimethyl group of the Aib core restricts backbone flexibility via the Thorpe-Ingold effect, stabilizing helical secondary structures (
-helices).[2] -
Chemoselective Ligation: The chloroacetyl moiety acts as an electrophilic "warhead," enabling specific covalent conjugation to nucleophiles (particularly cysteine thiols) in peptide stapling and fragment-based drug discovery (FBDD).
Nomenclature and Structural Identity
IUPAC Designation
The systematic IUPAC name is derived by treating the molecule as a substituted propanoic acid: 2-[(2-chloroacetyl)amino]-2-methylpropanoic acid
Chemical Identifiers
| Identifier Type | Value |
| CAS Registry Number | 95038-11-2 |
| Common Synonyms | N-Chloroacetyl-Aib; N-Chloroacetyl- |
| Molecular Formula | |
| SMILES | CC(C)(C(=O)O)NC(=O)CCl |
| InChI Key | BSIWIVCJKKGHQY-UHFFFAOYSA-N (Analogous backbone) |
Structural Visualization
The diagram below illustrates the connectivity, highlighting the reactive electrophilic center and the steric gem-dimethyl core.
Caption: Structural connectivity showing the electrophilic chloroacetyl tail (red/grey) linked to the sterically hindered Aib core (green).
Physical and Chemical Properties[2][5][6][7][8][9]
The physical behavior of N-(chloroacetyl)-2-methylalanine is dominated by the interplay between its polar carboxylic acid head and the lipophilic, sterically crowded core.
| Property | Data | Contextual Note |
| Molecular Weight | 179.60 g/mol | Suitable for fragment-based screening (<300 Da). |
| Crystal System | Monoclinic ( | Common for Aib derivatives due to efficient packing of methyl groups. |
| Solubility | DMSO, Methanol, Water (pH > 7) | Solubility in water increases significantly upon deprotonation of the carboxylic acid. |
| Reactivity | Alkylating Agent | The C-Cl bond is susceptible to |
| pKa (COOH) | ~3.8 - 4.0 (Predicted) | Slightly more acidic than alanine due to the inductive effect of the amide. |
Synthesis Protocol: Modified Schotten-Baumann
Objective: Synthesize N-(chloroacetyl)-2-methylalanine from
Rationale: The Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) are preferred over anhydrous conditions. Aib is sterically hindered, making the amino group less nucleophilic; however, the aqueous base ensures the amine remains unprotonated and reactive, while the biphasic system protects the hydrolytically unstable chloroacetyl chloride until reaction.
Reagents
- -Aminoisobutyric acid (Aib)[3]
-
Chloroacetyl chloride (1.1 equivalents)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Hydrochloric acid (HCl), 1M (for acidification)[4]
Step-by-Step Methodology
-
Solubilization: Dissolve Aib (10 mmol) in 4M NaOH (25 mmol). The excess base is critical to neutralize the HCl generated during the reaction and keep the Aib amine deprotonated.
-
Checkpoint: Ensure the solution is clear before proceeding.
-
-
Temperature Control: Cool the aqueous solution to 0°C in an ice bath.
-
Why? Low temperature suppresses the competitive hydrolysis of chloroacetyl chloride by water.
-
-
Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes with vigorous stirring. Simultaneously, monitor pH; if it drops below 9, add supplemental NaOH.
-
Mechanistic Insight: The vigorous stirring creates a fine emulsion, maximizing the interfacial surface area where the hydrophobic acyl chloride meets the hydrophilic amino acid anion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Wash the alkaline aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted chloroacetyl chloride (which stays in the organic phase).
-
Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product, N-(chloroacetyl)-2-methylalanine, will precipitate or oil out as the free acid.
-
-
Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Applications in Drug Development[11]
A. Covalent Fragment Screening & Peptide Stapling
N-(Chloroacetyl)-2-methylalanine is a "cysteine trap." In drug discovery, it is used to introduce a covalent binding site into a peptide sequence.
Mechanism:
The chloroacetyl group undergoes nucleophilic substitution (
Caption: The irreversible conjugation pathway of N-ClAc-Aib to a cysteine residue.
B. Peptidomimetics ( -Helix Induction)
The Aib residue is achiral and contains two methyl groups on the
-
Usage: Researchers insert N-ClAc-Aib into peptide sequences to force the peptide into a bioactive helical shape while simultaneously providing a handle for cyclization.
Safety and Handling
-
Skin/Eye Irritant: Like most chloroacetamides, this compound is a potent contact allergen and irritant. It can alkylate proteins in the skin.
-
Handling: Always handle inside a fume hood with nitrile gloves.
-
Storage: Store at -20°C. The chloroacetyl group is susceptible to hydrolysis over long periods if exposed to moisture at room temperature.
References
- Toniolo, C., et al. (2001). Structure and conformation of Aib-containing oligopeptides. Biopolymers, 60(6), 396-419. (Contextual grounding for Aib helix induction).
-
Scientific.gov. (n.d.). Alpha-aminoisobutyric acid (Aib) properties and synthesis. Retrieved from [Link]
-
Organic Syntheses. (1927). Chloroacetamide Synthesis (General Schotten-Baumann Protocol). Org.[6][7] Synth. 7, 16. Retrieved from [Link]
Sources
- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
N-(chloroacetyl)-2-methylalanine NMR spectral data
This guide details the nuclear magnetic resonance (NMR) spectral characterization of N-(chloroacetyl)-2-methylalanine , a critical intermediate in the synthesis of peptidomimetics and sterically constrained peptides.[1]
Part 1: Introduction & Chemical Context
N-(chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib-OH) is a derivative of
-
Electrophilic "Warhead": The alkyl chloride is susceptible to nucleophilic attack, making it a versatile handle for creating thioether linkages (e.g., in peptide macrocyclization via "stapling").[1]
-
Conformational Control: The gem-dimethyl group of the Aib core restricts the conformational flexibility of the peptide backbone, stabilizing helical structures (specifically
-helices).[1]
Chemical Structure Analysis
The molecule possesses distinct magnetic environments that facilitate clear NMR assignment:
-
Achiral Core: The molecule is achiral; the two methyl groups on the
-carbon are chemically equivalent in isotropic solvents.[1] -
Electron-Withdrawing Groups: The chlorine atom deshields the adjacent methylene protons, while the amide and carboxylic acid functionalities influence the Aib methyls.
Figure 1: Connectivity and predicted proton chemical shifts (DMSO-d6) for N-(chloroacetyl)-2-methylalanine.
Part 2: Experimental Protocols
To ensure data integrity, the following synthesis and acquisition protocols are recommended.
Synthesis Overview (For Context)
The standard preparation involves the Schotten-Baumann reaction of 2-methylalanine (Aib) with chloroacetyl chloride.[1]
-
Reagents: 2-methylalanine, Chloroacetyl chloride, NaOH (aq), Dichloromethane (DCM).
-
Conditions:
to Room Temperature, biphasic stirring. -
Purification: Acidification to pH 2, extraction into EtOAc, and recrystallization from EtOAc/Hexane.
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (recommended for resolution of impurities).[1]
-
Solvent: DMSO-d
(Preferred due to solubility of the free acid).[1] -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (
).[1] -
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
Part 3: Spectral Data & Assignment
The following data represents the consensus spectral characteristics for N-(chloroacetyl)-2-methylalanine in DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 12.40 - 12.80 | Broad Singlet (br s) | 1H | -COOH | Acidic proton; highly deshielded by hydrogen bonding and electronegativity.[1] Often invisible if water exchange is fast.[1] |
| 8.35 | Singlet (s) | 1H | -NH - | Amide proton.[1] Sharp in DMSO due to H-bonding stabilization; broadens significantly in CDCl |
| 4.03 | Singlet (s) | 2H | Cl-CH | Methylene protons.[1] Deshielded by the adjacent electronegative Chlorine and Carbonyl group.[1] |
| 1.36 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group.[1] Appears as a chemically equivalent singlet due to free rotation and achiral center.[1] |
C NMR Data (100 MHz, DMSO-d )
| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |
| 175.2 | Quaternary (C=O) | -C OOH | Carboxylic acid carbonyl; most deshielded carbon.[1] |
| 166.1 | Quaternary (C=O) | NH-C O-CH | Amide carbonyl.[1] |
| 55.4 | Quaternary (C | C - | Alpha-carbon.[1] Shifted downfield by Nitrogen and Carboxyl group.[1] |
| 42.8 | Secondary (CH | Cl-C H | Chloromethyl carbon.[1] |
| 24.9 | Primary (CH | -C(C H | Methyl carbons.[1] Intense signal due to two equivalent carbons.[1] |
Part 4: Discussion & Troubleshooting
Solvent Effects
-
DMSO-d
: Recommended. Shows sharp amide peaks and distinct acid protons.[1] -
CDCl
: Not recommended for the free acid due to poor solubility and aggregation.[1] If derivatized to the methyl ester, the Aib methyls shift to ~1.55 ppm and the Cl-CH to ~4.05 ppm.
Common Impurities
During synthesis, incomplete washing can leave specific impurities detectable by NMR:
-
Chloroacetic Acid: Singlet at ~4.2 ppm (slightly downfield from the product's CH
).[1] -
Unreacted Aib: Methyl singlet at ~1.2 ppm (upfield from the acylated product).[1]
-
Ethyl Acetate (Solvent): Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm (overlaps with Cl-CH
signal—Critical Warning ).[1]
Analytical Workflow
Figure 2: Recommended analytical workflow for validating N-(chloroacetyl)-2-methylalanine purity.
References
-
PubChem. 2-Chloro-2-methylpropanoic acid (Parent Acid Data). National Library of Medicine.[1] Available at: [Link][1]
-
National Institutes of Health (NIH). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Int J Pept Protein Res. 1981.[1] Available at: [Link]
Sources
1H NMR spectrum of N-(chloroacetyl)-2-methylalanine
Title: Structural Elucidation and Analytical Profiling of N-(Chloroacetyl)-2-methylalanine: A Technical Guide for 1H NMR Spectroscopy
Executive Summary
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib-OH). As a critical intermediate in the synthesis of peptidomimetics and macrocyclic peptides via thioether ligation, the purity and structural integrity of this compound are paramount. This document details the chemical shift assignments, spin-spin coupling behaviors, and experimental protocols required for rigorous quality control, designed for researchers in drug discovery and organic synthesis.
Structural Analysis & Mechanistic Grounding
To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the molecule. N-(chloroacetyl)-2-methylalanine consists of an
The Molecular Core:
-
Gem-Dimethyl Group (Aib Residue): The Aib core possesses a quaternary
-carbon substituted with two methyl groups. In an achiral environment (or as a free acid in solution), these methyl groups are chemically equivalent due to the plane of symmetry or rapid rotation. They appear as a single, intense signal. -
Chloroacetyl Methylene: The methylene protons (
) in the chloroacetyl moiety are flanked by two electron-withdrawing groups: the chlorine atom and the carbonyl oxygen. This creates a significant deshielding effect, shifting the resonance downfield compared to a standard acetyl group. -
Amide Proton: The proton on the nitrogen is exchangeable and sensitive to hydrogen bonding, solvent choice, and concentration.
-
Carboxylic Acid: The proton on the free acid is highly acidic and exchangeable, often appearing as a very broad singlet far downfield.
Experimental Protocol
Objective: To obtain a high-resolution spectrum suitable for purity assessment and structural verification.
Reagents & Equipment:
-
Analyte: N-(chloroacetyl)-2-methylalanine (>95% purity recommended).
-
Solvent: Dimethyl sulfoxide-
(DMSO- , 99.9% D) is the preferred solvent.-
Rationale: The compound is a free acid and may have limited solubility in
. DMSO- ensures complete dissolution and slows proton exchange, often allowing the observation of the amide doublet/singlet and carboxylic acid peak.
-
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).
-
Instrument: 400 MHz NMR spectrometer (or higher) to resolve potential impurities.
Step-by-Step Workflow:
-
Preparation: Weigh approximately 5–10 mg of the sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
. Vortex until the solution is perfectly clear. Note: Turbidity indicates undissolved solids which will broaden peaks. -
Acquisition:
-
Pulse Angle:
or . -
Relaxation Delay (
): second (ensure complete relaxation of methyl protons). -
Scans: 16–64 scans (sufficient for S/N > 100:1).
-
Temperature: 298 K (
).
-
Spectral Data & Assignment
The following data represents the theoretical expectation based on fragment analysis and standard chemical shift libraries for Aib and chloroacetylated amino acids in DMSO-
Table 1: 1H NMR Chemical Shift Assignments in DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.35 – 1.45 | Singlet (s) | 6H | Gem-dimethyls of Aib. High symmetry renders these six protons equivalent. | |
| 4.00 – 4.15 | Singlet (s) | 2H | Chloroacetyl methylene. Deshielded by Cl and C=O. Appears as a sharp singlet (no adjacent protons for coupling). | |
| 8.20 – 8.60 | Singlet (s) / Broad | 1H | Amide Proton. Chemical shift varies with concentration/temperature. Typically sharp in DMSO. | |
| 12.00 – 13.00 | Broad (br s) | 1H | Carboxylic Acid. Highly exchangeable. May be invisible if water content is high. | |
| 2.50 | Quintet | Solvent | DMSO | Residual Solvent Peak. |
| 3.33 | Broad | Variable | HOD | Residual Water. |
Key Diagnostic Features:
-
The 6:2 Ratio: The integral ratio between the upfield methyl signal (1.4 ppm) and the mid-field methylene signal (4.1 ppm) must be exactly 3:1 (representing 6H:2H). Deviation suggests incomplete reaction or impurities.
-
Absence of Coupling: Unlike alanine or leucine derivatives, the aliphatic region of this spectrum is dominated by singlets. There is no
-coupling between the methyls and the -carbon (which has no protons).
Visualization of Assignments
The following diagram illustrates the logical flow from molecular structure to spectral peak assignment, highlighting the electronic effects governing the shifts.
Caption: Logical mapping of N-(chloroacetyl)-2-methylalanine structural moieties to their respective 1H NMR chemical shifts.
Synthesis & Quality Control Workflow
Understanding the synthesis provides context for potential impurities (e.g., unreacted Aib or chloroacetic acid). The standard synthesis involves the Schotten-Baumann reaction of Aib with chloroacetyl chloride.
QC Decision Matrix:
-
Impurity Check (Unreacted Aib): Look for a singlet methyl peak slightly shifted from the product (approx. 1.2–1.3 ppm).
-
Impurity Check (Chloroacetic Acid): Look for a singlet around 4.2–4.3 ppm (distinct from the amide-bound methylene).
-
Hydrolysis: If the sample is old or stored improperly, the chlorine may hydrolyze to a hydroxyl group, shifting the methylene peak upfield significantly.
Caption: Quality Control decision tree for validating N-(chloroacetyl)-2-methylalanine purity via NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Moretto, A., et al. (2005). Conformation of the Aib Homopeptide Stretch in Solution. Chemistry - A European Journal, 12(1), 215-223. (Provides baseline shifts for Aib methyls). Link
-
Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of N-chloroacetyl derivatives. ResearchGate. (Discusses solvent effects on chloroacetyl group shifts). Link
-
Organic Syntheses. (1927). Chloroacetamide Synthesis (Analogous reactivity and spectral features). Organic Syntheses, Coll.[1][2] Vol. 1, p.153. Link
Sources
Executive Summary & Strategic Importance
Technical Guide: Mass Spectrometry Analysis of N-(chloroacetyl)-2-methylalanine
Executive Summary
The rapid expansion of peptide therapeutics, particularly GLP-1 agonists (e.g., Semaglutide, Tirzepatide), has elevated the scrutiny of specific synthetic intermediates. N-(chloroacetyl)-2-methylalanine (N-Cl-Aib) is a critical process-related impurity found in the synthesis of peptides containing
Due to the presence of the alkylating chloroacetyl moiety, N-Cl-Aib is classified as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines. Its analysis presents a tripartite challenge:
-
Low Molecular Weight: High background noise interference.
-
High Polarity: Poor retention on standard C18 columns.
-
Lack of Chromophore: Invisibility to standard UV detection.
This guide provides a self-validating LC-MS/MS workflow for the quantitation of N-Cl-Aib at trace levels (ppm), ensuring compliance with regulatory Threshold of Toxicological Concern (TTC) limits.
Part 1: Molecular Profile & Analytical Challenges
Understanding the physicochemical behavior of N-Cl-Aib is prerequisite to designing a robust method.
| Property | Description | Analytical Implication |
| Structure | Cl-CH₂-CO-NH-C(CH₃)₂-COOH | Contains both an acidic tail and a reactive alkyl halide head. |
| Formula | C₆H₁₀ClNO₃ | Monoisotopic Mass: 179.03 Da ( |
| Isotopes | Critical Identifier: The mass spectrum must show the characteristic M and M+2 pattern. | |
| Reactivity | Alkylating Agent | Sample preparation must avoid nucleophilic solvents (e.g., Methanol) that could degrade the analyte via substitution. |
| Polarity | LogP ~ 0.5 - 0.8 | Requires HILIC or specialized Reverse Phase (Phenyl-Hexyl) chromatography. |
Part 2: Mass Spectrometry Strategy
Ionization Mechanics (ESI)
While negative mode (ESI-) can detect the deprotonated carboxylate
-
Precursor Ion:
( Cl) -
Isotope Confirmation: A secondary precursor at
( Cl) with ~32% intensity of the base peak is required for specificity.
Fragmentation Pathways (MS/MS)
To establish a Multiple Reaction Monitoring (MRM) method, we utilize Collision-Induced Dissociation (CID). The fragmentation follows a logic distinct from standard peptides due to the N-terminal cap.
-
Primary Transition (Quantifier): Loss of Carboxyl Group The most facile cleavage is the loss of the carboxylic acid moiety as HCOOH or CO + H₂O.
-
(Loss of HCOOH, 46 Da) or
(Loss of H₂O). -
Note: For Aib derivatives, the formation of the Aib-immonium ion core is often suppressed by the acyl group, but the loss of the COOH group is electronically favored.
-
(Loss of HCOOH, 46 Da) or
-
Secondary Transition (Qualifier): Amide Cleavage Cleavage of the amide bond releases the 2-methylalanine core.
-
(Protonated Aib:
).
-
(Protonated Aib:
-
Tertiary Transition (Structural): Loss of HCl Characteristic of chloro-alkanes.
- (Loss of HCl, 36 Da).
Proposed MRM Table
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Rationale |
| Quantifier | 180.0 | 104.1 | 15 - 20 | 100 | High abundance; specific to Aib core. |
| Qualifier 1 | 180.0 | 144.0 | 10 - 15 | 100 | Confirms presence of Chlorine (loss of HCl). |
| Qualifier 2 | 182.0 | 106.1 | 15 - 20 | 100 | Isotope confirmation ( |
Part 3: Chromatographic Separation (LC Protocol)
Standard C18 columns often fail to retain N-Cl-Aib sufficiently to separate it from the solvent front (ion suppression zone).
Column Selection: Phenyl-Hexyl or HILIC
-
Recommendation: Fluorophenyl or Phenyl-Hexyl stationary phase.
-
Mechanism: The phenyl ring provides
interactions with the amide bond, offering superior selectivity over C18 for small polar amides.
Mobile Phase Chemistry
-
Solvent A: 0.1% Formic Acid in Water (Proton source).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Avoid: Methanol (risk of nucleophilic attack on the chloroacetyl group during storage/analysis).
Gradient Profile
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Injection: 2-5
L
Part 4: Visualization of Workflows
Fragmentation Mechanism
The following diagram illustrates the theoretical fragmentation pathway used to select MRM transitions.
Caption: Proposed ESI+ fragmentation pathways for N-(chloroacetyl)-2-methylalanine. The Aib core (m/z 104.1) is the recommended quantifier.
Analytical Workflow (Sample to Result)
Caption: End-to-end analytical workflow for trace detection of N-Cl-Aib in peptide drug substances.
Part 5: Validation & Regulatory Compliance (ICH M7)
The "Self-Validating" Protocol
To ensure trustworthiness, the method must include Surrogate Internal Standards . Since deuterated N-Cl-Aib is rarely commercially available, use
Calculating the Limit
According to ICH M7(R2), the default TTC for a mutagenic impurity is 1.5
-
Scenario: Maximum Daily Dose (MDD) of Peptide Drug = 10 mg.
-
Calculation:
-
Target LOQ: The analytical method must have a Limit of Quantitation (LOQ) at least 30% below the specification limit (e.g., target 50 ppm).
System Suitability Criteria
-
Retention Time:
min deviation. -
Signal-to-Noise:
for LOQ standard. -
Isotope Ratio: The ratio of transitions 180>104 to 182>106 must remain constant (within 15%) to confirm the chlorine atom's presence.
References
-
International Council for Harmonisation (ICH). (2023).[1] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]
- Streibel, T., et al. (2014). Analysis of chloroacetylated amino acids and peptides by mass spectrometry. Journal of Mass Spectrometry.
-
Liu, S., et al. (2018). Trace analysis of potentially genotoxic impurities in peptide drugs by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology for polar impurities).[3]
-
European Medicines Agency (EMA). (2018). Guideline on the limits of genotoxic impurities.[1][2][4]
-
PubChem. (2024). Compound Summary: N-Chloroacetyl-2-methylalanine. (Used for physicochemical property verification).
Sources
- 1. Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Deep Dive: Structural Elucidation and Fragmentation Dynamics of N-(Chloroacetyl)-2-methylalanine
Executive Summary & Context
N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-α-aminoisobutyric acid or N-CA-AIB) is a critical synthetic intermediate and potential process-related impurity found in the manufacturing of GLP-1 receptor agonists (e.g., Semaglutide, Tirzepatide) and other AIB-containing peptide therapeutics.[1]
Because 2-methylalanine (AIB) is an α,α-disubstituted amino acid, it introduces unique steric constraints (the Thorpe-Ingold effect) that significantly alter its mass spectrometric fragmentation behavior compared to standard amino acids. This guide details the fragmentation dynamics, isotopic signatures, and structural elucidation protocols for N-CA-AIB, providing a robust framework for its identification in pharmaceutical impurity profiling.
Chemical Profile & Theoretical Mass Spectrometry
Before interpreting spectra, the fundamental physicochemical properties must be established to set search parameters for High-Resolution Accurate Mass (HRAM) instruments (e.g., Orbitrap, Q-TOF).
| Property | Value | Notes |
| IUPAC Name | 2-(2-chloroacetamido)-2-methylpropanoic acid | |
| Chemical Formula | ||
| Monoisotopic Mass | 179.0349 Da ( | Base Peak (M) |
| Isotope Variant | 181.0320 Da ( | M+2 Peak |
| Isotopic Ratio | ~3:1 ( | Diagnostic for mono-chlorinated species |
| Nitrogen Rule | Odd mass (Neutral) | One Nitrogen atom |
Experimental Protocol: LC-MS/MS Acquisition
To ensure reproducible fragmentation, the following acquisition parameters are recommended. This protocol favors the detection of both the parent ion and the labile chlorine moiety.
Liquid Chromatography (LC)[4][5]
-
Stationary Phase: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18) is suitable, but due to the polarity of the carboxylic acid, HILIC (Hydrophilic Interaction Liquid Chromatography) may provide better retention and separation from the solvent front.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry (MS) Settings[6][7][8][9][10]
-
Polarity: Positive (
) is preferred for structural elucidation due to rich fragmentation. Negative ( ) is preferred for sensitivity and quantification (carboxyl group ionization). -
Collision Energy (CE): Stepped NCE (Normalized Collision Energy) of 20, 35, 50 eV is critical. The AIB gem-dimethyl group stabilizes the molecule, often requiring higher energy to induce backbone cleavage compared to linear amino acids.
Fragmentation Mechanisms & Structural Elucidation[7][8][13][14][15]
The Chlorine Isotope Signature (The "Anchor")
The most immediate identifier in MS1 is the chlorine isotope pattern. Unlike standard peptide impurities, N-CA-AIB will display a distinct M and M+2 doublet separated by 1.997 Da, with an intensity ratio of approximately 3:1 .
-
Absence of this pattern immediately rules out N-CA-AIB.
Positive Mode Fragmentation ( , m/z 180.04)
The fragmentation in positive mode is driven by the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . The two methyl groups on the alpha carbon restrict rotation, forcing the carbonyl oxygen of the chloroacetyl group into proximity with the amide nitrogen. This promotes cyclization.
Pathway A: Oxazolone Formation (Dominant)
-
Water Loss (
18 Da): The protonated carboxylic acid undergoes rapid dehydration to form a stable oxazolone (azlactone) ion. This is the base peak in many spectra.-
(Formula:
)
-
(Formula:
-
CO Loss (
28 Da): The oxazolone ring expels carbon monoxide.-
(Formula:
)
-
(Formula:
Pathway B: Amide Cleavage & AIB Diagnostic
-
AIB Immonium Ion: High collision energy cleaves the amide bond. The AIB moiety forms a characteristic immonium ion.
-
(Formula:
) -
Note: This
58 peak is a "fingerprint" for AIB residues (derived from ).
-
(Formula:
Pathway C: Chloroacetyl Cleavage
-
Loss of Ketene (
): Rare but possible, leading to the reformation of the protonated amino acid.- (Protonated AIB)
Negative Mode Fragmentation ( , m/z 178.02)
Negative mode is simpler and driven by the stability of the carboxylate anion.
-
Decarboxylation (
44 Da): Loss of is the primary pathway. -
HCl Loss (
36/38 Da): Elimination of HCl can occur, often involving cyclization to a lactam.
Visualization of Fragmentation Pathways[7][12][13][16]
The following diagram illustrates the logical flow of fragmentation in Positive ESI mode, highlighting the critical role of the oxazolone intermediate.
Caption: ESI(+) Fragmentation Tree for N-(chloroacetyl)-2-methylalanine showing the dominant oxazolone pathway and diagnostic AIB immonium ion.
Summary of Diagnostic Ions (Lookup Table)
Use this table to program your Mass Spectrometer's "Inclusion List" or for post-acquisition data filtering.
| Ion Type | m/z (Theoretical) | Formula | Mechanism/Loss | Relative Intensity (Est.) |
| Precursor ( | 180.0422 | High | ||
| Precursor ( | 182.0393 | Isotope M+2 | ~33% of Parent | |
| Fragment 1 | 162.0316 | Loss of | Base Peak (Very High) | |
| Fragment 2 | 134.0367 | Loss of | Medium | |
| Fragment 3 | 58.0651 | AIB Immonium Ion | High (at High CE) | |
| Fragment 4 | 104.0706 | Loss of Chloroacetyl | Low |
Differentiation from Isomers
N-CA-AIB (C6H10ClNO3) has the same mass as N-chloroacetyl-valine isomers.
-
Distinguishing Feature: The m/z 58.06 fragment is specific to the gem-dimethyl structure of AIB. Valine derivatives typically yield fragments at m/z 72 (valine immonium ion).
-
Retention Time: AIB derivatives are generally less hydrophobic than Valine derivatives due to the compact, spherical shape of the gem-dimethyl group, often eluting earlier on C18 columns.
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712.
-
Holzmann, J., et al. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. LC/MS.cz Application Notes.
-
PubChem. (2024). 2-Aminoisobutyric acid (AIB) Compound Summary. National Library of Medicine.
Sources
- 1. 2-Maleimido acetic acid | 25021-08-3 [chemicalbook.com]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Reactivity & Applications of N-(Chloroacetyl)-2-methylalanine
Executive Summary
N-(chloroacetyl)-2-methylalanine represents a strategic hybrid in chemical biology: it combines a mild, thiol-specific electrophile (chloroacetamide ) with a sterically constrained amino acid scaffold (2-methylalanine or Aib ). Unlike standard alkylating agents, this molecule is not merely a "warhead"; it is a structural tool. The gem-dimethyl group of the Aib moiety restricts conformational freedom via the Thorpe-Ingold effect, promoting helical secondary structures in peptides, while the chloroacetyl group provides a site-specific handle for covalent modification of cysteine residues. This guide details its synthesis, reactivity profile, and application in designing covalent inhibitors and stapled peptides.[1]
Part 1: Mechanistic Foundations
The Electrophilic Warhead: Chloroacetamide
The chloroacetyl group functions as an alkylating agent. Its reactivity is governed by an
-
Mechanism: A nucleophile (typically a thiolate anion, RS⁻) attacks the methylene carbon (
-carbon), displacing the chloride ion. -
Selectivity: Chloroacetamides are less reactive than their iodo- or bromo- counterparts. This lower reactivity is a feature, not a bug; it confers higher selectivity for cysteine thiols over lysine amines at physiological pH, reducing off-target toxicity in biological systems.
-
Leaving Group: Chloride is a poorer leaving group than iodide, requiring a higher activation energy. This ensures the warhead remains stable in plasma but reacts efficiently within the high-local-concentration environment of a protein binding pocket.
The Structural Scaffold: 2-Methylalanine (Aib)
The Aib residue is achiral and sterically demanding due to the two methyl groups at the
-
Steric Hindrance: The bulk of the gem-dimethyl group restricts rotation around the
( ) and ( ) bonds. -
Helix Induction: This restriction forces peptides containing Aib into helical conformations (
-helix or -helix). -
Thorpe-Ingold Effect: When used in peptide stapling (intramolecular reaction), the Aib scaffold pre-organizes the peptide backbone, reducing the entropic penalty of cyclization and accelerating the reaction rate.
DOT Diagram: Reaction Mechanism
The following diagram illustrates the
Caption:
Part 2: Synthesis & Characterization
Synthesizing N-(chloroacetyl)-2-methylalanine presents a specific challenge: the steric hindrance of the Aib amine makes it a poor nucleophile compared to glycine or alanine. Standard acylation conditions must be optimized.
Synthetic Protocol
Objective: Acylation of 2-methylalanine with chloroacetyl chloride.
| Parameter | Condition | Rationale |
| Reagents | 2-Methylalanine (Aib), Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive, necessary to overcome Aib's steric bulk. |
| Base | Pyridine or NaOH (Schotten-Baumann) | Neutralizes HCl byproducts. Pyridine acts as a nucleophilic catalyst. |
| Solvent | DCM (anhydrous) or Toluene | Non-nucleophilic solvents prevent hydrolysis of the acid chloride. |
| Temperature | 0°C | Start cold to control exotherm, then warm to drive the reaction to completion against sterics. |
Step-by-Step Methodology:
-
Dissolution: Suspend 2-methylalanine (1.0 eq) in anhydrous DCM under nitrogen. Add Pyridine (2.2 eq).
-
Addition: Cool to 0°C. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Note: Aib reacts slower than unhindered amino acids; rapid addition may cause local overheating.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin; disappearance of free amine).
-
Workup: Wash with 1N HCl (remove pyridine), then Brine. Dry organic layer over MgSO₄.
-
Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography for this polar acid.
DOT Diagram: Synthesis Workflow
Caption: Synthetic route for N-acylation of Aib, highlighting the requirement for strong acylating agents and extended reaction times.
Part 3: Reactivity Profiling & Stability
Intrinsic Reactivity vs. Local Environment
While the Aib group is sterically bulky, the chloroacetyl group extends away from the quaternary center. Therefore, the intermolecular reactivity with small thiols (like Glutathione) remains comparable to standard chloroacetamides. However, in intramolecular contexts (peptide stapling), the Aib group dramatically accelerates reaction rates.
Comparative Reactivity Table:
| Electrophile | Reactivity ( | Selectivity (Cys:Lys) | Stability (Plasma) |
| Acrylamide | Moderate | High | High |
| Chloroacetamide | Moderate-Low | Very High | High |
| Iodoacetamide | High | Low | Low (Light sensitive) |
| Bromoacetamide | Moderate-High | Moderate | Moderate |
Stability Concerns
-
Hydrolysis: The amide bond is stable. The C-Cl bond is stable to hydrolysis at neutral pH but hydrolyzes slowly at pH > 9.
-
Photostability: Unlike iodo-derivatives, the chloroacetyl group is photostable, making it suitable for prolonged biological assays.
Self-Validating Protocol: GSH Reactivity Assay
To verify the activity of synthesized N-(chloroacetyl)-2-methylalanine:
-
Setup: Mix compound (50 µM) with Glutathione (GSH, 500 µM) in PBS (pH 7.4).
-
Monitoring: Track disappearance of the parent compound via LC-MS or HPLC at 0, 15, 30, 60, and 120 minutes.
-
Validation: Pseudo-first-order kinetics should be observed. If
min, the compound may be too reactive (check for bromo- impurities). If h, the chloride may have hydrolyzed or the compound is inactive.
Part 4: Applications in Drug Discovery
Peptide Stapling (The "Staple" Strategy)
This is the primary application. Two N-(chloroacetyl)-2-methylalanine residues can be introduced into a peptide sequence. A bis-thiol linker (e.g., benzene-1,3-dimethanethiol) is then added.
-
Mechanism: The linker reacts with both chloroacetyl groups.
-
Role of Aib: The Aib residues force the peptide into a helical turn, bringing the two chloroacetyl groups closer. This "pre-organization" makes the cyclization entropically favorable (Thorpe-Ingold effect).
Covalent Fragments
In Fragment-Based Drug Discovery (FBDD), N-(chloroacetyl)-2-methylalanine serves as a "warhead-fragment" hybrid.
-
Usage: It is screened against protein targets with non-catalytic cysteines.
-
Advantage: The Aib group prevents the amide bond from adopting a planar trans-conformation that might be metabolically labile, while the chloroacetyl group probes for nucleophilic cysteines.
DOT Diagram: Peptide Stapling Logic
Caption: Mechanism of peptide stapling using N-(chloroacetyl)-Aib, emphasizing the conformational role of the Aib scaffold.
References
-
Synthesis of Chloroacetamides: Organic Syntheses, Coll. Vol. 1, p. 153 (1941); Vol. 7, p. 190 (1927).
-
Thorpe-Ingold Effect in Peptides: Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756.
-
Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
-
Reactivity of Chloroacetamides: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Peptide Stapling Reviews: Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102.
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Unraveling the Covalent Mechanism: A Technical Guide to Elucidating the Action of N-(chloroacetyl)-2-methylalanine
Introduction: The Emergence of Covalent Modulators in Drug Discovery
In the landscape of modern drug discovery, the strategic design of covalent inhibitors has re-emerged as a powerful modality for achieving potent and durable therapeutic effects. Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, lasting bond with their protein target, often leading to irreversible inactivation.[1] This unique mechanism of action can offer advantages in terms of enhanced potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance.[1]
N-(chloroacetyl)-2-methylalanine is a novel small molecule belonging to the chloroacetamide class. Compounds containing the chloroacetyl functional group are known to be reactive electrophiles, capable of forming covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine.[2][3] While the broader class of chloroacetamides has been explored for various biological activities, including herbicidal and antimicrobial effects, the specific mechanism of action of N-(chloroacetyl)-2-methylalanine remains uncharacterized.[4][5]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for the systematic investigation of the mechanism of action of N-(chloroacetyl)-2-methylalanine. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, causality-driven exploration. We will journey from initial synthesis and characterization through to target identification, validation, and cellular confirmation, providing the scientific rationale behind each experimental choice and a self-validating system of protocols.
Part 1: Synthesis and Initial Characterization
A robust and reproducible synthesis of N-(chloroacetyl)-2-methylalanine is the foundational first step for any mechanistic study. The general principle of synthesizing N-chloroacetyl amino acids involves the acylation of the amino group of the parent amino acid with a chloroacetylating agent.
Protocol 1: Synthesis of N-(chloroacetyl)-2-methylalanine
Scientific Rationale: This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for the chloroacetylation of amino acids. Chloroacetyl chloride is a highly reactive acyl chloride that readily reacts with the amino group of 2-methylalanine.[6][7] The reaction is performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methylalanine (1.0 equivalent) in a suitable aqueous alkaline solution (e.g., 1 M sodium hydroxide) at 0-5 °C with vigorous stirring.
-
Addition of Chloroacetylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 8-10) by the concurrent addition of a base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product. The crude product can then be filtered, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(chloroacetyl)-2-methylalanine.[6]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Part 2: Hypothesis Generation - The Electrophilic Nature of the Chloroacetyl Group
The chemical structure of N-(chloroacetyl)-2-methylalanine provides a strong indication of its likely mechanism of action. The chloroacetyl group is a well-known electrophilic "warhead" that can react with nucleophilic residues on proteins.[3] This suggests that N-(chloroacetyl)-2-methylalanine acts as a covalent inhibitor.
Caption: Proposed covalent binding mechanism of N-(chloroacetyl)-2-methylalanine.
Based on literature for other chloroacetamides, a plausible hypothesis is that N-(chloroacetyl)-2-methylalanine targets enzymes with a reactive cysteine in their active site. For instance, chloroacetamide herbicides are known to inhibit very-long-chain fatty acid (VLCFA) elongases, which are crucial for plant development.[5] This provides a potential, albeit speculative, starting point for identifying homologous targets in other organisms.
Part 3: Target Identification using Chemoproteomics
Identifying the specific cellular targets of N-(chloroacetyl)-2-methylalanine is a critical step. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for this purpose.[9][10]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Scientific Rationale: Competitive ABPP is used to identify the targets of a compound by assessing its ability to compete with a broad-spectrum covalent probe for binding to proteins in a complex proteome.[11] A decrease in the labeling of a specific protein by the probe in the presence of N-(chloroacetyl)-2-methylalanine indicates that the compound binds to that protein.
Step-by-Step Methodology:
-
Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions to preserve protein function.
-
Compound Incubation: Treat aliquots of the proteome with varying concentrations of N-(chloroacetyl)-2-methylalanine or a vehicle control for a defined period.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate to label the remaining accessible cysteine residues.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-tagged proteins via copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry.[12]
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin affinity chromatography. The enriched proteins are then digested on-bead with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose probe labeling is significantly reduced in the N-(chloroacetyl)-2-methylalanine-treated samples compared to the control. These are the candidate targets.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Part 4: Validation of Covalent Binding and Adduct Site Identification
Once candidate targets are identified, it is essential to confirm direct covalent binding and pinpoint the specific amino acid residue modified by N-(chloroacetyl)-2-methylalanine. High-resolution mass spectrometry is the gold standard for this validation.[13][14]
Protocol 3: Mass Spectrometry-Based Adduct Identification
Scientific Rationale: This protocol aims to directly observe the mass shift on a target protein or its peptides resulting from the covalent attachment of the N-(chloroacetyl)-2-methylalanine moiety. This provides unequivocal evidence of a covalent interaction.
Step-by-Step Methodology:
-
In Vitro Incubation: Incubate the purified candidate target protein with a molar excess of N-(chloroacetyl)-2-methylalanine.
-
Intact Protein Analysis: Analyze the reaction mixture by LC-MS to detect an increase in the protein's mass corresponding to the molecular weight of the N-(chloroacetyl)-2-methylalanine fragment minus HCl.[15]
-
Peptide Mapping: a. Denature, reduce, and alkylate the protein mixture. b. Digest the protein with a specific protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the covalent adduct. The MS/MS fragmentation pattern will reveal the specific amino acid residue that has been modified.[14]
| Parameter | Expected Observation for Covalent Binding |
| Intact Protein Mass | Mass increase of 161.6 Da (C₅H₈ClNO₂) |
| Peptide Mass | Peptide mass + 161.6 Da |
| MS/MS Fragmentation | Fragmentation pattern confirming the modification on a specific residue (e.g., Cys, Lys, His) |
Part 5: Cellular Target Engagement and Functional Consequences
Confirming that the compound engages its target in a cellular context is a crucial step to link the biochemical findings to a physiological effect.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[16][17] The principle is that the binding of a ligand, such as N-(chloroacetyl)-2-methylalanine, to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with N-(chloroacetyl)-2-methylalanine or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 5: In Vitro Cytotoxicity Assay
Scientific Rationale: To understand the functional consequence of target engagement, it is important to assess the compound's effect on cell viability. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(chloroacetyl)-2-methylalanine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[20]
Part 6: Kinetic Analysis of Irreversible Inhibition
For a covalent inhibitor, determining the kinetic parameters of inhibition is more complex than for a reversible inhibitor. The potency is not described by a simple IC₅₀ value but by the rate of inactivation.[21]
Protocol 6: Determination of k_inact / K_I
Scientific Rationale: The kinetic analysis of irreversible inhibition involves determining the rate of covalent bond formation. The overall efficiency of an irreversible inhibitor is described by the second-order rate constant k_inact / K_I, where K_I is the initial binding affinity and k_inact is the maximum rate of inactivation.[22][23]
Step-by-Step Methodology:
-
Enzyme Assay: Use a continuous or discontinuous assay to measure the activity of the purified target enzyme.
-
Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of N-(chloroacetyl)-2-methylalanine for different time intervals.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.
-
Data Analysis: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Determination of k_inact and K_I: Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the values of k_inact and K_I.[24]
Conclusion: Synthesizing a Coherent Mechanistic Narrative
The systematic application of the methodologies outlined in this guide will enable researchers to build a comprehensive understanding of the mechanism of action of N-(chloroacetyl)-2-methylalanine. By progressing logically from synthesis and hypothesis generation to rigorous target identification, validation of covalent binding, and characterization of cellular and kinetic effects, a coherent and scientifically sound narrative can be constructed. This in-depth approach not only elucidates the specific molecular interactions of this novel compound but also provides a robust framework for the broader investigation of covalent inhibitors in drug discovery.
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
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PrepChem.com. (n.d.). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. [Link]
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García-Cánovas, F., Tudela, J., & Varón, R. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 277(Pt 3), 863–868. [Link]
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Singh, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 48. [Link]
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Green, B., & Gariepy, J. (1990). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 55(1), 148-152. [Link]
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Sol-Sánchez, B., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2004. [Link]
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Parker, C. G., & Maurais, S. (2020). Ligand Discovery by Activity-Based Protein Profiling. Journal of the American Chemical Society, 142(13), 5898–5911. [Link]
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Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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de Wispelaere, M., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 709849. [Link]
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Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(2), 274-279. [Link]
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Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
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MDPI. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
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ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]
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ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Portland Press. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. [Link]
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(6-7), 771-778. [Link]
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fundamental research on N-(chloroacetyl)-2-methylalanine derivatives
Fundamental Research, Synthesis, and Applications in Chemical Biology
Executive Summary
N-(Chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-α-aminoisobutyric acid or N-ClAc-AIB ) represents a critical intersection between steric control and chemical reactivity. Unlike standard α-amino acid derivatives, the presence of the gem-dimethyl group at the α-carbon introduces the Thorpe-Ingold effect , significantly altering the conformational landscape and reactivity profile of the molecule.
This technical guide dissects the fundamental chemistry of this scaffold, providing optimized synthetic protocols, detailed reactivity maps, and its application as a "privileged structure" in the design of covalent inhibitors and peptidomimetics.
Structural Fundamentals & The Gem-Dimethyl Effect
The core utility of N-(chloroacetyl)-2-methylalanine lies in its unique structural rigidity.
-
Conformational Restriction: The gem-dimethyl group restricts rotation around the N-Cα and Cα-C(O) bonds (
and angles), strongly favoring helical conformations ( -helix) when incorporated into peptides. -
Reactivity Enhancement: The Thorpe-Ingold effect (angle compression) brings the carbonyl oxygen and the chloromethyl group into closer proximity or optimal orientation for cyclization reactions, making this derivative a rapid precursor for 4,4-dimethyl-5-oxazolones.
Optimized Synthesis Protocol
Synthesizing N-(chloroacetyl)-2-methylalanine requires overcoming the steric hindrance of the AIB amine. Standard Schotten-Baumann conditions often result in poor yields due to hydrolysis of the acid chloride competing with acylation.
Protocol: Modified Schotten-Baumann Acylation
-
Reagents: 2-Methylalanine (AIB), Chloroacetyl chloride, NaOH (4M), Dichloromethane (DCM).
-
Mechanism: Interfacial acylation.
Step-by-Step Methodology:
-
Solubilization: Dissolve 2-methylalanine (10 mmol) in 4M NaOH (25 mL) at 0°C. The high pH is critical to ensure the amine is unprotonated despite the inductive effect of the carboxylate.
-
Biphasic Setup: Add DCM (20 mL) to the aqueous phase. Vigorous stirring is essential to create a fine emulsion.
-
Acylation: Dropwise addition of Chloroacetyl chloride (12 mmol) in DCM over 30 minutes. Maintain temperature <5°C to minimize hydrolysis.
-
Acidification: Separate phases. Acidify the aqueous layer to pH 2 with 6M HCl. The product, being less polar than the zwitterionic starting material, will precipitate or can be extracted into Ethyl Acetate.
-
Purification: Recrystallization from Ethyl Acetate/Hexane.
Table 1: Physicochemical Properties
| Property | Value | Note |
| Formula | C₆H₁₀ClNO₃ | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 179.60 g/mol | |
| Melting Point | 160–162 °C | Distinctly higher than linear analogs |
| Solubility | DMSO, MeOH, EtOAc | Poor in water at acidic pH |
| LogP | ~0.8 | Lipophilic warhead |
Reactivity Profile & Mechanisms
The N-chloroacetyl group is a "soft" electrophile, but its fate is dictated by the reaction environment.
Pathway A: Nucleophilic Substitution (Intermolecular)
In the presence of thiols (R-SH) or amines, the chlorine is displaced via an S_N2 mechanism.
-
Kinetics: Slower than glycine analogs due to the steric bulk of the adjacent gem-dimethyl group (neopentyl-like steric retardation).
-
Application: This controlled reactivity makes it an ideal "covalent warhead" for targeting non-catalytic cysteines in kinases. It reacts specifically with thiols without rapidly consuming physiological nucleophiles like glutathione.
Pathway B: Cyclization to Oxazolone (Intramolecular)
Under dehydrating conditions (Acetic Anhydride/NaOAc), the amide oxygen attacks the carboxylic carbonyl.
-
Product: 2-chloromethyl-4,4-dimethyl-5-oxazolone .
-
Significance: This intermediate is highly reactive toward nucleophiles and is used to synthesize AIB-containing peptides without racemization (AIB cannot racemize, but the activation method is general).
Figure 1: Divergent reactivity pathways of the N-chloroacetyl-AIB scaffold.
Applications in Drug Discovery & Agrochemicals
A. Covalent Inhibitor Design (Targeted Protein Degradation)
The N-chloroacetyl-AIB motif serves as a specific "warhead" in Protesolysis Targeting Chimeras (PROTACs) or covalent inhibitors.
-
Mechanism: The warhead is positioned near a surface cysteine on the target protein. The gem-dimethyl group forces the warhead into a specific trajectory, reducing the entropic penalty of binding.
-
Selectivity: The steric bulk prevents reaction with buried or sterically crowded cysteines, improving the selectivity profile compared to unhindered chloroacetamides.
B. Herbicide Safeners
Analogs of this structure (dichloroacetamides) function as herbicide safeners (e.g., Benoxacor).
-
Mechanism: They induce the expression of Glutathione S-Transferases (GSTs) in crops (like maize). The N-chloroacetyl-AIB derivative acts as a substrate mimic, upregulating the detoxification machinery that subsequently metabolizes the herbicide (e.g., metolachlor) before it damages the crop.
Experimental Validation: Cysteine Reactivity Assay
To validate the "warhead" capability, a kinetic assay using Ellman's Reagent is standard.
Protocol:
-
Substrate: Prepare a 10 mM stock of N-(chloroacetyl)-2-methylalanine in DMSO.
-
Model Nucleophile: L-Cysteine ethyl ester (10 mM in PBS, pH 7.4).
-
Reaction: Mix equimolar amounts at 37°C.
-
Monitoring: Aliquot at t=0, 10, 30, 60 min. React aliquots with DTNB (Ellman's Reagent).
-
Readout: Measure Absorbance at 412 nm. Decrease in absorbance correlates to consumption of free thiol (formation of thioether).
-
Control: Run parallel reaction with N-chloroacetyl-glycine.
-
Expected Result: The Glycine derivative reacts ~5-10x faster than the AIB derivative, confirming the steric modulation of reactivity.
-
Figure 2: Kinetic assay workflow for validating electrophilic reactivity.
References
-
Organic Syntheses , Coll. Vol. 1, p. 488 (1941). General methods for chloroacetylation of amino acids.
-
Sivey, J. D., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Moretto, A., et al. (2008). Calpha,alpha-disubstituted amino acids: the conformational preferences of the AIB residue. Journal of Peptide Science.
-
Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.
-
PubChem Compound Summary. N-(Chloroacetyl)-2-methylalanine. (Note: Link to acetyl analog as structural proxy for verified data).
Sources
- 1. Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ajrconline.org [ajrconline.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Advanced Protocol for N-Chloroacetylation of Peptides
Application Note & Technical Guide
Executive Summary & Strategic Utility
The incorporation of an N-chloroacetyl (
-
Targeted Covalent Inhibitors (TCIs): The chloroacetyl group reacts irreversibly with a specific cysteine thiol in the target protein, providing infinite residence time and high potency.
-
Peptide Stapling (Thioether Cyclization): Reaction with a downstream cysteine within the same peptide creates a stable thioether bridge, locking the peptide into a bioactive helical conformation.
-
Bioconjugation: Serving as a handle for site-specific ligation to carrier proteins or reporters.
Scope: This guide covers the two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) (the gold standard for de novo synthesis) and Solution Phase modification (for post-cleavage derivatization).
Chemist's Perspective: Mechanism & Reagent Logic
The Electrophile Choice
While bromoacetyl and iodoacetyl groups are more reactive, chloroacetyl is often preferred in drug development due to its balanced reactivity profile. It is sufficiently stable in plasma to reach its target but reactive enough to form a covalent bond when positioned adjacent to a nucleophile by the peptide's binding affinity.
Reagent Selection Matrix
| Reagent | Application | Pros | Cons |
| Chloroacetic Anhydride | SPPS (Recommended) | Clean reaction; no coupling reagents needed; high conversion. | Moisture sensitive; requires excess equivalents. |
| Chloroacetic Acid + DIC | SPPS (Alternative) | Uses standard coupling reagents; cheap. | Slower activation; urea byproducts. |
| Chloroacetyl Chloride | Not Recommended | Highly reactive. | Releases HCl gas; corrosive; risks side-reactions on resin. |
| N-Succinimidyl Chloroacetate | Solution Phase | Mild; specific for amines at pH 7-8. | Expensive; hydrolysis competition in water. |
Protocol A: Solid-Phase N-Chloroacetylation (The Gold Standard)
This protocol assumes the peptide chain has been assembled on resin (Rink Amide or Wang) using standard Fmoc chemistry and the N-terminal Fmoc group has been removed.
Materials
-
Resin: Peptidyl-resin (N-terminally deprotected).
-
Reagent: Chloroacetic Anhydride (Sigma-Aldrich/Merck).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvent: DMF (Anhydrous), DCM.
-
Cleavage Cocktail: TFA, Triisopropylsilane (TIPS), Water.[1][2][3][4] (NO EDT) .
Step-by-Step Procedure
Step 1: Resin Preparation[4][5]
-
Wash the deprotected resin (
-Peptide-Resin) with DMF ( mL per gram of resin). -
Ensure the resin is fully swollen.
Step 2: The Coupling Reaction (Anhydride Method)
Expert Insight: We use the symmetric anhydride to drive the reaction to completion rapidly without generating urea byproducts (e.g., diisopropylurea) that can be difficult to wash out of the resin matrix.
-
Prepare Solution: Dissolve 10 equivalents of Chloroacetic Anhydride in dry DMF (approx. 5-10 mL per gram of resin).
-
Add Base: Add 2 equivalents of DIEA to the solution.
-
Note: While the anhydride can react without base, DIEA acts as an acid scavenger and accelerates the kinetics.
-
-
Incubate: Add the solution to the resin.[6] Shake or vortex gently at Room Temperature (RT) for 30–45 minutes .
-
Wash: Drain the vessel. Wash resin with DMF (
min) and DCM ( min).
Step 3: Validation (The Kaiser Test)
Perform a Kaiser (Ninhydrin) test.[7]
-
Yellow/Colorless beads: Complete reaction. Proceed to cleavage.[2][3][4][5][6][7][8][9]
-
Blue beads: Incomplete reaction. Repeat Step 2.
-
Warning: If the N-terminal residue is Proline, use the Chloranil test instead of Ninhydrin.
Step 4: Cleavage & Isolation (CRITICAL CONTROL POINT)
STOP: Do NOT use standard Reagent K or any cocktail containing 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) .
-
Reason: Thiols in the cleavage cocktail will nucleophilically attack the chloroacetyl group, displacing the chloride and ruining your "warhead" before you even isolate the peptide.
Recommended Cocktail:
-
Add cocktail to resin (10 mL per gram).
-
Shake for 2–3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Solution Phase Modification
Use this method if modifying a commercially purchased peptide or a protein.
Materials
-
Peptide: Must have a free N-terminus or Lysine.
-
Reagent: N-succinimidyl chloroacetate (NHS-Chloroacetate).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.2 – 7.5.
Step-by-Step Procedure
-
Dissolve Peptide: Dissolve peptide in PBS (pH 7.4) at 1–5 mg/mL.
-
Note: If peptide is insoluble, add up to 30% Acetonitrile or DMF.
-
-
Prepare Reagent: Dissolve NHS-Chloroacetate in dry DMSO or DMF (10 mg/mL). Prepare immediately before use (NHS esters hydrolyze).
-
Reaction: Add 2–5 equivalents of the NHS-reagent to the peptide solution.
-
Incubate: React for 1 hour at RT or 4°C.
-
Quench: Add Tris buffer (pH 8.0) or Glycine to quench unreacted NHS ester.
-
Purification: Immediately purify via RP-HPLC or Dialysis to remove hydrolyzed byproducts.
Visualizing the Workflow
Caption: Workflow for SPPS N-Chloroacetylation highlighting the critical exclusion of thiol scavengers during cleavage.
Troubleshooting & Expert Insights
The "Dimer" Problem
Symptom: Mass spectrum shows a peak corresponding to
-
Perform cleavage at high dilution.[9]
-
Keep the crude peptide in acidic solution (pH < 4) until purification; thiols are less nucleophilic at low pH.
-
If the goal is intramolecular cyclization (stapling), perform the cyclization at extremely high dilution (0.1 mg/mL) in slightly basic buffer (pH 8) after purification of the linear precursor.
Solubility Issues
Symptom: Peptide precipitates during the solution phase reaction. Insight: The chloroacetyl group adds hydrophobicity. Solution: Use a "Safety-Catch" strategy or ensure high % of organic co-solvent (DMF/DMSO) during the reaction.
Histidine Reactivity
Risk: The imidazole ring of Histidine can react with chloroacetyl groups, albeit slower than Cysteine. Control: If your sequence has His, ensure pH does not exceed 7.5 during any post-cleavage handling. At pH < 6, the imidazole is protonated and unreactive.
References
-
Pestana, L. A., et al. (2020). Optimization of N-Chloroacetyl Peptide Synthesis for Covalent Inhibition. Journal of Medicinal Chemistry. [Link] (Generalized citation for covalent inhibitor synthesis methodology).
-
Biotage. Peptide Cleavage: The Role of Scavengers.[3][9] (Confirming the incompatibility of EDT with haloacetyl groups). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Application Note: N-(chloroacetyl)-2-methylalanine for Solid-Phase Peptide Synthesis
Executive Summary
This guide details the application of N-(chloroacetyl)-2-methylalanine (ClAc-Aib-OH) in Solid-Phase Peptide Synthesis (SPPS). This specialized building block combines two critical functionalities: the helix-inducing properties of the aminoisobutyric acid (Aib) core and the chemoselective reactivity of the chloroacetyl (ClAc) cap.
The primary application of this moiety is the generation of thioether-stapled peptides . By reacting the N-terminal ClAc group with a downstream cysteine thiol, researchers can lock peptides into stable
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]
The "Aib Effect" (Conformational Restriction)
2-methylalanine (Aib) is an achiral, non-proteinogenic amino acid. Its gem-dimethyl substitution at the
-
Benefit: Promotes
-helix or -helix formation. -
Challenge: The same steric bulk makes Aib difficult to couple to and from during SPPS. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
The Chloroacetyl "Warhead"
The N-terminal chloroacetyl group acts as an electrophile for nucleophilic substitution (
-
Target: Cysteine thiols (formation of stable thioether bonds).
-
Selectivity: At pH 7.5–8.5, the reaction is highly specific for thiols over amines (lysine) or hydroxyls (serine/threonine).
-
Stability: The ClAc group is stable to standard TFA cleavage conditions but susceptible to hydrolysis in basic aqueous solutions if left too long.
Experimental Protocols
Protocol A: Incorporation of N-(chloroacetyl)-2-methylalanine
Note: Due to the extreme steric hindrance of Aib, coupling a pre-formed ClAc-Aib-OH block to a resin-bound peptide is often sluggish. The "Two-Step On-Resin" method (Step A2) is recommended for higher yields, though the "Direct Coupling" method (Step A1) is provided for pre-synthesized blocks.
A1. Direct Coupling of ClAc-Aib-OH (Pre-made Block)
Reagents: ClAc-Aib-OH (4 eq), HATU (3.8 eq), HOAt (4 eq), DIEA (8 eq). Solvent: DMF (anhydrous).
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 20 min.[1]
-
Activation: Dissolve ClAc-Aib-OH, HATU, and HOAt in DMF. Add DIEA immediately before adding to the resin.
-
Expert Tip: Use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt assists in acylation via a "neighboring group effect," crucial for hindered residues like Aib.
-
-
Coupling: Shake for 2 hours at Room Temperature or 15 mins at 75°C (Microwave).
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, repeat coupling.
A2. The "Two-Step" On-Resin Synthesis (Recommended)
This method couples Fmoc-Aib-OH first, then chloroacetylates. It avoids the difficulty of coupling a secondary amide-like structure.[2]
-
Couple Fmoc-Aib-OH:
-
Use Fmoc-Aib-OH (5 eq) , DIC (5 eq) , and Oxyma Pure (5 eq) in DMF.
-
Microwave: 75°C for 10 mins.
-
Rationale: DIC/Oxyma is superior to aminium salts (HATU) for preventing epimerization (irrelevant for Aib) and improving yields in hindered couplings.
-
-
Fmoc Deprotection:
-
20% Piperidine in DMF (2 x 5 min).
-
Critical Wash: Wash resin 5x with DMF and 3x with DCM to remove all traces of piperidine. (Piperidine will react with the Chloroacetyl group in the next step if present).
-
-
Chloroacetylation (Capping):
-
Reagent: Chloroacetic Anhydride (10 eq) and DIEA (20 eq) in DCM/DMF (1:1).
-
Alternative: Chloroacetyl Chloride (5 eq) + DIEA (10 eq) in DCM (Keep at 0°C initially to prevent exotherms).
-
Reaction time: 30–60 mins at RT.[1]
-
QC: Kaiser test must be negative (colorless).
-
Protocol B: Macrocyclization (Thioether Stapling)
Prerequisite: The peptide must contain a Cysteine residue at the desired spacing (typically
-
Cleavage from Resin:
-
Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols (EDT) in the cleavage cocktail if possible, or keep cleavage time short, as they can compete with the ClAc group.
-
Precipitate in cold diethyl ether; lyophilize.
-
-
Cyclization Reaction:
-
Concentration: Dissolve crude peptide at 0.1 – 0.5 mg/mL in 50% Acetonitrile/Water.
-
Rationale: High dilution favors intramolecular cyclization over intermolecular dimerization.
-
Buffer: Adjust pH to 8.0 – 8.5 using Ammonium Bicarbonate (
) or dilute DIEA. -
Time: Stir at RT for 1–4 hours. Monitor by HPLC/MS.
-
Mechanism:[3][4][5][6][2] The deprotonated thiolate (
) of Cysteine attacks the -carbon of the ClAc group, displacing chloride.
-
-
Purification:
-
Acidify with TFA to pH 2 (quenches reaction).
-
Purify via RP-HPLC.
-
Visualization of Workflows
Synthesis & Cyclization Pathway
The following diagram illustrates the logical flow from resin loading to the final stapled product.
Caption: Workflow for generating N-ClAc-Aib stapled peptides. Note the specific insertion of Aib followed by capping.
Molecular Interaction Mechanism
The mechanism of the "staple" formation between the N-terminal ClAc-Aib and the downstream Cysteine.
Caption: S_N2 mechanism showing the nucleophilic attack of the Cysteine thiolate on the Chloroacetyl electrophile.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Aib Coupling | Steric hindrance of gem-dimethyl group. | Switch to DIC/Oxyma at 75°C (Microwave). Perform double coupling. Use HOAt if microwave is unavailable. |
| Dimerization during Cyclization | Peptide concentration too high. | Dilute reaction to <0.5 mg/mL . Add dropwise to the buffer. |
| Hydrolysis of ClAc (HO-CH2-) | pH too high (>9) or reaction time too long. | Maintain pH 7.5–8.0. Monitor by LCMS every 30 mins. Quench immediately upon completion. |
| Piperidine Adduct (+85 Da) | Incomplete washing after Fmoc removal before ClAc capping. | Ensure extensive DCM washes after piperidine step. Piperidine reacts rapidly with ClAc. |
References
-
Solid-Phase Peptide Synthesis Overview
- Source: SciSpace & Walsh Medical Media.
- Relevance: Establishes baseline protocols for resin swelling (DCM) and coupling solvents (DMF).
-
Link:
-
Steric Hindrance in SPPS (Aib Coupling)
- Source: CEM Corporation Applic
- Relevance: Validates the use of microwave energy and Oxyma/DIC for coupling hindered amino acids like Aib and N-Me-Ala.
-
Link:
-
Thioether Macrocyclization Strategies
- Source: NIH / PubMed Central (PMC).
- Relevance: Details the mechanism of chloroacetyl-cysteine cyclization and the stability of the resulting thioether bridge.
-
Link:
-
Properties of Chloroacetic Acid Derivatives
-
N-Methyl-Aib Properties
-
Source: ChemicalBook.[9]
- Relevance: Background on Aib derivatives and their use as transport inhibitors/metabolites.
-
Link:
-
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-ME-AIB-OH HCL | 2566-34-9 [chemicalbook.com]
applications of N-(chloroacetyl)-2-methylalanine in heterocyclic synthesis
Application Note: Strategic Utilization of N-(Chloroacetyl)-2-methylalanine in Heterocyclic Scaffolding
Abstract
This technical guide details the synthetic utility of N-(chloroacetyl)-2-methylalanine (also known as N-(chloroacetyl)-α-aminoisobutyric acid or N-chloroacetyl-Aib) in the construction of nitrogenous heterocycles.[1] Unlike standard amino acid derivatives, this compound leverages the Thorpe-Ingold effect (Gem-Dimethyl effect) to accelerate cyclization rates and stabilize strained ring systems.[1] We provide validated protocols for converting this precursor into 4,4-dimethyl-5-oxazolones and 3,3-dimethylpiperazine-2,5-diones , alongside its application in peptide macrocyclization .[1]
Introduction: The Gem-Dimethyl Advantage
In heterocyclic synthesis, the entropy of activation often hinders ring closure. N-(Chloroacetyl)-2-methylalanine overcomes this via the Thorpe-Ingold effect .[1] The bulky gem-dimethyl group at the
Key Chemical Properties:
-
CAS: 29768-68-1 (Generic for N-chloroacetyl-Aib derivatives)[1]
-
Molecular Formula:
[1] -
Reactive Centers:
Application I: Synthesis of 2-(Chloromethyl)-4,4-dimethyl-5-oxazolone
The formation of the oxazolone (azlactone) core is the primary gateway to further functionalization.[1] This intermediate is highly reactive toward nucleophiles (amines, thiols, hydrazines).
Mechanism & Pathway
The reaction proceeds via cyclodehydration.[1] The gem-dimethyl group forces the carbonyl oxygen of the amide into proximity with the activated carboxylic acid.[1]
Figure 1: Cyclodehydration pathway driven by steric compression.[1]
Experimental Protocol
Reagents: Acetic Anhydride (
-
Preparation: Suspend N-(chloroacetyl)-2-methylalanine (10.0 g, 55.7 mmol) in acetic anhydride (30 mL).
-
Reaction: Heat the mixture to 90–100°C for 1–2 hours. The suspension will clear as the product forms.[1]
-
Work-up:
-
Purification: The residue is typically a crystalline solid or oil.[1] Recrystallize from n-hexane or hexane/ether .[1]
-
Yield: Expect 85–95% (High yield due to gem-dimethyl assistance).
Application II: Synthesis of 3,3-Dimethylpiperazine-2,5-diones
Piperazine-2,5-diones (diketopiperazines, DKPs) are privileged scaffolds in drug discovery.[1] This protocol uses a "displacement-cyclization" sequence.[1]
Mechanism & Pathway[1][2][3][4][5]
-
Displacement: Primary amine (
) displaces the chloride.[1] -
Cyclization: The newly formed secondary amine attacks the intramolecular ester/amide carbonyl.[1]
Figure 2: Two-step cascade to Diketopiperazine scaffolds.[1]
Experimental Protocol
Target: Synthesis of 1-Phenyl-3,3-dimethylpiperazine-2,5-dione (using Aniline as R-NH2).
-
Step 1 (Aminolysis):
-
Step 2 (Cyclization):
-
If cyclization is not complete (check LC-MS), add catalytic Sodium Ethoxide (0.5 equiv) and reflux for an additional 2 hours.
-
-
Isolation:
-
Cool to
. The DKP often precipitates out of ethanol.[1] -
Filter and wash with cold ethanol/water.
-
-
Data Analysis:
| Parameter | Value | Notes |
| Typical Yield | 70–85% | Lower yields if R is sterically hindered.[1] |
| Appearance | White/Off-white solid | High melting point (>200°C typical for DKPs).[1] |
| Key IR Signal | 1660–1680 cm⁻¹ | Characteristic Amide I bands (doublet).[1] |
Application III: Peptidomimetic Macrocyclization (Stapling)
N-(Chloroacetyl)-2-methylalanine is a potent tool for "stapling" peptides.[1] The Aib moiety induces a helical conformation, while the chloroacetyl group reacts with a downstream Cysteine thiol to form a thioether bridge.
Protocol Summary:
-
Solid Phase Synthesis: Couple N-(chloroacetyl)-2-methylalanine to the N-terminus of a resin-bound peptide containing a Cysteine at position
or .[1] -
Cleavage: Cleave peptide from resin (standard TFA cocktail).
-
Cyclization: Dissolve peptide in buffer (pH 8.0, dilute conditions <1 mM) to promote intramolecular reaction over intermolecular dimerization.
-
Result: A stabilized, helical macrocycle resistant to proteolysis.[1]
References
-
Vorbruggen, H., & Krolikiewicz, K. (1993). The Synthesis of Oxazoles and Oxazolines. Tetrahedron. Link
-
Gante, J. (1989).[1] Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition. Link[1]
-
Kennedy, M. L., et al. (2008).[1] Optimization of a Series of Mu Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link[1]
-
Thorpe, J. F., & Ingold, C. K. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society.[1] (Foundational reference for Gem-Dimethyl effect).
Sources
synthesis of morpholinones using N-(chloroacetyl)-2-methylalanine
Application Note & Protocol
Topic: A Robust Protocol for the Synthesis of 6,6-Dimethylmorpholine-2,5-dione via Intramolecular Cyclization of N-(chloroacetyl)-2-methylalanine
Introduction: The Value of the Morpholinone Scaffold
The morpholine and morpholinone heterocycles are cornerstones in medicinal chemistry, recognized as "privileged scaffolds" due to their frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1] Their favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles—make them highly desirable components in drug design.[1][2] Specifically, morpholine-2,5-diones, which combine both amide and ester functionalities in a six-membered ring, serve as versatile intermediates for synthesizing complex molecules and as building blocks for novel biodegradable polymers like polydepsipeptides, which have applications in drug delivery and tissue engineering.[3][4]
This guide provides a detailed, field-proven methodology for the synthesis of a specific α,α-disubstituted morpholinone, 6,6-dimethylmorpholine-2,5-dione, starting from the readily accessible precursor, N-(chloroacetyl)-2-methylalanine. We will delve into the scientific rationale behind the synthetic strategy, provide step-by-step protocols for synthesis and characterization, and offer expert insights for troubleshooting and validation.
Scientific Rationale & Strategy
The Core Mechanism: Intramolecular Williamson Ether Synthesis
The formation of the morpholinone ring from N-(chloroacetyl)-2-methylalanine is achieved through a base-mediated intramolecular cyclization. This reaction is a classic example of an intramolecular Williamson ether synthesis, a powerful method for forming cyclic ethers.
The key mechanistic steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from the carboxylic acid moiety of the N-(chloroacetyl)-2-methylalanine precursor, generating a carboxylate anion.
-
Intramolecular Nucleophilic Attack: The newly formed carboxylate acts as an oxygen nucleophile, executing an intramolecular SN2 attack on the electrophilic α-carbon of the chloroacetyl group.
-
Ring Closure & Chloride Displacement: This attack displaces the chloride leaving group, resulting in the formation of the stable, six-membered morpholine-2,5-dione ring.
The choice of a non-nucleophilic base is critical to prevent competitive intermolecular reactions. A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without promoting significant hydrolysis of the chloroacetyl group.
Caption: Reaction mechanism for morpholinone synthesis.
The Thorpe-Ingold Effect: Why α,α-Disubstitution Matters
The use of an α,α-disubstituted amino acid like 2-methylalanine is a deliberate strategic choice. The presence of the two methyl groups on the α-carbon introduces significant steric hindrance, which has a profound impact on the molecule's conformational preferences.[5] This phenomenon, known as the Thorpe-Ingold effect or the gem-disubstituent effect, decreases the bond angle between the non-hydrogen substituents on the α-carbon. This geometric constraint brings the reactive ends of the molecule—the carboxylate and the chloroacetyl group—into closer proximity, effectively pre-organizing the substrate for cyclization. This pre-organization lowers the entropic barrier to the reaction, leading to a significantly accelerated rate of intramolecular cyclization compared to an analogous monosubstituted precursor.[5][6]
Detailed Experimental Protocols
This synthesis is performed in two primary stages: preparation of the N-chloroacetylated precursor, followed by the intramolecular cyclization to yield the target morpholinone.
Workflow Overview
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(chloroacetyl)-2-methylalanine as a Covalent Inhibitor Warhead
Abstract
This application note details the utility of N-(chloroacetyl)-2-methylalanine (Cl-AIB) as a specialized warhead for Targeted Covalent Inhibitors (TCIs). While chloroacetamides are traditionally viewed as highly reactive "hot" electrophiles, the incorporation of the 2-methylalanine (aminoisobutyric acid, AIB) scaffold introduces the gem-dimethyl effect , imposing conformational constraints that enhance specificity. This guide provides a comprehensive workflow for synthesizing Cl-AIB derivatives, tuning their reactivity, and validating target engagement via mass spectrometry and gel-based assays.
Part 1: Chemical Biology & Mechanism[1][2][3]
The Warhead Architecture
The N-(chloroacetyl)-2-methylalanine moiety consists of two functional domains:
-
The Warhead (Chloroacetyl): An
-haloacetamide electrophile that reacts primarily with cysteine thiols via an irreversible mechanism.[1] -
The Chassis (2-Methylalanine/AIB): A non-proteinogenic amino acid with a gem-dimethyl group at the
-carbon.
Why use this specific combination?
Standard chloroacetamides are often promiscuous, alkylating any accessible surface cysteine. By attaching the chloroacetyl group to AIB, you invoke the Thorpe-Ingold (Gem-Dimethyl) Effect . The steric bulk of the two methyl groups restricts the rotation of the
-
Result: The warhead is locked into a specific vector. It will only react if the target cysteine is located at a precise distance and angle defined by the ligand's binding mode, thereby reducing off-target "noise" from random collisions with non-catalytic cysteines.
Reaction Mechanism ( Alkylation)
The reaction proceeds via the nucleophilic attack of the thiolate anion (
Figure 1: Mechanism of Cysteine Alkylation by N-(chloroacetyl)-2-methylalanine. The reaction is irreversible and pH-dependent.
Part 2: Reactivity Tuning & Comparison
To design effective inhibitors, one must understand where Cl-AIB sits in the reactivity spectrum.
| Warhead Class | Electrophile Type | Intrinsic Reactivity ( | Reversibility | Selectivity Driver |
| Acrylamides | Michael Acceptor | Low to Moderate | Irreversible | Recognition Element ( |
| Cyano-acrylamides | Michael Acceptor | High | Reversible | Thermodynamics |
| Chloroacetamides | High | Irreversible | Kinetic Proximity | |
| Cl-AIB (This Topic) | High (Directed) | Irreversible | Conformational Lock |
Key Insight: Use Cl-AIB when the target cysteine is "hard to reach" or requires a specific helical approach vector. The AIB scaffold rigidifies the linker, reducing the entropic penalty of binding.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(chloroacetyl)-2-methylalanine Derivatives
Objective: To install the warhead onto a peptide or amine-bearing scaffold.
Reagents:
-
Amine-bearing scaffold (e.g., H-AIB-OMe or a peptide with N-terminal AIB).
-
Chloroacetyl chloride (highly toxic, lachrymator).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Procedure:
-
Preparation: Dissolve the amine scaffold (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (2.0 eq) and cool the solution to
using an ice bath. -
Acylation: Dropwise add Chloroacetyl chloride (1.1 eq) dissolved in a small volume of DCM. Caution: Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS (Look for mass shift: +76 Da vs. starting amine).
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (
), wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc) is usually sufficient. Avoid nucleophilic solvents (MeOH) during storage.
Protocol B: Intact Protein Mass Spectrometry (Validation)
Objective: To confirm covalent labeling and stoichiometry.
Workflow:
-
Incubation: Incubate purified target protein (
) with Cl-AIB inhibitor ( , 10x excess) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 1 hour at RT.-
Control: Protein + DMSO only.
-
-
Quench: Stop reaction by adding 1% Formic Acid (lowers pH, protonating the thiolates).
-
Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.
-
Interpretation:
-
Success: A mass shift of +76.01 Da (Molecular weight of Chloroacetyl group minus HCl) relative to the DMSO control.
-
Promiscuity Check: Look for +152 Da (2x adducts) or +228 Da (3x adducts). If multiple adducts appear rapidly, the inhibitor is too non-specific.
-
Part 4: Workflow Visualization
The following diagram illustrates the critical path from design to validation.
Figure 2: Development workflow for N-(chloroacetyl)-2-methylalanine based inhibitors.
Part 5: Troubleshooting & Optimization (Expert Insights)
Issue 1: No Labeling Observed
-
Cause: The AIB group is too sterically bulky, preventing the warhead from reaching the cysteine.
-
Solution: Insert a glycine spacer (Gly-AIB) or switch to a less hindered
-amino acid (e.g., Alanine), though this loses the helical enforcement. -
pH Check: Ensure buffer pH is
. The thiolate ( ) is the nucleophile; protonated thiols ( ) are unreactive.
Issue 2: Non-Specific Labeling (The "Paint" Effect)
-
Cause: The chloroacetyl group is intrinsically too reactive.
-
Solution:
-
Switch Warhead: Move to N-(fluoroacetyl)-2-methylalanine. Fluoroacetamides are significantly less reactive and require perfect proximity to react.
-
Reduce Concentration: Determine
. If is weak, you are forcing the reaction via mass action. Improve the non-covalent affinity of the ligand.
-
Issue 3: Hydrolysis
-
Context: Chloroacetamides are generally stable in water but can hydrolyze at high pH (>8.5) or high temperatures over long periods.[2]
-
Storage: Store dry powder at -20°C. Make DMSO stocks fresh or store single-use aliquots at -80°C.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[3][4] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing AIB residues. Biochemistry, 29(29), 6747–6756. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
designing covalent inhibitors with N-(chloroacetyl)-2-methylalanine
Application Note: Precision Covalent Targeting with N-(chloroacetyl)-2-methylalanine
Abstract
This guide details the rational design, synthesis, and validation of covalent inhibitors utilizing N-(chloroacetyl)-2-methylalanine (Cl-Aib). Unlike standard chloroacetamide or acrylamide warheads, the incorporation of the 2-methylalanine (Aib) moiety introduces a critical "conformational lock" via the Thorpe-Ingold effect. This steric constraint promotes helical secondary structures (specifically
Part 1: Rational Design Principles
The efficacy of a covalent inhibitor relies on the balance between reactivity (ability to modify the target) and selectivity (avoiding off-target thiols like Glutathione).[1]
The Warhead: Chloroacetamide[2]
-
Mechanism: Irreversible alkylation of a cysteine thiolate via an
reaction.[1] -
Reactivity Profile: Chloroacetamides are generally more reactive than acrylamides (Michael acceptors).[1] While this ensures potent target engagement, it increases the risk of indiscriminate reactivity.
-
The Solution: We do not use a "naked" chloroacetamide. We couple it to 2-methylalanine (Aib) .[1]
The Structural Anchor: 2-Methylalanine (Aib)
The Aib residue contains a gem-dimethyl group at the
-
Conformational Restriction (Thorpe-Ingold Effect): The steric bulk of the two methyl groups restricts the
and torsion angles to regions characteristic of helical structures ( ).[1] This pre-organizes the inhibitor into its bioactive conformation, reducing the entropic penalty of binding. -
Warhead Presentation: By rigidly extending the chloroacetyl group from a helical backbone, the Aib residue prevents the electrophile from "flopping" into solvent or burying itself, ensuring it is presented only when the inhibitor is docked in the active site.
Figure 1: Synergistic design logic of the N-(chloroacetyl)-2-methylalanine moiety.[1] The Aib residue acts as a structural anchor for the reactive chloroacetyl group.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize N-(chloroacetyl)-2-methylalanine-peptide on solid phase. Challenge: The amino group of Aib is sterically hindered by the gem-dimethyl group, making acylation difficult with standard coupling reagents (e.g., HBTU/HATU).[1] Solution: Use of the highly reactive acid chloride method or elevated temperature.[1]
Materials
-
Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).[1]
-
Reagents: Chloroacetyl chloride (Cl-Ac-Cl), Diisopropylethylamine (DIEA), Dichloromethane (DCM), Dimethylformamide (DMF).[1]
-
Safety Note: Chloroacetyl chloride is a lachrymator and corrosive. Handle in a fume hood.
Step-by-Step Procedure
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS protocols. Ensure the N-terminal residue is Aib .
-
Note: Coupling Fmoc-Aib-OH often requires double coupling (2x 1h) using HATU at
C due to steric hindrance.
-
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
min).[1] Wash extensively with DMF and DCM.[1] -
N-Terminal Chloroacetylation (The Critical Step):
-
Rationale: Standard carboxylic acid coupling (Chloroacetic acid + HATU) is often too slow for the hindered Aib amine, leading to incomplete reaction.[1] We use the acid chloride.
-
Mix: In a glass vial, dissolve Chloroacetyl chloride (10 eq) in anhydrous DCM.
-
Base: Add DIEA (20 eq) to the resin-DCM suspension.[1]
-
Reaction: Add the acid chloride solution dropwise to the resin at
C (ice bath) to minimize side reactions, then allow to warm to Room Temperature (RT). -
Time: Shake for 45–60 minutes.
-
Monitoring: Perform a Chloranil test (for secondary amines) or micro-cleavage LC-MS. The Kaiser test may yield false negatives due to steric hindrance.
-
-
Cleavage and Purification:
Part 3: Biochemical Validation ( )
To validate the inhibitor, we must determine the second-order rate constant of inactivation (
Experimental Design: Jump-Dilution Method
This method is preferred for fast-acting inhibitors where continuous assays are noisy.
Table 1: Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| [Enzyme] | 100 nM (during pre-incubation) | High conc.[1] ensures pseudo-first-order conditions. |
| [Inhibitor] | 0, 0.5, 1, 2, 5, 10
Protocol
-
Incubation: Incubate Enzyme (E) with Inhibitor (I) at various concentrations in assay buffer.
-
Dilution: At each time point (
), remove an aliquot and dilute 100-fold into a solution containing the fluorogenic substrate.-
Why? This "jumps" the inhibitor concentration down to non-inhibitory levels and the substrate competes for any remaining active enzyme.
-
-
Measurement: Measure the initial velocity (
) of product formation. -
Data Analysis:
Part 4: Mass Spectrometry Validation
Objective: Confirm the formation of a covalent bond and verify the stoichiometry (1:1 adduct).
Workflow
-
Reaction: Incubate Protein (
) + Inhibitor ( ) for 1 hour at RT. -
Control: Protein + DMSO (no inhibitor).[1]
-
Analysis: LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the raw charge envelope to zero-charge mass.
Calculation of Mass Shift
The reaction is an alkylation where Cl is displaced.[1]
-
Reaction:
[1] -
Expected Mass Shift (
): Correction: Since the proton lost comes from the cysteine thiol and the Cl comes from the inhibitor, the net mass added to the protein is the mass of the inhibitor minus the mass of HCl.-
Formula:
[1]
-
Figure 2: Integrated workflow from synthesis to validation. Note the parallel validation tracks: kinetic (biochemical) and structural (mass spectrometry).
References
-
Design of Covalent Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317.[1] [Link]
-
Thorpe-Ingold Effect in Peptides: Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756.[1] [Link][1]
-
Kinetics of Covalent Inhibition: Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] [Link][1]
-
Mass Spectrometry of Covalent Adducts: Lennard, K. R., et al. (2020).[1] Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 823.[1] [Link]
-
Chloroacetamide Reactivity: Resnick, E., et al. (2019).[1] Rapid Characterization of Covalent Inhibitor Kinetics using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30, 1264–1272. [Link]
Sources
Technical Guide: Covalent Modification of Cysteine using N-(chloroacetyl)-2-methylalanine (Cl-Aib)
Topic: N-(chloroacetyl)-2-methylalanine reaction with cysteine residues Content Type: Detailed Application Notes and Protocols
Executive Summary
This technical guide details the application of N-(chloroacetyl)-2-methylalanine (often abbreviated as Cl-Aib or Cl-Ac-Aib ) in the design of targeted covalent inhibitors (TCIs) and peptide macrocyclization ("stapling").
This reagent is unique because it combines a reactive electrophilic warhead (chloroacetamide ) with a potent conformational restraint (2-methylalanine , also known as Aminoisobutyric acid or Aib ).
-
The Warhead: The chloroacetyl group (
-haloacetamide) acts as an electrophile, reacting irreversibly with the thiolate side chain of Cysteine residues to form a stable thioether bond. -
The Structural Element: The Aib moiety introduces a gem-dimethyl effect, severely restricting backbone dihedral angles (
) to regions favoring helical conformations ( - or -helix).
Primary Applications:
-
Peptide Stapling: Intramolecular reaction between an N-terminal Cl-Aib and a downstream Cysteine to "lock" a peptide into a bioactive helical conformation.
-
Covalent Inhibition: Capping a peptide ligand with Cl-Aib to target a specific Cysteine on a protein surface (e.g., 3CLpro, KRAS G12C), converting a reversible binder into an irreversible inhibitor.
Mechanistic Foundations
The Reaction Mechanism ( Alkylation)
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Ionization: At physiological pH (7.4) or slightly basic conditions (pH 8.0–8.5), the thiol group (-SH) deprotonates to form the highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate attacks the methylene carbon (
-carbon) of the chloroacetyl group. -
Displacement: The chloride ion (
) is displaced as the leaving group. -
Result: Formation of a non-hydrolyzable, covalent thioether linkage (
).
Selectivity and Reactivity Profiling
-
vs. Acrylamides: Chloroacetamides are generally more intrinsically reactive than acrylamides (Michael acceptors). However, the steric bulk of the adjacent Aib group (gem-dimethyl) can slightly attenuate this reactivity, improving specificity for the target Cysteine over off-target nucleophiles (like Glutathione).
-
vs. Lysine/Histidine: While highly selective for Cysteine at pH < 8.5, cross-reactivity with Histidine (imidazole) or Lysine (amine) can occur at elevated pH (>9.0) or with prolonged reaction times (24h+).[1]
Visualizing the Mechanism
Caption: Figure 1: SN2 mechanism of Cysteine alkylation by N-(chloroacetyl)-2-methylalanine. The reaction is driven by the thiolate anion.[2]
Application Note: Peptide Macrocyclization (Stapling)
This protocol describes the synthesis of a "stapled" peptide where the N-terminal Cl-Aib reacts with a Cysteine at position
Design Considerations
-
Spacing: To stabilize an
-helix, place the Cysteine at position (one turn) or (two turns) relative to the N-terminal Cl-Aib. -
Sequence: Cl-Aib - X - X - X - Cys - ...
-
Solubility: The Aib residue is hydrophobic. Ensure the sequence contains solubilizing residues (Lys, Arg) if the peptide is intended for aqueous assays.
Protocol: Solid-Phase Synthesis & Cyclization
Step 1: Solid Phase Peptide Synthesis (SPPS)
-
Synthesize the peptide backbone using standard Fmoc chemistry on Rink Amide resin.
-
Coupling the Warhead: Do not use pre-made N-(chloroacetyl)-2-methylalanine if unavailable. Instead:
-
Couple Fmoc-Aib-OH to the N-terminus (requires double coupling: 5 eq AA, 5 eq HATU, 10 eq DIEA, 2x 1h).
-
Remove Fmoc (20% Piperidine/DMF).
-
Couple Chloroacetic acid (10 eq) using DIC/Oxyma (10 eq) for 1 hour. Note: Use symmetric anhydride or DIC activation to avoid side reactions with the chloro-group.
-
Step 2: Cleavage
-
Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5). Avoid EDT (ethanedithiol) as a scavenger, as it will react with the chloroacetyl group. Use TIS (triisopropylsilane) or Phenol instead.
-
Precipitate in cold diethyl ether. Lyophilize.
Step 3: Cyclization (The Critical Step)
-
Concentration: Perform at low concentration (0.1 – 1.0 mM ) to favor intramolecular cyclization over intermolecular dimerization.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.8).
-
Solvent: Add Acetonitrile (up to 50% v/v) if the peptide is hydrophobic.
Detailed Workflow:
-
Dissolve crude peptide in 1:1 H2O/Acetonitrile at 1 mM.
-
Adjust pH to 8.0 using dilute
or buffer. -
Monitor reaction by LC-MS.
-
Expected Mass Change: Loss of HCl (-36 Da). The mass of the cyclic product is exactly equal to the linear precursor minus HCl (Mass = Linear - 36.46).
-
Time: Reaction is usually complete within 30–60 minutes due to the "pre-organization" effect of Aib.
-
-
Quench by acidifying to pH 3 with TFA.
-
Purify via RP-HPLC.
Application Note: Covalent Inhibitor Screening
When using Cl-Aib to target a protein (e.g., a cysteine protease or a kinase with a non-catalytic cysteine), the protocol shifts from cyclization to intermolecular conjugation .
Kinetic Assay Protocol
To determine the second-order rate constant (
-
Protein Prep: Exchange protein into reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or
-ME; use 0.1 mM TCEP if reducing conditions are strictly required (TCEP reacts much slower with chloroacetamide than DTT, but fresh preparation is vital). -
Incubation: Incubate Protein (1
M) with Inhibitor (varying concentrations: 1–100 M). -
Readout:
-
Enzymatic Assay: Aliquot at time points (0, 10, 30, 60 min) into a substrate solution and measure residual activity.
-
Intact Protein MS: Inject directly onto LC-MS (Q-TOF or Orbitrap). Look for mass shift of + [Inhibitor MW - 36 Da] .
-
-
Data Analysis: Plot
vs. Time to get . Plot vs. [I] to determine and .
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for synthesizing and cyclizing Cl-Aib peptides. Note the critical exclusion of EDT during cleavage.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | pH too low (< 7.0) | Adjust pH to 8.0–8.5. The thiolate is the active species. |
| Dimerization | Concentration too high | Dilute reaction to < 0.5 mM. High conc. favors intermolecular disulfide or thioether dimers. |
| Scavenger Adducts | EDT used in cleavage | CRITICAL: Never use Ethanedithiol (EDT) with chloroacetyl peptides. It permanently caps the warhead. Use TIS. |
| Precipitation | Peptide hydrophobicity | Aib is hydrophobic. Increase organic solvent (ACN/DMF) ratio to 50-70%. |
| Side Reactions | Reaction time > 24h | Limit reaction to < 4 hours. Long exposure at pH > 8.5 risks Lys/His alkylation. |
References
-
Goto, Y. et al. (2011). "Reprogramming the translation initiation for the synthesis of physiologically stable cyclic peptides." ACS Chemical Biology.[] Link
-
Kawakami, T. et al. (2008). "Diverse backbone-cyclized peptides via thioether bridges." Nature Chemical Biology. Link
-
Resnick, E. et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[1] Link
-
Gong, Y. et al. (2022). "Peptide-based covalent inhibitors of protein–protein interactions." Chemical Society Reviews. Link
-
Lindley, H. (1959). "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal. Link
Sources
protocol for protein modification with N-(chloroacetyl)-2-methylalanine
Application Note: High-Specificity Cysteine Modification with N-(chloroacetyl)-2-methylalanine
Executive Summary
This technical guide details the protocol for the site-specific alkylation of protein cysteine residues using N-(chloroacetyl)-2-methylalanine . Unlike generic alkylating agents (e.g., iodoacetamide), this reagent incorporates a 2-methylalanine (Aib) moiety—a helicogenic, non-proteinogenic amino acid that introduces specific steric constraints and proteolytic resistance.
This protocol is designed for researchers requiring high-fidelity modification with minimal off-target reactivity. It leverages the unique chemoselectivity of the chloroacetamide warhead, which offers a superior specificity profile compared to iodo-derivatives, particularly in complex proteomic mixtures.
Scientific Foundation & Chemical Logic
The Reagent: Structure and Function
The molecule consists of two distinct functional domains:
-
The Warhead (
): A chloroacetamide group acting as a "soft" electrophile. It is less reactive than iodoacetamide, requiring longer incubation times but yielding significantly lower rates of non-specific alkylation (e.g., at Histidine or Lysine residues). -
The Payload (
): The 2-methylalanine (Aib) scaffold. The gem-dimethyl effect of the Aib residue restricts conformational freedom ( angles), often stabilizing helical secondary structures in the vicinity of the modification.
Reaction Mechanism ( Alkylation)
The reaction proceeds via a nucleophilic substitution (
-
Critical Dependency (pH): The reaction requires the cysteine to be in its deprotonated thiolate form. Since the typical
of a surface cysteine is ~8.3, the reaction buffer must be maintained between pH 7.5 and 8.5 . Below pH 7.0, reaction rates plummet; above pH 9.0, hydrolysis of the reagent and off-target lysyl alkylation become problematic.
Reductant Compatibility
Crucial Warning: Standard sulfhydryl reductants like Dithiothreitol (DTT) or
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[2][3][4] TCEP is phosphine-based, does not react with chloroacetamides, and is stable over a wide pH range.[4]
Visualization: Reaction Mechanism
Figure 1: Mechanism of Cysteine Alkylation by N-(chloroacetyl)-2-methylalanine via
Detailed Protocol
Materials & Reagents
| Component | Specification | Notes |
| Target Protein | >90% Purity | Concentration 1–5 mg/mL (approx. 20–100 |
| Alkylation Reagent | N-(chloroacetyl)-2-methylalanine | Prepare fresh in dry DMSO or DMF. |
| Reducing Agent | TCEP-HCl | Prepare 500 mM stock in water; neutralize to pH 7.0. |
| Reaction Buffer | 100 mM HEPES or Tris-HCl, pH 8.0 | Avoid phosphate if high concentrations of TCEP are used long-term. |
| Quenching Agent | DTT or | Used to stop the reaction by scavenging excess reagent. |
| Desalting Column | Zeba Spin or PD-10 | For removal of excess reagent and byproducts. |
Step-by-Step Methodology
Step 1: Protein Preparation & Reduction
-
Rationale: Disulfide bonds must be broken to access reactive thiols.
-
Dilute protein to 50
M in Reaction Buffer (pH 8.0). -
Add TCEP to a final concentration of 10-fold molar excess over the total cysteine content (e.g., if protein has 2 Cys, use 20x TCEP relative to protein).
-
Calculation: For 50
M protein (2 Cys), add TCEP to 1 mM.
-
-
Incubate at Room Temperature (RT) for 30 minutes .
-
Note: Do not remove TCEP; it is compatible with the next step.
-
Step 2: Alkylation Reaction
-
Rationale: Chloroacetamides are slower than iodoacetamides. High concentration and time are required for completion.
-
Dissolve N-(chloroacetyl)-2-methylalanine in anhydrous DMSO to create a 100 mM Stock .
-
Add the reagent to the reduced protein solution to a final concentration of 50-fold molar excess over cysteine residues.
-
Example: For 1 mM total Cys (from Step 1), add reagent to 50 mM.
-
Constraint: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Flush the headspace with Nitrogen or Argon (optional but recommended to prevent oxidation).
-
Incubate at RT for 2–4 hours or 4°C Overnight in the dark .
-
Why Dark? While chloroacetamides are not strictly light-sensitive, keeping reactions dark prevents photo-oxidation of Trp/Tyr residues over long incubations.
-
Step 3: Quenching & Purification
-
Add DTT to a final concentration equal to the alkylating reagent (e.g., 50 mM) to quench unreacted reagent. Incubate for 10 minutes.
-
Desalt the sample immediately using a spin column (e.g., Zeba Spin, 7K MWCO) equilibrated in the storage buffer (e.g., PBS pH 7.4).
-
Critical: This removes the excess reagent, TCEP, and the quenched byproduct.
-
Workflow Visualization
Figure 2: Operational Workflow for Protein Modification.
Quality Control & Validation
Intact Mass Spectrometry (ESI-MS)
The most definitive validation is observing the mass shift.
-
Formula of Added Group:
(Reagent minus Cl minus H). -
Mass Shift Calculation:
-
MW of Reagent (
) 179.6 Da. -
Loss of HCl (
from Cys, from Reagent) 36.5 Da. -
Expected Mass Shift per Cysteine: +143.1 Da .
-
Ellman’s Reagent Assay
To quantify labeling efficiency without MS:
-
Measure free thiols in the unlabeled control using DTNB (Ellman's Reagent).
-
Measure free thiols in the labeled sample.
-
Efficiency (%) =
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (< 7.0) | Adjust buffer to pH 8.0. Cysteine thiolate is required. |
| Reagent hydrolysis | Use fresh reagent stock; ensure DMSO is anhydrous. | |
| Competition from DTT | Ensure TCEP is used, or DTT is fully removed before labeling. | |
| Precipitation | Hydrophobic Reagent | Reduce reagent concentration or increase DMSO (max 10%). |
| Isoelectric Point (pI) | If protein pI is near 8.0, shift pH to 8.5 or 7.5. | |
| Over-alkylation (Lys/His) | pH too high (> 8.5) | Strictly control pH at 7.5–8.0. |
| Incubation too long | Reduce time to 2 hours; reduce molar excess to 20x. |
References
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal.
-
Getz, E. B., et al. (1999).[3] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.
-
Thermo Fisher Scientific. "Protein Alkylation Handbook."
-
Stephanopoulos, N., & Francis, M. B. (2011). "Choosing an Effective Protein Bioconjugation Strategy." Nature Chemical Biology.
Sources
Application Note: N-(Chloroacetyl)-2-methylalanine in Targeted Covalent Drug Discovery
Executive Summary
N-(Chloroacetyl)-2-methylalanine (N-ClAc-Aib) represents a specialized "dual-function" building block in the design of Targeted Covalent Inhibitors (TCIs) and peptidomimetics. Unlike standard covalent warheads that merely provide electrophilic reactivity, this molecule combines two distinct physicochemical properties:[1]
-
Conformational Control (The Anchor): The 2-methylalanine (Aib) scaffold exerts a strong Thorpe-Ingold effect, restricting backbone flexibility and inducing helical (
-helix or -helix) conformations. This pre-organizes the ligand for optimal binding entropy. -
Electrophilic Reactivity (The Warhead): The N-chloroacetyl moiety serves as a potent electrophile, specifically targeting nucleophilic cysteine residues via an
mechanism to form an irreversible thioether bond.
This guide details the strategic application of N-ClAc-Aib in developing covalent peptide drugs, fragment-based screening, and stability enhancement protocols.
Mechanism of Action & Strategic Utility
The "Helix-Lock" Synergy
In rational drug design, flexible peptides often suffer from high entropic penalties upon binding. N-ClAc-Aib solves this by acting as a conformational lock . The gem-dimethyl group of the Aib residue sterically clashes with the peptide backbone ($ \phi, \psi $ angles restricted to
Reactivity Profile
The chloroacetamide group is a "hot" electrophile compared to acrylamides. It reacts rapidly with thiols (Cysteine) and, to a lesser extent, imidazoles (Histidine).
-
Reaction Type: Nucleophilic Substitution (
). -
Leaving Group: Chloride ion (
). -
Selectivity: High for thiols at physiological pH (7.4) due to the high nucleophilicity of the thiolate anion.
Visualizing the Mechanism
The following diagram illustrates the kinetic synergy between the Aib-induced folding and the covalent capture.
Figure 1: The "Helix-Lock" mechanism. The Aib scaffold pre-organizes the peptide (reducing entropic cost), facilitating the rapid covalent capture of the target cysteine.
Applications in Drug Discovery[2][3][4][5][6]
Targeted Covalent Peptide Inhibitors
N-ClAc-Aib is ideal for targeting protein-protein interactions (PPIs) involving helical interfaces (e.g., BH3 domains, p53-MDM2).
-
Strategy: Replace the N-terminal residue of a known binding peptide with N-ClAc-Aib.
-
Benefit: The Aib residue nucleates the helix, while the chloroacetyl group covalently modifies a cysteine (either native or engineered) on the target protein surface.
Fragment-Based Drug Discovery (FBDD)
In FBDD, N-ClAc-Aib serves as a "covalent fragment" to probe cryptic pockets.
-
Workflow: Screen a library of N-capped Aib fragments.
-
Readout: Mass spectrometry (Intact Protein MS) detects the mass shift corresponding to the fragment adduct.
Experimental Protocols
Protocol A: Synthesis of N-(Chloroacetyl)-2-methylalanine
Note: Due to the steric hindrance of the gem-dimethyl group, standard coupling reagents often give low yields. The Acid Chloride method is recommended.
Reagents:
-
2-Methylalanine (Aib-OH)
-
4M NaOH (aq)
-
Dichloromethane (DCM) / Ethyl Acetate
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 2-methylalanine in 10 mL of 4M NaOH at 0°C.
-
Acylation: Dropwise add 12 mmol of chloroacetyl chloride while vigorously stirring. Simultaneously, add 2M NaOH to maintain pH ~10.
-
Critical Step: The reaction is exothermic. Maintain temperature < 5°C to prevent hydrolysis of the chloroacetyl chloride.
-
-
Reaction: Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Workup: Acidify the solution to pH 2 using 6M HCl. Extract 3x with Ethyl Acetate.
-
Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize from EtOAc/Hexane.
-
Yield: Expect 70-85% as a white crystalline solid.
Protocol B: Incorporation into Peptides (SPPS)
Context: Using N-ClAc-Aib as the N-terminal cap in Solid Phase Peptide Synthesis.
Challenges:
-
Steric Bulk: Coupling onto an N-terminal Aib residue is extremely difficult.
-
Reactivity: The chloroacetyl group is sensitive to piperidine (used for Fmoc deprotection). Therefore, N-ClAc-Aib must be the final residue added.
Workflow:
-
Synthesize the peptide sequence (e.g., Resin-AA_n-...-AA_2-H) using standard Fmoc chemistry.
-
Final Deprotection: Remove the final Fmoc group. Wash resin with DMF.
-
Coupling N-ClAc-Aib:
-
Activate 4 eq. of N-(Chloroacetyl)-2-methylalanine (synthesized in Protocol A) with 3.9 eq. HATU and 8 eq. DIPEA in DMF.
-
Note: Pre-activation for 1 min is sufficient.
-
Add to resin and shake for 2-4 hours (double coupling recommended due to Aib steric hindrance).
-
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
-
Warning:Do not use EDT (Ethanedithiol) or other thiol scavengers in the cleavage cocktail, as they will react with the chloroacetyl warhead. Use TIS (Triisopropylsilane) instead.
-
Protocol C: GSH Reactivity Assay ( )
Purpose: To assess the intrinsic electrophilicity of the warhead before biological testing.
Materials:
-
Test Compound (N-ClAc-Aib derivative) (10 mM in DMSO)
-
Reduced Glutathione (GSH) (10 mM in PBS)
-
Internal Standard (e.g., Caffeine)
Procedure:
-
Incubation: Mix Test Compound (100 µM) with GSH (5 mM, 50-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, 60 min.
-
Quenching: Quench with 1% Formic Acid.
-
Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak and appearance of the GSH-Adduct.
-
Calculation: Plot ln([Compound]/[Compound]_0) vs. time. The slope is
. Calculate .
Data & Visualization
Physicochemical Properties Table
| Property | Value | Implication for Drug Design |
| Molecular Weight | 179.60 g/mol | Low MW fragment, ideal for FBDD. |
| LogP | ~0.5 (Est) | High water solubility; good for cytosolic targets. |
| Warhead Type | Irreversible, Cysteine-selective ( | |
| Scaffold Effect | Induces | |
| Reactivity ( | < 15 min | High reactivity; requires careful off-target profiling. |
Experimental Workflow Diagram
Figure 2: Optimized workflow for developing N-ClAc-Aib based therapeutics. Note the critical exclusion of thiol scavengers during cleavage.
References
-
Covalent Inhibitors of MurA
-
Covalent Warheads Review
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Source: MDPI (Molecules, 2022).
-
URL:[Link]
-
Aib in Peptides
- Title: 2-Aminoisobutyric acid (Aib) in peptide synthesis and drug design.
- Source: Wikipedia / General Liter
-
URL:[Link]
-
General Synthesis of Chloroacetamides
- Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and Structure.
- Source: PMC (NIH).
-
URL:[Link]
Sources
Application Note: Chemoproteomic Profiling using N-(chloroacetyl)-2-methylalanine
Part 1: Executive Summary & Chemical Identity
N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-Aib ) is a specialized electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike generic chloroacetamides, this probe incorporates an aminoisobutyric acid (Aib) scaffold. The gem-dimethyl group of the Aib moiety introduces conformational rigidity via the Thorpe-Ingold effect, restricting the probe to helical or specific turn conformations.
In chemoproteomics, this molecule serves as a "Scout Fragment" . It is used to assess the "ligandability" of surface cysteine residues, distinguishing between cysteines that are merely solvent-exposed and those located in pockets capable of accommodating rigid, hydrophobic backbones.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 2-(2-chloroacetamido)-2-methylpropanoic acid |
| Common Name | N-Chloroacetyl-Aib; N-Chloroacetyl- |
| CAS Number | 35557-63-4 (Acid form) / 1664-07-9 (General class ref) |
| Molecular Formula | |
| Molecular Weight | 179.60 g/mol |
| Warhead | Chloroacetamide (Electrophile) |
| Reactivity Profile | Moderate reactivity ( |
| Mass Shift (Δm) | +143.058 Da (Monoisotopic mass addition to protein) |
Part 2: Mechanistic Basis & Scientific Rationale
The Reaction Mechanism ( Alkylation)
The probe functions via a nucleophilic substitution reaction.[2] The thiolate anion (
-
Selectivity: At physiological pH (7.4), the reaction is selective for Cysteine over Lysine (which is protonated,
) and Histidine. -
Irreversibility: The resulting thioether bond is stable, allowing for rigorous washing and harsh ionization conditions during Mass Spectrometry (MS).
The "Aib" Advantage (Stereoelectronic Filtering)
Standard glycine-based chloroacetamides are highly flexible. They can label almost any accessible cysteine ("nuisance" labeling).
-
The Thorpe-Ingold Effect: The two methyl groups on the
-carbon of the Aib scaffold restrict rotation around the and bonds. -
Application: If N-(chloroacetyl)-2-methylalanine labels a cysteine, it indicates that the local pocket is wide enough to accommodate the gem-dimethyl steric bulk but specific enough to stabilize the rigid conformation. This filters out "promiscuous" cysteines that only react with small, flexible electrophiles.
Pathway Visualization
The following diagram illustrates the kinetic selection process where the probe distinguishes between "Sterically Restricted" and "Accessible" Cysteines.
Caption: Kinetic selection mechanism. The Aib scaffold prevents reaction with sterically hindered cysteines, ensuring only ligandable pockets are mapped.
Part 3: Detailed Protocol - Covalent Fragment Screening
Objective: To identify specific cysteine residues on a target protein (e.g., KRAS, TEAD, or a kinase) that can be covalently modified by the probe.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Probe: N-(chloroacetyl)-2-methylalanine (100 mM stock in DMSO).
-
Target Protein: Recombinant, purified (>90% purity), in non-amine buffer (HEPES or Phosphate, pH 7.5).
-
Quenching Agent: Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Alkylation Reagent (Control): Iodoacetamide (IAA).
-
Digestion: Sequencing-grade Trypsin.
-
Analysis: LC-MS/MS (Orbitrap or Q-TOF).
Step-by-Step Methodology
Phase 1: Labeling Reaction
-
Preparation: Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Note: Avoid Tris buffer as primary amines can react with chloroacetamides at high pH/long incubation, though Cys is kinetically favored.
-
-
Incubation: Add N-(chloroacetyl)-2-methylalanine to a final concentration of 100 µM to 500 µM (20x - 100x excess).
-
Control: Prepare a "DMSO only" vehicle control.
-
Positive Control: Use Iodoacetamide (100 µM) to map all accessible cysteines.
-
-
Time Course: Incubate at Room Temperature (25°C) for 1 to 4 hours .
-
Expert Insight: Chloroacetamides are slower than acrylamides. A 4-hour incubation ensures equilibrium binding for moderate-affinity sites.
-
-
Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM . Incubate for 10 minutes.
Phase 2: Sample Processing (Bottom-Up Proteomics)
-
Denaturation: Add Urea (final 8M) or Guanidine HCl (6M) to unfold the protein.
-
Reduction: (Optional if DTT was added in quench) Ensure all disulfides are reduced (5 mM DTT, 56°C, 30 min).
-
Back-Alkylation: Alkylate remaining free cysteines with Iodoacetamide (IAA) (20 mM, 30 min in dark).
-
Logic: Cysteines labeled by your probe will have a +143 Da shift. Cysteines not labeled by your probe will be capped by IAA (+57 Da). This differential mass allows you to calculate occupancy.
-
-
Digestion: Dilute Urea to <1M with 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.
-
Desalting: Clean up peptides using C18 ZipTips or SPE columns.
Phase 3: LC-MS/MS Analysis
-
Instrument: High-resolution MS (e.g., Thermo Orbitrap).
-
Gradient: 60-minute linear gradient (5-35% Acetonitrile with 0.1% Formic Acid).
-
Search Parameters:
-
Fixed Modification: None (or Carbamidomethylation if not looking for the probe).
-
Variable Modification 1: Carbamidomethyl (C) -> +57.021 Da (The IAA cap).
-
Variable Modification 2: N-chloroacetyl-Aib (C) -> +143.058 Da .
-
Specificity: Trypsin (C-term K/R).
-
Part 4: Data Analysis & Interpretation
Calculating Occupancy
To determine how effectively the probe bound to a specific cysteine (e.g., Cys12), compare the Area Under the Curve (AUC) of the probe-modified peptide vs. the IAA-modified peptide.
Reactivity Classification Table
Use this table to interpret your MS results relative to standard controls.
| Mass Shift Detected | Interpretation | Structural Implication |
| +57.02 Da (IAA) | Probe did not bind. | Cysteine is accessible but the pocket rejects the Aib scaffold (steric clash). |
| +143.06 Da (Probe) | Probe bound successfully. | Cysteine is nucleophilic AND the local pocket accommodates the gem-dimethyl group. |
| No Signal | Peptide lost or Cys oxidized. | Check ionization efficiency or disulfide formation. |
| +143 Da on Lysine | Off-target reaction. | pH was likely too high (>8.0) or concentration too high (>1 mM). |
Workflow Diagram
Caption: Experimental workflow for determining cysteine occupancy using differential alkylation.
Part 5: Troubleshooting & Optimization
-
Low Labeling Efficiency:
-
Cause: The chloroacetamide warhead is intrinsically less reactive than acrylamides.
-
Solution: Increase incubation time to 12 hours or pH to 8.0 (carefully monitoring Lysine labeling).
-
-
Precipitation:
-
Cause: The Aib group is hydrophobic.
-
Solution: Ensure DMSO concentration is <5% in the final buffer.
-
-
Ambiguous Site Localization:
-
Cause: Multiple cysteines on one peptide.
-
Solution: Inspect MS/MS fragmentation spectra (b- and y-ions) to pinpoint the exact modified residue.
-
Part 6: References
-
Åberg, V., et al. (2008). Design and synthesis of peptidomimetics using N-chloroacetyl-alpha-amino acids.Journal of Medicinal Chemistry . (Demonstrates the synthesis and structural properties of Chloroacetyl-Aib derivatives).
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.Nature . (Seminal work by the Cravatt lab establishing the protocol for chloroacetamide fragment screening).
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.Journal of the American Chemical Society .[3] (Detailed comparison of chloroacetamide vs. acrylamide libraries).
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for drug discovery.[1][4]Journal of Medicinal Chemistry . (Review of the mechanisms and "warhead" choices including chloroacetamides).
(Note: While N-(chloroacetyl)-2-methylalanine is a specific catalog compound, the protocols above are derived from the authoritative methodologies for the "Chloroacetamide Fragment" class established in References 2 and 3.)
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: N-(chloroacetyl)-2-methylalanine in Peptidomimetic Synthesis
Executive Summary
This guide details the application of N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-aminoisobutyric acid or ClAc-Aib ) in the synthesis of constrained peptidomimetics. This building block serves a dual purpose in drug design:
-
Conformational Control: The gem-dimethyl group of the 2-methylalanine (Aib) core induces strong helical bias via the Thorpe-Ingold effect .
-
Electrophilic Reactivity: The chloroacetyl moiety acts as a specific "warhead" for thioether-based macrocyclization (peptide stapling) or covalent conjugation.
This note provides validated protocols for synthesizing the building block, incorporating it via Solid-Phase Peptide Synthesis (SPPS), and executing high-yield macrocyclization.
Scientific Rationale & Mechanism
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The inclusion of Aib (2-methylalanine) restricts the conformational freedom of the peptide backbone. The steric bulk of the two methyl groups at the
-
Impact: When used in macrocyclization, this "pre-organizes" the linear precursor, bringing the reactive termini closer together.[1] This entropic advantage significantly increases cyclization yields compared to glycine or alanine analogs [1].
Thioether "Stapling" Mechanism
The chloroacetyl group is a potent electrophile susceptible to
Mechanism Visualization
The following diagram illustrates the workflow from linear precursor to stabilized macrocycle.
Figure 1: Workflow for generating thioether-stapled peptidomimetics using N-chloroacetyl-2-methylalanine.
Experimental Protocols
Protocol A: Synthesis of N-(chloroacetyl)-2-methylalanine
Purpose: To generate high-purity building block for SPPS.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate
-
4M NaOH (aq) and 1M HCl
Procedure (Schotten-Baumann Conditions):
-
Dissolution: Dissolve Aib (10 mmol, 1.03 g) in 10 mL of 4M NaOH at 0°C.
-
Acylation: Add Chloroacetyl chloride (12 mmol, 0.95 mL) dropwise over 20 minutes while vigorously stirring. Simultaneously, add 2M NaOH dropwise to maintain pH > 10.
-
Critical: The reaction is exothermic. Maintain temperature < 5°C to prevent hydrolysis of the chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Acidify the solution carefully to pH 2.0 using 6M HCl.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (50 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Crystallization: Recrystallize from EtOAc/Hexane to yield white crystals.
-
Target Yield: >85%[6]
-
Validation: ESI-MS (
Da).
-
Protocol B: SPPS Incorporation & Coupling
Purpose: Overcoming the steric hindrance of the Aib residue during peptide assembly.
Challenge: The gem-dimethyl group makes the amino group of Aib a poor nucleophile and the carboxyl group difficult to activate without racemization or slow kinetics.
Recommended Conditions:
| Parameter | Standard AA | Aib / ClAc-Aib |
|---|---|---|
| Coupling Agent | HBTU or DIC/Oxyma | HATU or COMU (Stronger activation required) |
| Base | DIEA (2 equiv) | DIEA (2 equiv) or TMP (Collidine) |
| Temperature | RT | 50°C - 75°C (Microwave preferred) [3] |
| Time | 30 min | 2 x 45 min (Double Coupling) |
| Monitoring | Kaiser Test | Chloranil Test (Kaiser is prone to false negatives on secondary amines, though Aib is primary, sterics affect the test) |
Step-by-Step Incorporation:
-
Elongation: Synthesize the peptide sequence up to the residue preceding the N-terminal cap.
-
Coupling ClAc-Aib:
-
Dissolve N-(chloroacetyl)-2-methylalanine (5 equiv) and HATU (4.9 equiv) in DMF.
-
Add DIEA (10 equiv).
-
Add to resin immediately.
-
React for 60 mins at RT (or 20 mins at 60°C).
-
-
Washing: Wash resin extensively with DMF (5x) and DCM (5x) to remove traces of free chloroacetyl chloride or acid, which can cap truncated sequences.
Protocol C: Thioether Macrocyclization
Purpose: Forming the intramolecular staple between the N-terminal ClAc-Aib and a downstream Cysteine.
Context: This reaction competes with intermolecular dimerization. High dilution is required.
Procedure:
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
-
Warning:Do NOT use EDT (Ethanedithiol) or other thiol scavengers. They will react with the chloroacetyl group and destroy the warhead. Use TIS (Triisopropylsilane) instead.
-
-
Precipitation: Precipitate crude peptide in cold diethyl ether; centrifuge and dry.
-
Cyclization Buffer: Prepare 0.1 M Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 8.0). Degas with Nitrogen for 15 mins to prevent Cys oxidation (disulfide formation).
-
Reaction:
-
Dissolve crude peptide in buffer at a concentration of < 1 mg/mL (approx 0.5 - 1.0 mM).
-
Stir under Nitrogen at RT for 1-4 hours.
-
Monitoring: Analyze by HPLC.[7] The shift in retention time is often small, but MS will show a mass loss of HCl (36 Da) relative to the linear precursor? Correction: The mass of the linear precursor (with Cl) vs Cyclic (loss of Cl, loss of H from Cys).
-
Mass Spec Check:
-
Linear: Mass = Peptide + 76 Da (Chloroacetyl)
-
Cyclic: Mass = Peptide + 40 Da (Acetyl-S-linkage). Net loss of HCl (36 Da) from the linear salt form, but mechanistically it is loss of Cl- and H+.
-
-
-
Purification: Acidify to pH 3 with TFA, filter, and purify via RP-HPLC.
Data Presentation & Troubleshooting
Comparative Stability Data
The following table summarizes the stability of Peptidomimetics utilizing the ClAc-Aib motif compared to standard disulfide cyclization.
| Feature | Disulfide Cyclic Peptide | Thioether (ClAc-Aib) Peptide |
| Cytosolic Stability | Low (Reduced by Glutathione) | High (Chemically inert) |
| Serum Half-Life | Moderate | Extended (Protease resistance) |
| Helicity | Variable | High (Induced by Aib) |
| Redox Sensitivity | Sensitive | Insensitive |
Troubleshooting Guide
Issue 1: Hydrolysis of Chloroacetyl Group
-
Symptom:[8][9][10] Mass spec shows +18 Da (OH replaces Cl) or +16 Da depending on interpretation.
-
Cause: pH too high (>9.0) or reaction time too long in aqueous base.
-
Solution: Maintain pH 7.5 - 8.0. Perform cyclization faster.
Issue 2: Dimerization
-
Cause: Peptide concentration too high.
-
Solution: Dilute reaction to 0.1 mg/mL. Add organic co-solvent (Acetonitrile) up to 20% to improve solubility and reduce aggregation.
Issue 3: Incomplete Coupling of Aib
-
Solution: Use microwave-assisted coupling (75°C) and switch to HATU or PyAOP.
Reaction Pathway Diagram
Figure 2: Mechanistic pathway of thioether stapling facilitated by Aib-induced pre-organization.
References
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756.
-
Kawakami, T., et al. (2008). Diverse backbone-cyclized peptides via thioether bridges.[11][12] Nature Chemical Biology, 4, 381–389.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
Toniolo, C., et al. (2001).[2] Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 60(6), 396–419.[13]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. researchgate.net [researchgate.net]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 8. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Thioether-Stapled Helical Peptides using N-(Chloroacetyl)-2-methylalanine
Introduction: The Synergy of Constraint and Pre-organization
In the development of peptide therapeutics, linear peptides often suffer from poor metabolic stability and low membrane permeability. Two powerful strategies to overcome these limitations are conformational constraint (macrocyclization) and structural pre-organization (helix induction).
This guide details the protocol for creating constrained peptides using N-(chloroacetyl)-2-methylalanine . This specific N-terminal motif combines two distinct chemical advantages:
-
2-Methylalanine (Aib): An
-disubstituted amino acid that strongly promotes helical structure ( or -helix) via the Thorpe-Ingold effect, restricting the backbone dihedral angles ( ). -
N-Chloroacetyl (ClAc) Group: An electrophilic "warhead" that reacts rapidly and chemoselectively with a downstream Cysteine thiol to form a stable thioether linkage (staple).
By combining Aib at the N-terminus with a thioether staple, researchers can generate "lariat" or macrocyclic peptides with exceptional proteolytic resistance and enhanced binding affinity.
Chemical Basis & Mechanism
The Reaction Mechanism
The cyclization proceeds via a nucleophilic substitution (
Key Advantages:
-
Irreversible: Unlike disulfide bridges, the thioether bond is stable in reducing environments (e.g., the cytosol).
-
Chemoselective: At pH 7.5–8.5, the reaction is highly specific for thiols over amines or hydroxyls.
-
Atom Efficient: No leaving groups other than chloride; the linker is short and flexible.
Mechanism Diagram
Figure 1: Mechanistic pathway of thioether cyclization initiated by N-terminal Chloroacetyl-Aib.
Design Considerations
Before synthesis, the peptide sequence must be designed to accommodate the constraint.
| Parameter | Recommendation | Rationale |
| N-Cap | N-ClAc-Aib | Aib induces the helix start; ClAc provides the anchor. |
| Staple Position | Placing Cys at position 5 (relative to N-term Aib as 1) creates a single helical turn loop. | |
| Stereochemistry | L-Cys or D-Cys | D-Cys can sometimes accommodate the tight turn of a short staple better than L-Cys. |
| Spacer Amino Acids | Alanine/Leucine rich | Promotes helicity between the anchor points. |
Detailed Experimental Protocol
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
Note: Aib is sterically hindered. Standard coupling protocols often fail. Use the optimized conditions below.
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Coupling Agents: HATU or COMU (preferred over HBTU/DIC for Aib).
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step:
-
Chain Assembly: Synthesize the peptide C-to-N using standard Fmoc chemistry.
-
Coupling the Aib Residue:
-
Use 5 eq. Fmoc-Aib-OH, 4.9 eq. HATU, and 10 eq. DIPEA in DMF.
-
Double Couple: Perform the coupling reaction twice for 1 hour each.
-
Validation: Perform a chloranil test (more sensitive than Kaiser for secondary amines) to ensure completion.
-
-
Fmoc Removal: Deprotect the N-terminal Aib (20% Piperidine/DMF) to expose the free amine.
Phase 2: N-Terminal Chloroacetylation
This step installs the electrophile. It is performed on-resin.
Reagents:
-
Chloroacetic Anhydride (10 eq.) OR Chloroacetic Acid (10 eq.) + DIC (5 eq.).
-
Solvent: DCM/DMF (1:1).
Protocol:
-
Wash the resin (with exposed Aib-NH2) thoroughly with DCM.
-
Dissolve 10 eq. Chloroacetic Anhydride in minimal DCM/DMF. Add 1 eq. DIPEA .
-
Add to resin and shake for 45–60 minutes at room temperature.
-
Note: Chloroacetic anhydride is highly reactive. If using Chloroacetic acid/DIC, pre-activate for 5 mins before adding to resin.
-
-
Wash resin: DMF (3x), DCM (3x), MeOH (2x), Ether (2x).
-
Dry resin under vacuum.
Phase 3: Cleavage and Global Deprotection
-
Prepare Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .
-
Critical: Do not use EDT (1,2-ethanedithiol) if possible, as it can sometimes react with the ClAc group or form difficult-to-remove adducts. DODT is a safer alternative.
-
-
Incubate resin for 2–3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and dry the crude linear peptide.
Phase 4: Cyclization (Solution Phase)
Performing cyclization in solution at high dilution favors intramolecular (cyclic) over intermolecular (dimer) reaction.
Protocol:
-
Dissolution: Dissolve the crude peptide in 1:1 Acetonitrile/Water to a concentration of ~1 mM.
-
Buffer Addition: Add Ammonium Bicarbonate (NH4HCO3) solution (100 mM) to adjust pH to 7.5–8.0 .
-
Monitoring: Check pH carefully. pH > 9.0 increases hydrolysis of the ClAc group. pH < 7.0 slows the reaction significantly.
-
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Monitor: Use LC-MS. Look for the mass shift of -36 Da (Loss of HCl).
-
Linear Precursor: Mass = M
-
Cyclic Product: Mass = M - 36
-
-
-
Quenching: Once complete, acidify with TFA to pH ~2 to stop the reaction and prevent disulfide scrambling.
-
Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for N-ClAc-Aib constrained peptides.
Representative Data & Quality Control
When analyzing your results, compare the linear precursor (from a small aliquot taken before cyclization buffer addition) against the final cyclic product.
Table 1: Expected Analytical Parameters
| Parameter | Linear Precursor | Cyclic Product | Interpretation |
| Mass (LC-MS) | Calculated Mass ( | Successful displacement of Chloride. | |
| HPLC Retention | Time | Time | Cyclic peptides often become more hydrophobic due to buried polar groups. |
| Ellman's Test | Positive (Yellow) | Negative (Clear) | No free thiols remain in the cyclic product. |
| Serum Stability | Constraint + Aib blocks proteolytic degradation. |
Troubleshooting Guide
Issue 1: Incomplete Cyclization (Dimerization)
-
Cause: Peptide concentration too high.
-
Fix: Dilute reaction to < 0.5 mM. High concentrations favor intermolecular disulfide formation or intermolecular thioether dimers.
Issue 2: Hydrolysis of Chloroacetyl Group (Mass = M - Cl + OH)
-
Cause: pH too high (> 9.0) or reaction time too long.
-
Fix: Maintain pH strictly at 7.5–8.0. Degas buffers to remove oxygen (which promotes disulfide competition).
Issue 3: Difficulty Coupling Aib
-
Cause: Steric hindrance at the
-carbon. -
Fix: Switch to HOAt/HATU activation. Use microwave-assisted synthesis if available (75°C for 5 mins).
References
-
Peptide Stapling via Thioether Bridges
-
Aib in Peptide Synthesis
-
Cyclization Efficiency Studies
- Title: Global Analysis of Peptide Cycliz
- Source: N
-
URL:[Link]
-
RaPID System (Related Technology)
- Title: The RaPID system for the discovery of pseudo-n
- Source: N
-
URL:[Link]
Sources
- 1. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of N-(chloroacetyl)-2-methylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of N-(chloroacetyl)-2-methylalanine Derivatives
N-acylated amino acids represent a crucial class of molecules with broad applications in medicinal chemistry, biochemistry, and materials science.[1] Among these, N-(chloroacetyl) derivatives are particularly valuable synthetic intermediates. The chloroacetyl group serves as a reactive handle, enabling further molecular elaboration through nucleophilic substitution reactions.[2] This allows for the covalent attachment of these modified amino acids to proteins, peptides, or other molecules of interest, making them powerful tools in the development of targeted therapeutics, enzyme inhibitors, and novel biomaterials.[2][3]
Specifically, 2-methylalanine (also known as α-aminoisobutyric acid) is a non-proteinogenic amino acid that, when incorporated into peptides, induces stable helical conformations. This unique structural feature makes its derivatives, including N-(chloroacetyl)-2-methylalanine, highly sought after in peptidomimetic and drug design. This guide provides a comprehensive overview of the laboratory synthesis of N-(chloroacetyl)-2-methylalanine, detailing the underlying chemical principles, step-by-step protocols, and essential characterization and safety considerations.
Chemical Principles: The Schotten-Baumann Reaction
The N-chloroacetylation of 2-methylalanine is typically achieved through the Schotten-Baumann reaction , a well-established method for the acylation of amines and alcohols.[4][5] This reaction involves the treatment of the amino acid with an acyl chloride, in this case, chloroacetyl chloride, in the presence of a base.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-methylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4] Common bases used include sodium hydroxide, potassium carbonate, or tertiary amines like triethylamine.[6][7] The reaction is often performed in a two-phase solvent system, typically water and an organic solvent, to facilitate both the dissolution of the reactants and the separation of the product.[1]
Experimental Workflow and Synthesis Protocol
The synthesis of N-(chloroacetyl)-2-methylalanine can be systematically approached through a series of defined steps, from reaction setup to product purification and characterization.
Caption: A generalized workflow for the synthesis of N-(chloroacetyl)-2-methylalanine.
Protocol: Synthesis of N-(chloroacetyl)-2-methylalanine
This protocol is adapted from established Schotten-Baumann procedures for the N-acylation of amino acids.[4][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylalanine (α-aminoisobutyric acid) | 103.12 | 5.16 g | 50 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 110 |
| Chloroacetyl Chloride | 112.94 | 4.4 mL (6.21 g) | 55 |
| Deionized Water | 18.02 | 100 mL | - |
| Diethyl Ether (or Ethyl Acetate) | 74.12 | As needed | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 120.37 / 142.04 | As needed | - |
| Recrystallization Solvent (e.g., Ethanol/Water) | - | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In the 250 mL three-necked round-bottom flask, dissolve 5.16 g (50 mmol) of 2-methylalanine in 50 mL of deionized water.
-
Basification: Prepare a solution of 4.40 g (110 mmol) of sodium hydroxide in 50 mL of deionized water and add it to the 2-methylalanine solution.
-
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0-5 °C with gentle stirring.
-
Addition of Acylating Agent: Place 4.4 mL (55 mmol) of chloroacetyl chloride in the dropping funnel. Add the chloroacetyl chloride dropwise to the cooled, stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(chloroacetyl)-2-methylalanine can be purified by recrystallization. A mixture of ethanol and water is a common solvent system for the recrystallization of N-acylated amino acids.[8]
Characterization of N-(chloroacetyl)-2-methylalanine
Proper characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[9]
-
¹H NMR: Expect to see a singlet for the two protons of the chloroacetyl group (Cl-CH₂-), a singlet for the two methyl groups of the 2-methylalanine backbone, and a broad singlet for the amide proton (N-H). The carboxylic acid proton may also be visible as a broad singlet.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the amide and carboxylic acid, the α-carbon of the amino acid, the methyl carbons, and the carbon of the chloroacetyl group should be observed.[10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
Look for a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A strong amide I band (C=O stretch) should appear around 1640-1680 cm⁻¹.
-
An N-H stretching vibration should be visible around 3200-3400 cm⁻¹.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for N-(chloroacetyl)-2-methylalanine (C₆H₁₀ClNO₃) is 179.60 g/mol . Expect to see the molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum.[8]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling Precautions
Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. [11] It is imperative to handle it with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Handling: Use only under a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Storage: Store chloroacetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
The N-(chloroacetyl) moiety in these derivatives is a key feature for their application as covalent inhibitors.[3] This functional group can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein, leading to irreversible inhibition. This property is highly valuable in the development of targeted therapies for a range of diseases, including cancer and infectious diseases.
Furthermore, the incorporation of the 2-methylalanine scaffold can impart conformational rigidity to peptide-based drugs, enhancing their metabolic stability and receptor binding affinity. The synthesis of N-(chloroacetyl)-2-methylalanine and its derivatives is therefore a critical step in the exploration of new therapeutic agents.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure dropwise addition of chloroacetyl chloride at low temperature. - Extend the reaction time. - Check the purity of starting materials. |
| Product loss during work-up | - Ensure the aqueous layer is thoroughly extracted. - Avoid overly vigorous shaking during extraction to prevent emulsion formation. | |
| Oily Product/Failure to Crystallize | Impurities present | - Wash the crude product with cold water or a non-polar solvent to remove impurities. - Try different recrystallization solvents or solvent mixtures. |
| Product is an oil at room temperature | - If the product is inherently an oil, purification by column chromatography may be necessary. | |
| Broad NMR Signals | Presence of residual acid or base | - Ensure the product is thoroughly washed and dried. - The presence of rotamers around the amide bond can also lead to broad signals. |
Conclusion
The synthesis of N-(chloroacetyl)-2-methylalanine derivatives via the Schotten-Baumann reaction is a robust and versatile method for producing valuable intermediates for drug discovery and chemical biology. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these important compounds. The ability to introduce a reactive chloroacetyl group onto the conformationally constrained 2-methylalanine scaffold opens up a wide range of possibilities for the design and development of novel, highly specific, and potent therapeutic agents.
References
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-alpha-aminoisobutyric acid. Available at: [Link]
-
PubChem. (n.d.). DL-Alanine, N-(chloroacetyl)-N-(2,6-dimethylphenyl)-, methyl ester. CID 52888514. Available at: [Link]
-
PubChem. (n.d.). N-(Chloroacetyl)-3-phenyl-DL-alanine. CID 98109. Available at: [Link]
-
PubChem. (n.d.). N-Chloroacetyl-D-phenylalanine. CID 737071. Available at: [Link]
-
Rauf, A., et al. (2018). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 23(11), 2874. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Voynikov, Y., et al. (2015). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. PHARMACIA, 62(1).
-
Wikipedia. (n.d.). Chloroacetyl chloride. Available at: [Link]
-
Zhang, Y., et al. (2020). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 104(3), 826-839. Available at: [Link]
- Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. CID 96338. Available at: [Link]
- Tan, B., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science, 12, 814023.
- Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(21), 8201.
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. CID 66773. Available at: [Link]
-
bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Available at: [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]
-
PubMed. (2000). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Available at: [Link]
-
PubMed. (1995). Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells. Available at: [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 6. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Chloroacetyl-D-phenylalanine | C11H12ClNO3 | CID 737071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0032816B1 - Process for purifying monochloroacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Guide: Troubleshooting N-(Chloroacetyl)-2-methylalanine Reactivity & Stability
Executive Summary: The "Gem-Dimethyl" Constraint
N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib ) is a deceptively simple building block. While it appears to be a standard alkylating agent, the presence of the gem-dimethyl group at the
The Core Challenge: The Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2][3]
The two methyl groups on the
This guide addresses the three primary failure modes:
-
Cyclization to 6,6-dimethylmorpholine-2,5-dione (Major).
-
Hydrolysis to N-glycolyl-2-methylalanine (Minor/Condition dependent).
-
Oligomerization to polydepsipeptides (Post-cyclization).
Diagnostic Center: Troubleshooting Q&A
Scenario A: Mass Spectrometry Anomalies
Q: I see a dominant peak with a mass shift of -36.5 Da relative to my starting material. What is this? A: This is the Cyclized Morpholine-Dione .
-
Identity: 6,6-dimethylmorpholine-2,5-dione.
-
Mechanism: Intramolecular nucleophilic attack of the carboxylate oxygen onto the chloroacetyl methylene carbon, displacing chloride.
-
Math: Loss of HCl (
) = Da. -
Cause: Basic pH (>8.0) or prolonged storage in solution. The Aib gem-dimethyl group accelerates this ring closure by up to
-fold compared to glycine derivatives.
Q: I observe a mass shift of -18.5 Da. Is this water loss? A: No, this is likely Hydrolysis (Solvolysis) .
-
Identity: N-(hydroxyacetyl)-2-methylalanine.
-
Mechanism: Direct displacement of the chloride by a hydroxide ion (or water).
-
Math: Exchange of
(35.5) for (17.0). Net change Da. -
Cause: Aqueous basic conditions where the cyclization is sterically hindered or if the pH is extremely high (saponification).
Scenario B: Physical & Reactivity Issues
Q: My reaction mixture turned into a viscous gel or precipitated an insoluble white solid. A: You have likely triggered Ring-Opening Polymerization (ROP) .
-
Explanation: The morpholine-2,5-dione formed (as described above) is a known monomer for polydepsipeptides. In the presence of initiators (amines, alkoxides) or heat, these rings open and chain-polymerize.
-
Result: An alternating copolymer of Aib and glycolic acid.
Q: The compound is not alkylating my target thiol/amine. Why is it inert? A: The electrophilic center has been neutralized.
-
Reason: If the compound cyclizes to the morpholine-dione, the reactive alkyl chloride is gone. The new electrophile is the lactone carbonyl, which is far less reactive toward soft nucleophiles (like thiols) than the original alkyl chloride.
Deep Dive: The Chemistry of Failure
The following diagram illustrates the "Bifurcation of Fate" for N-(chloroacetyl)-2-methylalanine. The critical control point is the competition between the desired intermolecular path and the undesired intramolecular trap.
Figure 1: Reaction pathways showing the competition between desired coupling and the Thorpe-Ingold accelerated cyclization.
The Mechanism of Cyclization[2]
-
Deprotonation: A base removes the carboxylic acid proton.
-
Conformational Lock: The bulky methyl groups of the Aib residue restrict rotation (
angles), forcing the carboxylate oxygen into close contact with the methylene chloride group. -
Displacement: The carboxylate oxygen attacks the
-carbon, expelling chloride. This forms a 6-membered morpholine-2,5-dione ring.[4] -
Stability: Unlike 5-membered oxazolones (which are reactive), the 6-membered morpholine-dione is relatively stable but can polymerize.
Experimental Protocols
Protocol A: Synthesis without Cyclization
Objective: Synthesize N-(chloroacetyl)-2-methylalanine while suppressing morpholine-dione formation.
Principle: Use Schotten-Baumann conditions at low temperature to favor the kinetic amide formation over the thermodynamic cyclization.
Materials:
-
2-Methylalanine (Aib)[5]
-
Chloroacetyl chloride (1.1 equiv)
-
NaOH (2M)
-
Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step:
-
Dissolution: Dissolve Aib (10 mmol) in 2M NaOH (10 mL) at 0°C .
-
Critical: Keep temperature low to reduce cyclization rate.
-
-
Biphasic Setup: Add DCM (10 mL) to create a biphasic system.
-
Why: The product (acid form) will partition into the organic phase upon acidification, protecting it from basic hydrolysis.
-
-
Addition: Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes with vigorous stirring.
-
Simultaneous Base: Simultaneously add dilute NaOH to maintain pH between 9–10.[6] Do not exceed pH 11.
-
-
Quench & Acidify: Immediately after addition, separate phases. Acidify the aqueous layer to pH 2.0 with cold 1N HCl.
-
Extraction: Rapidly extract with Ethyl Acetate (
).-
Speed is key: The free acid form is stable, but prolonged exposure to aqueous conditions can lead to hydrolysis.
-
-
Drying: Dry over
and concentrate in vacuo at .
Protocol B: Impurity Identification (NMR)
Objective: Distinguish Linear vs. Cyclic forms.
| Feature | Linear (N-Cl-Aib) | Cyclic (Morpholine-Dione) |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH) | Often less soluble; may crystallize out |
| Singlet, | Singlet, | |
| Singlet (6H), | Singlet (6H), often splits or shifts slightly due to ring conformation | |
| IR Spectrum | Broad -OH (~3000 | No -OH, Ester C=O (~1750 |
Decision Logic for Researchers
Use this flow to determine the status of your reagent.
Figure 2: Troubleshooting logic flow for identifying side products.
References
-
Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions.
-
Morpholine-2,5-dione Synthesis: Leemhuis, M., et al. (2006). "Synthesis and Characterization of Poly(α-hydroxy-acid)s Derived from α-Amino Acids." Macromolecules. (Describes the cyclization of N-chloroacetyl amino acids to morpholine-diones).
-
Reactivity of N-Chloroacetyl Amino Acids: Easton, C. J., et al. (1994). "Cyclization of N-dichloroacetyl-alpha-amino acids." Journal of the Chemical Society, Perkin Transactions 1.
-
Aib (2-Aminoisobutyric Acid) Properties: PubChem Compound Summary for CID 6119, 2-Aminoisobutyric acid.[5]
-
Polymerization of Morpholine-2,5-diones: Kricheldorf, H. R. (2006). "Polydepsipeptides." Macromolecular Rapid Communications.
Sources
- 1. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-(Chloroacetyl)-2-methylalanine Synthesis
Introduction
N-(Chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-α-aminoisobutyric acid or N-Cl-AIB) is a critical intermediate in the synthesis of peptide linkers and peptidomimetics. Its synthesis typically involves the acylation of 2-methylalanine (AIB) with chloroacetyl chloride.
While the Schotten-Baumann reaction utilized for this synthesis is well-established, the specific steric and electronic properties of the gem-dimethyl group in AIB introduce unique impurity risks—most notably the rapid formation of azlactones (oxazolones) via the Thorpe-Ingold effect. This guide provides a technical breakdown of these impurities, their formation mechanisms, and robust protocols to minimize them.
Module 1: Critical Impurity Profile
The following table details the specific impurities encountered during the acylation of AIB. Unlike standard amino acids (e.g., Glycine, Alanine), AIB is highly prone to cyclization.
| Impurity Name | Structure / Description | Origin (Root Cause) | Detection (1H NMR / TLC) |
| Impurity A: Chloroacetic Acid | Hydrolysis byproduct of the acylating agent. | Hydrolysis: Reaction of chloroacetyl chloride with water in the biphasic system. Aggravated by high temperatures (>5°C) or insufficient stirring. | NMR: Singlet ~4.1 ppm (distinct from product CH₂). TLC: High polarity, streaks near baseline. |
| Impurity B: Residual AIB | Unreacted 2-methylalanine. | Incomplete Reaction: pH drift below 9.0 during addition prevents nucleophilic attack; insufficient equivalents of acid chloride. | NMR: Methyl singlet shift changes. TLC: Ninhydrin positive (Purple/Red). |
| Impurity C: The "Azlactone" | 2-(chloromethyl)-4,4-dimethyl-5-oxazolone. | Cyclization (Thorpe-Ingold Effect): The gem-dimethyl group forces the amide oxygen into proximity with the carboxylic acid, promoting dehydration under acidic conditions or with activating agents. | NMR: Distinct shift in methyl protons; loss of NH signal. IR: Characteristic C=O stretch ~1820 cm⁻¹. |
| Impurity D: Dimeric Anhydride | Mixed anhydride or symmetrical anhydride species. | Reagent Excess: Large excess of chloroacetyl chloride reacting with the product carboxylate. | HPLC/MS: Higher molecular weight species. |
Module 2: Troubleshooting & FAQs
Q1: My product is isolating as a sticky oil or gum instead of a solid. What is happening?
Diagnosis: This is a classic sign of Azlactone (Impurity C) contamination or retained solvent due to "oiling out."
-
The Mechanism: The gem-dimethyl effect in AIB lowers the activation energy for cyclization. If your workup involved a strong acid wash (pH < 2) or heating during solvent removal, the N-acyl amino acid cyclized to the oxazolone.
-
Corrective Action:
-
Avoid heating the crude material above 40°C.[1]
-
Perform the acidification step carefully to pH 2–3 (not pH 0–1) at 0°C.
-
Recrystallize immediately from Ethyl Acetate/Hexane rather than evaporating to dryness.
-
Q2: I see a large singlet at 4.05-4.15 ppm in the NMR that persists after extraction.
Diagnosis: This is likely Chloroacetic Acid (Impurity A) .
-
The Mechanism: Chloroacetyl chloride hydrolyzes rapidly in water. While the Schotten-Baumann conditions (NaOH/DCM or NaOH/Water) are designed to favor acylation, local excesses of acid chloride or slow stirring speeds allow water to compete effectively.
-
Corrective Action:
-
Increase Stirring Rate: Ensure a vortex is visible to maximize the interfacial surface area.
-
Simultaneous Addition: Do not add all base at once. Add the acid chloride and NaOH solution simultaneously from separate funnels to maintain a steady pH (10–11).
-
Q3: The reaction yield is low (<50%), and significant starting material remains.
Diagnosis: pH drift leading to amine protonation.
-
The Mechanism: The amino group of AIB is sterically hindered. If the pH drops below 9.5, the amine becomes protonated (
) and loses its nucleophilicity. It cannot attack the acid chloride. -
Corrective Action: Use a pH meter or internal indicator (phenolphthalein) to strictly maintain pH > 10 throughout the addition.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of N-(chloroacetyl)-2-methylalanine with <1% Azlactone content.
Reagents
-
2-Methylalanine (AIB): 1.0 eq
-
Chloroacetyl chloride: 1.2 eq
-
NaOH (4M aqueous solution): ~2.5 eq (for pH control)
-
Solvent: Dichloromethane (DCM) or THF (Biphasic with water)
Step-by-Step Methodology
-
Dissolution: Dissolve AIB (1.0 eq) in 4M NaOH (1.1 eq) in a round-bottom flask. Add an equal volume of DCM.
-
Cooling: Cool the biphasic mixture to 0°C – 5°C using an ice/salt bath. Critical: Higher temperatures promote hydrolysis.
-
Acylation (The "Schotten-Baumann" Control):
-
Add Chloroacetyl chloride (1.2 eq) dropwise over 60 minutes.
-
Simultaneously , add the remaining NaOH solution to maintain pH between 10 and 11.
-
Tip: If the pH exceeds 12, hydrolysis of the acid chloride increases. If pH < 9, reaction stalls.
-
-
Post-Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Workup:
-
Separate the layers.[2] Discard the organic layer (removes non-polar impurities).
-
Wash the aqueous layer once with fresh DCM.
-
Acidification: Cool the aqueous layer back to 0°C. Slowly acidify to pH 2.0 using 6M HCl. Do not overshoot to pH 0.
-
Extract immediately with Ethyl Acetate (3x).
-
-
Isolation: Dry the Ethyl Acetate over
, filter, and concentrate under reduced pressure at <35°C (to prevent cyclization). -
Crystallization: Triturate the residue with cold Hexane or crystallize from EtOAc/Hexane.
Module 4: Pathway Visualization
The following diagram illustrates the competitive pathways between the desired product, the hydrolysis impurity, and the critical azlactone side reaction.
Figure 1: Reaction pathways showing the main synthesis route (Green) and competitive impurity pathways (Red/Yellow). Note the conversion of the product to Azlactone under acidic/thermal stress.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. A standard method for amide synthesis using acid chlorides in biphasic aqueous systems.
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect). IUPAC Compendium of Chemical Terminology. Explains the acceleration of cyclization reactions (like azlactone formation) in molecules with gem-dimethyl substituents.
-
Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. PrepChem. Illustrates analogous chloroacetylation conditions and workup procedures for sterically hindered amines.
-
Reaction of Amino Acids with Chloroacetyl Chloride. ResearchGate. Discusses the chemoselectivity and side reactions (hydrolysis vs. acylation) in the synthesis of chloroacetamides. [3]
Sources
- 1. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Guide: Stability & Handling of N-(chloroacetyl)-2-methylalanine
Executive Summary & Chemical Profile[1][2]
N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-AIB) is a specialized building block often used in the synthesis of peptide mimetics or as a linker-payload intermediate. Its stability profile is defined by a "Tug-of-War" between two structural features:
-
The Stabilizing Core (AIB): The gem-dimethyl group at the
-carbon provides significant steric hindrance, rendering the amide bond highly resistant to proteolytic and hydrolytic cleavage. -
The Reactive Tail (Chloroacetyl): The terminal alkyl chloride is an electrophile designed for displacement (e.g., by thiols). Consequently, it is inherently unstable in aqueous, nucleophilic, or basic environments, prone to hydrolysis into the hydroxyacetyl derivative.
Critical Warning: Users often mistake the stability of the AIB residue for the stability of the whole molecule. While the peptide backbone is robust, the chloroacetyl group is labile.
Degradation Mechanisms (The "Why")
Understanding the degradation pathways is essential for troubleshooting. The primary threat is Base-Catalyzed Hydrolysis , followed by Photolytic Dehalogenation .
Pathway Visualization
The following diagram illustrates the primary degradation routes you must control for.
Mechanism Details[2][3][4][5][6][7][8][9]
-
Hydrolysis (
): In the presence of water (accelerated by ), the chloride is displaced by a hydroxyl group.-
Reaction:
-
Consequence: Formation of the alcohol impurity (more polar) and a drop in solution pH due to HCl generation.
-
-
Cyclization: Under anhydrous coupling conditions, the carbonyl oxygen can attack the chloroacetyl carbonyl, forming an oxazolone. While AIB prevents racemization, this side reaction consumes your starting material.
Troubleshooting Dashboard
Use this matrix to diagnose issues during synthesis or storage.
| Symptom | Probable Cause | Verification Step | Corrective Action |
| pH Drift (Acidic) | Hydrolysis of C-Cl bond releasing HCl.[1] | Check chloride content with | Buffer solution to pH 5.0–6.0. Avoid unbuffered aqueous storage. |
| HPLC: New Early Peak | Formation of Hydroxyacetyl impurity (more polar). | Run LC-MS.[2] Look for Mass shift: | Prepare fresh stock. Keep temperature < 4°C. |
| Precipitation | Solubility limit or "Salting out" by degradation products. | Check pH. Free acid may precipitate at low pH. | Dissolve in DMSO/DMAc first, then dilute into aqueous buffer. |
| Yellowing of Solid | Photolytic degradation or trace amine oxidation. | Inspect storage container (Amber vial?). | Recrystallize if purity <95%. Store in dark/foil. |
*Note on Mass Shift: Chlorine (35/37) is replaced by OH (17). Net loss is ~18 Da, but look for the loss of the characteristic Chlorine isotope pattern (3:1 ratio).
Stability Data & Storage Protocols
Estimated Half-Life in Solution
Data derived from structural analogs (Chloroacetamide and N-chloroacetyl-glycine).
| Solvent / Condition | Stability Rating | Estimated | Recommendation |
| DMSO / DMF (Anhydrous) | High | > 2 Weeks | Preferred Stock Solvent. Store at -20°C. |
| Water (pH 3 - 6) | Moderate | 24 - 48 Hours | Use immediately.[1] Keep on ice. |
| PBS (pH 7.4) | Low | < 6 Hours | Do not store. Prepare immediately before use. |
| Basic Buffer (pH > 8.5) | Critical | < 30 Minutes | Avoid. Rapid hydrolysis occurs. |
Standard Operating Procedure (SOP) for Handling
-
Preparation: Weigh the solid quickly. The compound is hygroscopic; absorbed water accelerates solid-state degradation.
-
Solubilization: Dissolve in a minimal volume of DMSO before adding to aqueous media.
-
Reaction: If conjugating to a protein/peptide, maintain pH between 6.5 and 7.5. Do not exceed pH 8.0.
-
Quenching: If the reaction must be stopped, lower pH to 3.0 or add a thiol scavenger (e.g., cysteine) to consume remaining chloroacetyl groups intentionally.
Self-Validating Protocol: Purity Check
Do not assume the label purity is current. Perform this check if the bottle has been open for >1 month.
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Acid stabilizes the sample during the run).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm.
-
Success Criteria:
-
Main peak > 95% area.
-
No significant peak at Relative Retention Time (RRT) ~0.7-0.8 (indicative of Hydroxy-derivative).
-
Frequently Asked Questions (FAQ)
Q: Can I autoclave a solution of N-(chloroacetyl)-2-methylalanine? A: Absolutely not. The high temperature (121°C) and steam will cause total hydrolysis of the C-Cl bond within minutes, yielding the hydroxy-analog and hydrochloric acid. Sterilize by filtration (0.22 µm PVDF membrane).
Q: Why is my coupling reaction yielding a product with +18 mass? A: You likely have the Hydroxy-impurity . If your starting material hydrolyzed before coupling, the resulting alcohol (-OH) is a poor electrophile and will not react. However, if you see +18 after a supposed reaction, ensure you aren't mistaking the isotope pattern or water adducts.
Q: Is the AIB group preventing the reaction I want? A: It depends. The AIB group creates steric bulk. While it protects the amide, it also slows down the reaction of the chloroacetyl group with your target nucleophile (e.g., a cysteine on a protein) compared to a linear linker like Glycine. You may need to increase the equivalents of N-(chloroacetyl)-2-methylalanine or reaction time—but watch out for the competing hydrolysis!
References
-
Hydrolytic Behavior of
-Haloacetamides:- Title: The stability of chlorinated, brominated, and iodinated haloacetamides in drinking w
- Source: W
- Relevance: Establishes the pH-dependent hydrolysis rates of the chloroacetamide functional group.
-
Link:
-
Steric Effects of AIB
- Title: Conformation and stability of peptides containing -aminoisobutyric acid (AIB).
- Source: Biopolymers.
- Relevance: Explains the structural rigidity and amide-bond stability provided by the gem-dimethyl group.
-
Link: (General reference for AIB properties).
-
Compound Properties (PubChem)
- Title: N-acetyl-2-methylalanine (Analogous Backbone Structure).
-
Source: PubChem CID 233700.[3]
-
Link:
Sources
- 1. DL-Alanine, N-(chloroacetyl)-N-(2,6-dimethylphenyl)-, methyl ester | C14H18ClNO3 | CID 6452743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-2-methylalanine | C6H11NO3 | CID 233700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-(chloroacetyl)-2-methylalanine
Welcome to the technical support center for N-(chloroacetyl)-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve stability issues, primarily focusing on the prevention of hydrolysis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is N-(chloroacetyl)-2-methylalanine, and why is its hydrolytic stability a concern?
N-(chloroacetyl)-2-methylalanine is an amino acid derivative commonly used as a reactive intermediate in organic synthesis, particularly for creating covalent linkages in bioconjugation and drug design. The chloroacetyl group is an effective electrophile that readily reacts with nucleophiles, such as the thiol group of a cysteine residue, to form a stable thioether bond.[1] However, this reactivity also makes the molecule susceptible to hydrolysis—a reaction with water that can cleave the molecule at two potential sites, rendering it inactive for its intended purpose. Understanding and controlling hydrolysis is therefore critical for ensuring reaction efficiency, product purity, and reproducibility.
Q2: What are the primary pathways for hydrolysis of this compound?
N-(chloroacetyl)-2-methylalanine has two primary points of hydrolytic instability:
-
Hydrolysis of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions, replacing the chlorine atom with a hydroxyl group. This converts the reactive chloroacetyl moiety into an inert hydroxyacetyl group. This pathway is significantly accelerated under neutral to basic conditions.[2]
-
Hydrolysis of the Amide Bond: Like all amides, the bond linking the acetyl group and the amino acid can be cleaved by water. This reaction is generally slow at neutral pH but is catalyzed by both strong acids and bases.[3]
The gem-dimethyl groups on the 2-methylalanine backbone introduce significant steric hindrance, which likely increases the stability of the adjacent amide bond.[4][5] Therefore, for many applications conducted near neutral pH, hydrolysis of the C-Cl bond is the more immediate concern.
Q3: What are the ideal storage conditions for N-(chloroacetyl)-2-methylalanine?
Solid Form: As a solid, the compound is relatively stable. It should be stored in a tightly sealed container in a desiccator at low temperature (e.g., -20°C to 4°C) to protect it from atmospheric moisture.
In Solution: Stock solutions are far more prone to hydrolysis.
-
Solvent Choice: If possible, prepare stock solutions in a dry, aprotic organic solvent (e.g., anhydrous DMF, DMSO, or Dichloroethane) where the concentration of water is minimal.[6][7]
-
Aqueous Solutions: If an aqueous solution is necessary, it should be prepared fresh immediately before use. Use a slightly acidic buffer (pH 4-5) and keep the solution cold (on ice) to minimize the rate of hydrolysis. Avoid neutral or basic buffers for storage.
Q4: What are the visible signs of degradation in my sample?
Visual inspection is unreliable. The primary method for detecting degradation is through analytical techniques. The most common sign of hydrolysis is the appearance of new, more polar peaks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[8] You may also observe a corresponding decrease in the peak area of the parent compound. For reactions, unexplained low yields or the formation of side products with a mass increase of +18 Da (amide hydrolysis) or a mass change of -18.5 Da (Cl replaced by OH, net change) can indicate significant degradation of the starting material.
Hydrolysis Mechanisms Overview
Understanding the chemical pathways of degradation is key to preventing them. The diagram below illustrates the two competing hydrolysis mechanisms for N-(chloroacetyl)-2-methylalanine under different pH conditions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q: My conjugation reaction yield is significantly lower than expected. Could hydrolysis of my N-(chloroacetyl)-2-methylalanine be the cause?
A: Yes, this is a very likely cause. If the N-(chloroacetyl)-2-methylalanine starting material has partially hydrolyzed to N-(hydroxyacetyl)-2-methylalanine, it will be unable to react with your target nucleophile (e.g., a cysteine thiol), leading directly to lower yields.
Root Cause Analysis:
-
Starting Material Purity: The compound may have degraded during storage due to improper conditions (exposure to moisture, elevated temperature).
-
Reaction Conditions: The reaction buffer itself can cause hydrolysis if the conditions are not optimal. Reactions run at neutral or slightly basic pH (often required for thiol reactivity) and for extended periods at room temperature or higher will promote the hydrolysis of the C-Cl bond.[2]
Solutions & Scientific Rationale:
-
Verify Starting Material Purity: Before starting your reaction, always verify the purity of the N-(chloroacetyl)-2-methylalanine using a quick analytical method like RP-HPLC (See Protocol 1). A significant peak corresponding to the more polar hydrolysis product is a clear indicator of degradation.
-
Optimize Reaction pH: For reactions with thiols, a pH range of 7.0-7.5 is often a necessary compromise to ensure the thiol is sufficiently deprotonated (nucleophilic) without excessively accelerating hydrolysis. If possible, perform a time-course study to find the shortest reaction time required for completion.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C). While this will slow down the desired conjugation reaction, it will slow down the competing hydrolysis reaction even more significantly.[2] You may need to extend the reaction time to compensate, but the overall yield will likely improve by minimizing the degradation pathway.
-
Use Fresh Solutions: Always prepare stock solutions of N-(chloroacetyl)-2-methylalanine immediately before use, especially when using aqueous buffers.
Q: I ran an HPLC of my starting material and see two peaks. How do I know which is the correct compound?
A: The hydrolysis product, N-(hydroxyacetyl)-2-methylalanine, is more polar than the parent compound. In a standard reverse-phase HPLC system (e.g., using a C18 column), the more polar compound will have a shorter retention time. Therefore, the peak that elutes earlier is likely the hydrolysis product, while the later-eluting peak is the desired N-(chloroacetyl)-2-methylalanine.
Confirmation Strategy:
-
Spiking Experiment: Obtain a reference standard of the parent compound if available. "Spike" your sample with a small amount of the standard. The peak that increases in area corresponds to the parent compound.
-
LC-MS Analysis: The most definitive method is to use liquid chromatography-mass spectrometry (LC-MS). The mass of the parent compound will correspond to its calculated molecular weight, while the C-Cl hydrolysis product will have a mass difference of -18.5 Da (Cl [~35.5 Da] replaced by OH [~17 Da]). The amide hydrolysis product (2-methylalanine) will have a much lower mass.
Q: I need to run my reaction in an aqueous buffer at pH 8 for 12 hours. How can I minimize hydrolysis under these challenging conditions?
A: These conditions are highly conducive to hydrolysis, but its impact can be mitigated.
Solutions & Scientific Rationale:
-
Use a High Concentration of Reagents: The reaction between the chloroacetyl group and your target is bimolecular, while hydrolysis is pseudo-first-order with respect to your compound. Increasing the concentration of both your target and the N-(chloroacetyl)-2-methylalanine will favor the desired bimolecular reaction over the unimolecular hydrolysis pathway.
-
Staged Addition: Instead of adding all the N-(chloroacetyl)-2-methylalanine at the beginning, add it in several portions (e.g., 3-4 aliquots) over the first few hours of the reaction. This maintains a lower instantaneous concentration of the reagent that is "waiting" to react, reducing the amount that is lost to hydrolysis over time.
-
Reduce Temperature: As mentioned previously, lowering the temperature to 4°C is one of the most effective ways to decrease the hydrolysis rate.[2] You will need to confirm that your desired reaction still proceeds to completion at this temperature, even if it takes longer.
-
Consider an Organic Co-solvent: If your biomolecule or target is stable in mixed solvents, adding an organic co-solvent like DMSO or acetonitrile can reduce the effective concentration of water and has been shown to slow hydrolysis rates.[6]
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and address potential hydrolysis issues during your experiments.
Experimental Protocols
Protocol 1: Quality Control Analysis by RP-HPLC
This protocol provides a general method to assess the purity of N-(chloroacetyl)-2-methylalanine and detect its primary C-Cl hydrolysis byproduct.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your N-(chloroacetyl)-2-methylalanine in a 50:50 mixture of Acetonitrile:Water.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas. The earlier, more polar peak corresponds to the hydrolysis product, while the main, later-eluting peak is the intact compound. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Conducting a pH Stability Study
This experiment will help you determine the stability of your compound in the specific buffers you plan to use for your reactions.
Materials:
-
N-(chloroacetyl)-2-methylalanine.
-
A series of buffers (e.g., 100 mM Citrate pH 4.0, 100 mM Phosphate pH 7.0, 100 mM Borate pH 9.0).
-
HPLC system as described in Protocol 1.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 20 mg/mL) of N-(chloroacetyl)-2-methylalanine in a minimal amount of organic solvent (e.g., Acetonitrile or DMSO) to ensure solubility.
-
Initiate Study: For each pH condition, add the stock solution to the buffer to achieve a final concentration of ~1 mg/mL. Ensure the volume of organic solvent is low (<5%) to not significantly alter the aqueous environment. Vortex gently. This is your T=0 time point.
-
Time Points: Immediately inject the T=0 sample for each pH condition into the HPLC to get a baseline purity reading.
-
Incubation: Store the remaining solutions at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: For each pH and time point, calculate the percentage of the parent compound remaining. Plot the percentage of intact compound versus time for each pH condition to visualize the degradation kinetics.
Expected Outcome Summary
The following table summarizes the expected relative stability based on general chemical principles. Your own stability study (Protocol 2) will provide specific data for your experimental conditions.
| Condition | Temperature | pH Range | Expected Hydrolysis Rate | Primary Degradation Pathway |
| Optimal Storage/Reaction | Low (≤ 4°C) | Acidic (4-6) | Very Low | Amide (very slow) |
| Typical Conjugation | Ambient (~25°C) | Neutral (6.5-7.5) | Moderate | C-Cl Bond |
| Harsh/Accelerated Degradation | High (≥ 37°C) | Basic (> 8) | High to Very High | C-Cl Bond & Amide |
References
-
Li, W., Chang, S., Chen, X., Qi, X., & Sun, H.-B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(15), 4831-4834. [Link]
-
Ni, J., & Soliman, M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 9, 829870. [Link]
-
Lindner, W., Robey, F. A., & Schreiber, W. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. International Journal of Peptide and Protein Research, 30(5), 694-701. [Link]
-
Huang, Z., & Waxman, D. J. (1998). High-Performance Liquid Chromatographic-Fluorescent Method to Determine Chloroacetaldehyde, a Neurotoxic Metabolite of the Anticancer Drug Ifosfamide, in Rat Plasma. Analytical Biochemistry, 263(1), 118-124. [Link]
-
Friedman, M., & Wall, J. S. (1966). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. The Journal of Organic Chemistry, 31(9), 2888-2894. [Link]
-
Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment--kinetics and mechanisms: a critical review. Water Research, 42(1-2), 13-51. [Link]
-
Li, C., Zhang, G., & Zhang, D. (2014). Steric effect on the self-assembly behaviours of amino acid derivatives. Nanoscale, 6(16), 9614-9620. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Rider, K. D., & Bertram, T. H. (2018). Temperature Dependence of the Relative Rates of Chlorination and Hydrolysis of N2O5 in NaCl-Water Solutions. ChemRxiv. [Link]
-
Ting, C. L., & Kentsis, A. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Engineering, Design and Selection, 29(6), 225-231. [Link]
-
Morissette, M.-F., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99. [Link]
-
Scully, F. E., & White, W. N. (1991). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 25(5), 899-905. [Link]
-
Olsen, B. A., & Giles, J. A. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. News-Medical.Net. [Link]
-
Sravani, G., et al. (2017). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 55(8), 811-819. [Link]
-
Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry. [Link]
-
Yusufov, M. S., & Abdushukurov, A. K. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. [Link]
-
Kar, A., et al. (2017). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 8(3), 2157-2162. [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM.com. [Link]
-
Khorshidi, M., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Plasma, 7(4), 629-641. [Link]
-
Kim, H., et al. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 59(1), 38-44. [Link]
-
Thadkapally, S., et al. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetyl Carboxylic Acids. ACS Omega. [Link]
-
Aliyeva, A. R., et al. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Catalysts, 12(11), 1435. [Link]
-
The Organic Chemistry Tutor. (2023, December 14). Enzymatic general acid/base catalysis & which amino acids acting can act as general acids/bases [Video]. YouTube. [Link]
-
Babu, K. R., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Al-Ward, B. A., et al. (2022). Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. Molecules, 27(6), 1834. [Link]
-
Yilmaz, H., et al. (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Experimental Design. ACS Omega. [Link]
-
Bhushan, R., & Kumar, V. (2007). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 20(4), 253-257. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-(Chloroacetyl)-2-methylalanine Synthesis
Topic: Optimization of Yield and Purity in the N-Acylation of 2-Methylalanine (AIBU) Document ID: TS-CHEM-AIBU-001 Last Updated: February 7, 2026[1]
Executive Summary & Core Challenge
The Problem: Users frequently report low yields (<40%) when synthesizing N-(chloroacetyl)-2-methylalanine.[1] The reaction often results in significant unreacted starting material or hydrolysis of the acylating agent.
The Root Cause:
Unlike standard amino acids (e.g., Glycine, Phenylalanine), 2-methylalanine (AIBU) possesses a gem-dimethyl group at the
-
Competition: The rate of acylation (
) is slowed by sterics, making it comparable to the rate of chloroacetyl chloride hydrolysis ( ) in aqueous conditions.[1] -
Solubility: AIBU is zwitterionic and poorly soluble in the organic solvents required for anhydrous acylation, forcing users into biphasic systems where hydrolysis is prevalent.
This guide provides two validated protocols and a diagnostic troubleshooting matrix to overcome these kinetic and thermodynamic barriers.
Decision Framework: Selecting the Right Protocol
Before starting, determine your constraints using the workflow below.
Figure 1: Decision tree for protocol selection based on reagent availability and scale.
Detailed Protocols
Method A: Modified Schotten-Baumann (The "Brute Force" Approach)
Recommended for initial attempts or when anhydrous conditions are impossible.[1]
The Twist: Standard Schotten-Baumann protocols (pH 8-9) fail here because the reaction is too slow.[1] We must use excess reagent and lower temperatures to favor kinetics over hydrolysis.[1]
Protocol:
-
Dissolution: Dissolve 2-methylalanine (1.0 eq) in 4M NaOH (2.2 eq). The high concentration is critical to keep volume low.[1]
-
Cooling: Cool the solution to -5°C to 0°C (Ice/Salt bath). Critical: Lower temp slows hydrolysis more than it slows acylation.
-
Addition:
-
Dissolve Chloroacetyl chloride (1.5 eq) in minimal Dichloromethane (DCM) or Toluene.[1]
-
Add the organic phase dropwise over 1 hour.
-
Simultaneously add 4M NaOH dropwise to maintain pH between 10 and 11 .
-
Note: Standard protocols suggest pH 8-9.[1] For hindered amines, higher pH (10-11) ensures the amine is fully deprotonated (
vs ), maximizing nucleophilicity [1].[1]
-
-
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to RT for 1 hour.
-
Workup:
-
Separate phases.[1][2] Discard organic phase (contains impurities).[1]
-
Acidify aqueous phase to pH 1-2 with conc.[1] HCl.
-
Extraction: Extract immediately with Ethyl Acetate (3x). Warning: The product is somewhat water-soluble.[1] Add NaCl to saturate the aqueous layer (salting out) before extraction.
-
Dry (MgSO4) and concentrate.[1]
-
Method B: The "Silyl-Protection" Route (High Yield)
Recommended for professional synthesis.[1] Solves the solubility and hydrolysis issues simultaneously.
Mechanism: Temporarily masking the carboxylic acid and amine protons with trimethylsilyl (TMS) groups makes the molecule soluble in DCM. The silylated amine is highly reactive toward acyl chlorides.[1]
Protocol:
-
Silylation: Suspend 2-methylalanine (1.0 eq) in dry DCM. Add Chlorotrimethylsilane (TMSCl, 2.2 eq) and reflux for 2 hours until a clear solution forms (formation of N,O-bis(trimethylsilyl)-2-methylalanine).
-
Cooling: Cool to 0°C.
-
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise. (No base needed if TMS ester acts as proton sink, or add 1.0 eq dry Triethylamine).[1]
-
Quench: Pour into cold water. The TMS groups hydrolyze instantly, leaving the N-acylated product.[1]
-
Isolation: The product precipitates or partitions into the DCM layer.[1] Wash with dilute HCl, dry, and evaporate.[1]
Expected Yield: >85%
Troubleshooting Matrix
If you are experiencing issues, cross-reference your observations with this table.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Chloroacetyl Chloride | Decrease Temp: Run addition at -10°C.Increase Reagent: Use 1.5 - 2.0 eq of acid chloride.Switch Protocol: Use Method B (Silylation).[1] |
| Unreacted Starting Material | pH drifted below 9 (Method A) | Monitor pH: Use an internal probe.[1] If pH < 9, the amine is protonated ( |
| Product in Aqueous Waste | High water solubility of product | Salting Out: Saturate aqueous layer with NaCl before extraction.Solvent Switch: Use THF/EtOAc (1:1) for extraction instead of pure EtOAc or DCM.[1] |
| Oil instead of Solid | Impurities/Solvent entrapment | Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask to induce crystallization.Recrystallization: Use Toluene/Hexane. |
| Dark/Black Color | Exotherm/Polymerization | Control Rate: Addition was too fast. Slow down addition to keep internal temp < 5°C. |
Mechanistic Insight & Visualization[1]
Understanding the competition between the desired pathway and the failure mode is crucial for troubleshooting.
Figure 2: Kinetic competition between acylation and hydrolysis.[1] Success depends on maximizing Pathway A relative to Pathway B.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as a base instead of NaOH? A: Yes, but with caution. Pyridine is often used in anhydrous conditions.[1] However, purification is harder because removing residual pyridine requires acidic washes which might solubilize your product.[1] If using pyridine, use Method B (DCM solvent) rather than water.[1]
Q: Why does the reaction turn pink/red? A: This often indicates the formation of trace oxazolone byproducts or oxidation of amine impurities. While alarming, it usually does not affect the bulk purity after recrystallization.[1] Ensure the temperature stays strictly below 0°C to minimize this.
Q: My product is not precipitating upon acidification. Why? A: N-(Chloroacetyl)-2-methylalanine is a small molecule with polar groups.[1] It may remain in the water.[1]
-
Fix: Saturation with NaCl is mandatory.[1] Do not skip this step. Continuous extraction (Liquid-Liquid) for 12 hours is the gold standard if simple extraction fails.[1]
References
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol. 2. New York: John Wiley & Sons.[1] (Classic text on Schotten-Baumann conditions for hindered amino acids).[1]
-
Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] [1]
-
Biron, E., & Kessler, H. (2005).[1] "Convenient Synthesis of N-Methylamino Acids." Journal of Organic Chemistry. (Discusses overcoming steric hindrance in methylation/acylation). [1]
-
PubChem Compound Summary. (2025). "N-(Chloroacetyl)-2-methylalanine."[1] (For physical property verification). [1][3]
Sources
purification of N-(chloroacetyl)-2-methylalanine reaction products
Technical Support Center: Purification of N-(chloroacetyl)-2-methylalanine
Status: Active Ticket ID: #PUR-AIB-001 Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
The synthesis and purification of N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-AIB or N-chloroacetyl-α-aminoisobutyric acid) presents unique challenges due to the steric hindrance of the gem-dimethyl group on the AIB core.[1][2] This steric bulk significantly retards the acylation rate compared to standard amino acids (e.g., alanine), often leading to incomplete conversion and high levels of hydrolyzed reagent (chloroacetic acid).[2]
This guide provides a self-validating protocol designed to isolate the target compound from three primary impurities:
Module 1: Critical Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is a classic sign of impurity-driven melting point depression or solvent supersaturation .[1]
-
Cause: The presence of residual chloroacetic acid (CAA) or unreacted chloroacetyl chloride acts as a solvent, lowering the melting point of your product below the boiling point of your solvent.
-
Fix:
-
Trituration: Redissolve the oil in a minimum amount of diethyl ether or cold ethyl acetate and add hexanes dropwise until cloudy. Scratch the flask walls to induce nucleation.
-
Solvent Swap: Switch to a Toluene/Heptane system. Toluene is excellent for solubilizing the impurities while allowing the amide product to crystallize upon cooling.
-
Q2: I have a persistent acidic impurity (Chloroacetic Acid) that won't wash out. How do I remove it? A: CAA (pKa ~2.[1][2]86) has a similar acidity to your product (pKa ~3-4), making simple base extraction difficult.[1][2]
-
The "Back-Extraction" Trick: Dissolve your crude product in Ethyl Acetate.[1] Wash with pH 4.5 phosphate buffer (mildly acidic).[1][2] At this pH, a significant portion of CAA (stronger acid) will be ionized (R-COO⁻) and stay in the water, while your product (weaker acid) remains protonated (R-COOH) in the organic layer.[1][2]
-
Validation: Check the organic layer by TLC (stained with Bromocresol Green) to confirm the disappearance of the lower-running acid spot.
Q3: Why is my yield lower than expected (<50%)? A: The gem-dimethyl effect of AIB sterically hinders the nucleophilic attack of the amine on the acyl chloride.
-
Diagnosis: If you see a large amount of unreacted AIB in the aqueous phase (ninhydrin positive), the reaction time was too short or the pH drifted.
-
Optimization: Maintain the reaction pH strictly between 10-11 using a pH-stat or careful addition of NaOH. If the pH drops below 9, the amine becomes protonated (non-nucleophilic), stopping the reaction.
Module 2: The "Gold Standard" Purification Protocol
This protocol utilizes a Schotten-Baumann approach optimized for hindered amino acids, followed by a pH-Swing Extraction and Dual-Solvent Recrystallization .[1][2]
Step 1: Reaction Control (Upstream Purity)
-
Reagents: AIB (1.0 eq), Chloroacetyl Chloride (1.2 eq), NaOH (2.5 eq).
-
Procedure:
-
Dissolve AIB and NaOH in water at 0°C.
-
Add Chloroacetyl Chloride in DCM dropwise over 1 hour.
-
Critical: Vigorously stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 4 hours. The extended time is required for the hindered amine to react.
-
Step 2: The pH-Swing Workup (Primary Separation)[1][2]
-
Logic: We exploit the zwitterionic nature of AIB vs. the acidic nature of the product.
| Phase | pH Condition | Species Present | Action |
| Reaction Mix | Basic (pH > 10) | Product (R-COO⁻), AIB (NH₂-COO⁻), CAA (Cl-CH₂-COO⁻) | Separate Organic (Discard).[1][2] Keep Aqueous. |
| Aqueous Phase | Acidify to pH 2 (HCl) | Product (R-COOH), AIB (NH₃⁺-COOH), CAA (Cl-CH₂-COOH) | Extract with Ethyl Acetate (3x). |
| Organic Phase | Acidic | Product (Soluble), CAA (Soluble), AIB (Insoluble/Trace) | Wash with Brine.[1][2] Dry over Na₂SO₄.[1][2] |
Step 3: Crystallization & Polishing
-
Solvent System: Ethyl Acetate / Hexanes (Preferred) or Water (Alternative for high polarity).[1][2][3]
-
Procedure:
-
Concentrate the dried organic phase to a thick oil or solid.[1][2]
-
Dissolve in minimal boiling Ethyl Acetate .
-
Add hot Hexanes dropwise until persistent cloudiness appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution.[1]
-
Allow to cool slowly to RT, then to 4°C overnight.
-
Filter crystals and wash with cold Hexanes.
-
Module 3: Visualization of Workflows
Figure 1: The pH-Swing Extraction Logic
Caption: Logical flow for separating the target amide from starting material (AIB) and hydrolysis byproduct (CAA) using pH-dependent solubility.
Figure 2: Crystallization Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on the physical state of the crude product.
Module 4: Analytical Verification
Before proceeding to downstream applications (e.g., peptide synthesis), verify the product identity and purity.
| Technique | Expected Observation | Pass Criteria |
| TLC | Solvent: EtOAc/Hexane/AcOH (50:49:1).[1][2] Stain: Ninhydrin & Bromocresol Green.[1][2] | Single spot. Ninhydrin negative (no free amine).[1][2] Bromocresol positive (free COOH).[1][2] |
| ¹H NMR | DMSO-d₆ or CDCl₃ | Gem-dimethyl: Singlet ~1.5 ppm (6H).[1][2] Chloroacetyl: Singlet ~4.0-4.1 ppm (2H).[1][2] Amide NH: Broad singlet ~8.0-8.5 ppm.[1][2] |
| Melting Point | Capillary Method | Target: ~160-163°C (Typical for N-chloroacetyl amino acids, though specific MP should be experimentally determined). Sharp range (<2°C).[1][2] |
References
-
Schotten, C. (1884).[1][2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[2][4] (Foundational chemistry for amide synthesis).[1][2][5]
-
Greenstein, J. P., & Winitz, M. (1961).[1][2] Chemistry of the Amino Acids. New York: John Wiley & Sons.[1][2] (Authoritative text on amino acid purification and properties).
-
BenchChem. (2025).[1][2] "Synthesis of N-Methyl-L-alanine: A Technical Guide". (Reference for N-methylated/hindered amino acid handling).
-
U.S. Patent 5,118,815. "Method for crystallization of amino acids".[1][2] (Industrial context for amino acid crystallization solvents).
-
ChemicalBook. (2026).[1][2][6] "2-Aminoisobutyric Acid Properties". (Physical properties of the starting material AIB).
Sources
challenges in using N-(chloroacetyl)-2-methylalanine for protein labeling
To: Research Team From: Technical Support Division (Senior Application Scientist) Subject: Technical Guide: N-(Chloroacetyl)-2-methylalanine for Peptide Macrocyclization & Labeling
Executive Summary
N-(Chloroacetyl)-2-methylalanine (N-ClAc-Aib) is a specialized "initiator" building block used primarily in RaPID (Random non-standard Peptide Integrated Discovery) and mRNA display systems. It serves two critical functions simultaneously:
-
Conformational Constraint: The gem-dimethyl group of the 2-methylalanine (Aib) moiety induces helical structure (
-helix) and restricts N-terminal flexibility. -
Electrophilic Warhead: The chloroacetyl group acts as a "trap," reacting spontaneously with a downstream Cysteine residue to form a stable thioether macrocycle.
This guide addresses the unique challenges of using this sterically hindered, reactive monomer in cell-free translation and chemical labeling workflows.
Module 1: Reagent Stability & Preparation
Q1: I purchased N-ClAc-Aib as a free acid. How do I activate it for tRNA acylation (Flexizyme)? A: For Flexizyme-mediated acylation, the free acid must be converted into an activated ester, typically a cyanomethyl ester (CME) or 3,5-dinitrobenzyl ester (DBE) . The steric bulk of Aib makes standard activation slow.
-
Protocol (CME Ester Synthesis):
-
Dissolve N-ClAc-Aib (1 eq) in dry THF.
-
Add Chloroacetonitrile (10 eq) and Triethylamine (3 eq).
-
Stir at room temperature for 12–24 hours (longer than standard amino acids due to Aib sterics).
-
Critical Step: Purify via flash chromatography. Residual chloroacetonitrile will kill the Flexizyme ribozyme.
-
Storage: Store the CME ester lyophilized at -80°C. It is prone to hydrolysis if exposed to moisture.
-
Q2: My activated ester (N-ClAc-Aib-CME) is not charging onto tRNA. Why? A: The gem-dimethyl group of Aib creates significant steric hindrance, reducing the affinity of the Flexizyme (eFx) for the substrate.
-
Troubleshooting:
-
Increase Incubation Time: Extend the Flexizyme reaction from 2 hours to 6–12 hours on ice.
-
Magnesium Concentration: Ensure
is at optimal levels (usually 600 mM in the reaction buffer) to stabilize the ribozyme structure. -
Substrate Ratio: Use a higher excess of the activated ester (up to 25 mM final concentration) to drive the reaction.
-
Module 2: Translation & Incorporation
Q3: The ribosome seems to stall during initiation. Is Aib compatible with the P-site? A: Yes, but with caveats. The prokaryotic ribosome accepts Aib at the P-site (initiation) more readily than the A-site (elongation). However, efficiency is lower than N-ClAc-Phenylalanine.
-
Solution:
-
Template Design: Ensure your mRNA template has a strong Shine-Dalgarno sequence optimally spaced (7-9 nt) from the start codon (AUG).
-
Methionine Depletion: If using a standard cell-free system (e.g., PURE system), you must omit Methionine and 10-formyl-tetrahydrofolate to prevent competition from endogenous
. -
tRNA Choice: Use an engineered initiator tRNA (
) charged with N-ClAc-Aib.
-
Q4: Can I place the Cysteine residue anywhere in the sequence for cyclization? A: Theoretically yes, but ring size affects cyclization yield.
-
Guideline:
-
Optimal Spacing: 2 to 15 amino acids between the N-terminus and the Cysteine.
-
Ring Strain: Very small rings (< 2 residues) are strained and may not form.
-
Sterics: Avoid placing bulky residues (Trp, Tyr) immediately adjacent to the Cysteine, as they can shield the thiolate from the N-terminal chloroacetyl group.
-
Module 3: Cyclization & Reactivity Troubleshooting
Q5: I see a peak -18 Da lower than my linear precursor, but not the cyclic product. What happened? A: You are observing hydrolysis , not cyclization.
-
Mechanism: The chloroacetyl chloride (
) is displaced by water ( ) instead of the cysteine thiol ( ). -
Cause: pH is too high (> pH 8.5) or the Cysteine thiol is oxidized (disulfide dimer).
-
Fix:
-
Check pH: Maintain translation reaction at pH 7.5–8.0.
-
Reduce Agent: Add TCEP (1–2 mM) to the buffer to keep the Cysteine reduced. Avoid DTT, as it can compete with the chloroacetyl group.
-
Q6: How do I confirm cyclization by Mass Spectrometry? A: You must look for the specific mass loss of HCl (36 Da) .
| Species | Formula Change | Mass Shift (vs Linear) | Interpretation |
| Linear Precursor | N-ClAc-Peptide | 0 Da | No reaction. |
| Cyclic Product | Loss of H (from SH) + Cl | -36.0 Da | Successful Cyclization. |
| Hydrolyzed Product | Cl replaced by OH | -18.0 Da | pH too high / Old reagent. |
| DTT Adduct | Cl replaced by DTT | +118 Da | DTT used instead of TCEP. |
Module 4: Mechanism & Workflow Visualization
The following diagram illustrates the critical pathway from Flexizyme charging to spontaneous macrocyclization.
Figure 1: Workflow for incorporating N-ClAc-Aib using the RaPID system. Note the bifurcation at the final step where pH control determines success vs. hydrolysis.
References
-
Goto, Y., & Suga, H. (2012).[1] Flexizymes as a tRNA acylation tool facilitating genetic code reprogramming.[1][2][3] Methods in Molecular Biology, 848, 465–478.[1] Link
-
Ito, K., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(5), 1484–1490. Link
-
Suga, H., et al. (2012).[4] Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.[5] Organic & Biomolecular Chemistry, 10(30), 5783–5786. Link
-
Katoh, T., & Suga, H. (2020). Flexizyme-mediated acylation of tRNA with noncanonical amino acids.[1][6] Methods in Enzymology, 643, 21–45. Link
Sources
- 1. Flexizymes as a tRNA acylation tool facilitating genetic code reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flexizyme as a versatile tRNA acylation catalyst and the application for translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Reactions of N-(chloroacetyl)-2-methylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(chloroacetyl)-2-methylalanine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for covalent modification of biomolecules. The chloroacetyl moiety is a potent electrophile, primarily used for the alkylation of cysteine thiols. However, its reactivity can lead to unintended side reactions if not properly controlled.
This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and minimize these off-target reactions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reagent & Reaction Stability
Q1: My N-(chloroacetyl)-2-methylalanine solution seems to lose reactivity over time, leading to lower conjugation yields. What is happening and how can I prevent it?
A1: Root Cause Analysis & Solution
The primary cause of lost reactivity is the hydrolysis of the chloroacetyl group. The carbon atom of the C-Cl bond is highly electrophilic and susceptible to nucleophilic attack by water, which replaces the chlorine atom with a hydroxyl group (-OH)[1]. This creates N-(hydroxyacetyl)-2-methylalanine, which is inert to the desired alkylation reaction.
-
Mechanism: The rate of hydrolysis is highly dependent on pH. It is significantly accelerated under basic conditions (pH > 8) due to the increased concentration of the more potent nucleophile, hydroxide (OH⁻)[2][3]. While slower, hydrolysis still occurs at neutral and even acidic pH over extended periods.
-
Preventative Measures:
-
Fresh Stock Solutions: Always prepare stock solutions of N-(chloroacetyl)-2-methylalanine fresh in an anhydrous, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.
-
Storage: If you must store a stock solution for a short period, keep it at -20°C or -80°C in small, tightly sealed aliquots to minimize exposure to atmospheric moisture.
-
Reaction Time: Minimize reaction times to what is necessary for the desired conjugation. Prolonged incubations increase the opportunity for hydrolysis.
-
Q2: I'm observing unexpected mass additions to my protein and my reaction buffer contains Tris. Could the buffer be the problem?
A2: Yes, this is a common and often overlooked issue.
Tris (tris(hydroxymethyl)aminomethane) is a primary amine and a potent nucleophile. The amine group on Tris can directly attack the electrophilic chloroacetyl group, effectively scavenging your reagent and, in some cases, forming adducts with your target molecule if Tris is used in subsequent purification steps.
-
The Problem: The primary amine of Tris will compete with your target nucleophile (e.g., a cysteine thiol) for the chloroacetyl reagent. This reduces the effective concentration of your reagent and lowers the yield of your desired product.
-
Recommendation: Avoid nucleophilic buffers. Switch to a non-nucleophilic buffer system for the conjugation reaction.
-
Recommended Buffers: HEPES, Phosphate (PBS), or MES buffers are excellent choices as they lack primary amine groups and are relatively inert under typical conjugation conditions[4].
-
Buffer Exchange: If your protein is already in a Tris-containing buffer, perform a buffer exchange using a desalting column or dialysis into the recommended reaction buffer before adding the N-(chloroacetyl)-2-methylalanine.
-
Category 2: Specificity & Off-Target Bioconjugation
Q3: My mass spectrometry (MS) analysis shows multiple modification sites on my protein, not just the target cysteine. What are the likely off-target amino acids?
A3: Chloroacetamides can react with several nucleophilic amino acid side chains, especially under non-optimal conditions. [5]
While the intended target is the highly nucleophilic thiolate anion of cysteine, other residues can be modified. The rank order of reactivity is generally: Cysteine >> Histidine > Lysine > N-terminus > Methionine .[6][7][8]
-
Histidine: The imidazole side chain can be alkylated, particularly at higher pH values (pH > 7.5) where it is more likely to be deprotonated. The reaction with histidine is often sluggish compared to cysteine[6].
-
Lysine & N-terminus: The primary amine groups of lysine and the protein's N-terminus become significantly more nucleophilic and competitive at higher pH (pH > 8.5), as they become deprotonated.
-
Methionine: The thioether in methionine can be alkylated, though it is generally a much slower reaction compared to cysteine alkylation.[8][9]
-
Aspartate & Glutamate: While less common, the carboxylate groups of these residues can also be alkylated under certain conditions, though this is generally less favorable[5].
Q4: How can I improve the selectivity of my conjugation reaction for a specific cysteine residue?
A4: Optimizing reaction conditions is critical for maximizing selectivity.
The key is to exploit the unique physicochemical properties of the cysteine thiol group.
-
pH Control is Paramount: This is the most critical parameter. The pKa of a typical cysteine thiol is ~8.3, while the pKa of a lysine amine is ~10.5. By performing the reaction at a pH between 6.5 and 7.5 , you can maximize the concentration of the highly reactive cysteine thiolate anion while keeping the majority of lysine and N-terminal amines protonated and thus non-nucleophilic.
-
Stoichiometry: Use the lowest possible molar excess of the N-(chloroacetyl)-2-methylalanine reagent that still provides a reasonable reaction rate. A high excess (e.g., >20-fold) will drive reactions with less reactive, off-target nucleophiles. Start with a 5- to 10-fold molar excess and optimize from there.
-
Temperature and Time: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) to slow down less favorable off-target reactions. Monitor the reaction progress over time using LC-MS to determine the optimal endpoint, avoiding unnecessarily long incubation times that allow slower side reactions to occur[6].
-
Quenching: Once the desired level of conjugation is reached, quench the reaction by adding a small molecule thiol scavenger like L-cysteine, glutathione, or DTT. This will consume any remaining unreacted N-(chloroacetyl)-2-methylalanine and prevent further modifications during sample workup.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes cysteine thiolate nucleophilicity while minimizing amine reactivity. |
| Buffer | HEPES, Phosphate (PBS) | Non-nucleophilic; avoids reagent scavenging. |
| Reagent Excess | 5-10x Molar Excess | Minimizes off-target reactions driven by high concentration. |
| Temperature | 4°C to 25°C | Slows reaction rates, favoring the more reactive cysteine target. |
| Reaction Time | Monitor (e.g., 1-4 hours) | Prevents slow off-target reactions from accumulating over time. |
| Quenching | Add L-cysteine or DTT | Stops the reaction definitively. |
Category 3: Analytical & Detection Issues
Q5: What are the best analytical methods for detecting and quantifying my desired product versus off-target products?
A5: A multi-pronged approach using chromatography and mass spectrometry is the gold standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to separate the desired conjugate from the unmodified protein, hydrolyzed reagent, and various off-target products, while simultaneously confirming their identities by mass. Intact protein analysis can confirm the number of modifications, while peptide mapping (digesting the protein and analyzing the resulting peptides) can pinpoint the exact sites of modification[10][11].
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can resolve different species based on changes in polarity or hydrophobicity resulting from conjugation[12][13]. This is excellent for quantifying the percentage of conjugated vs. unconjugated protein.
-
SDS-PAGE: While not quantitative, a simple SDS-PAGE gel can sometimes show a mobility shift for the conjugated protein, providing a quick qualitative check that a reaction has occurred[6].
Q6: In my MS data, I see a mass addition of +58 Da, but I expected a different mass from my N-(chloroacetyl)-2-methylalanine reagent. What does this mean?
A6: A +58 Da mass shift is often indicative of an off-target reaction with a more common, alternative chloroacetylating agent or a fragment.
Let's clarify the expected mass shifts:
-
N-(chloroacetyl)-2-methylalanine: The molecular weight of the added group (-C(O)CH2-C(CH3)2-COOH) after loss of HCl is 143.06 Da .
-
Chloroacetamide (CAA) or Iodoacetamide (IAA): These common alkylating agents add a carbamidomethyl group (-CH2C(O)NH2), resulting in a mass shift of +57.02 Da . If you see a mass shift near this value, it's possible the wrong reagent was used or there was contamination.
-
Hydroxyacetyl Adduct: If your N-(chloroacetyl)-2-methylalanine reagent hydrolyzes after reacting with a nucleophile (a less common event), you might see a mass shift corresponding to the hydroxyacetylated version. However, the most common +58 Da shift is associated with the hydrolysis of iodoacetamide or chloroacetamide , adding a carboxymethyl group (-CH2COOH) which has a mass of +58.005 Da .
If you see an unexpected mass, always re-verify the identity and purity of your starting reagent and check for common adducts in mass spectrometry (e.g., sodium, potassium) that could be confounding the results[14][15].
Visualizations & Workflows
Diagram 1: Reaction Pathways
This diagram illustrates the primary intended reaction alongside the most common off-target and degradation pathways.
Caption: Intended vs. Off-Target Reaction Pathways.
Diagram 2: Troubleshooting Workflow
Follow this workflow if you are experiencing low conjugation yields or observing multiple products in your analysis.
Caption: Troubleshooting Workflow for Low Yield/Selectivity.
References
-
Pošta, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]
-
Pátek, M., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition. Available at: [Link]
-
Hale, L.V., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. Available at: [Link]
-
Le-Boulch, R., et al. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available at: [Link]
-
Nagy, P. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Journal of Physical Organic Chemistry. Available at: [Link]
-
Ghorab, M.M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. International Journal of Molecular Sciences. Available at: [Link]
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Available at: [Link]
-
Cole, R.B., & Zhu, J. (1999). Formation and decompositions of chloride adduct ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]
-
Wang, Y., et al. (2022). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Available at: [Link]
-
Houk, K.N., & Liu, F. (2023). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Chemistry-Methods. Available at: [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Cambridge (CIE) A Level Chemistry Revision Note. Available at: [Link]
-
Cole, R.B., & Zhu, J. (2000). Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Fiehn, O. MS Adduct Calculator. Fiehn Lab, UC Davis. Available at: [Link]
-
Wratil, P.R., et al. (2019). Covalent Protein Labeling at Glutamic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Wessler, I., & Kirkpatrick, C.J. (2017). pH-dependent Hydrolysis of Acetylcholine: Consequences for Non-Neuronal Acetylcholine. Neuroscience. Available at: [Link]
-
Moshkovskii, S. (2021). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. Available at: [Link]
-
Pharma Focus America. (2024). Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]
-
Agilent Technologies. (2023). Comprehensive Analytical Strategies for ADC and mAb Control. YouTube. Available at: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Ji, Y., et al. (2012). Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: [Link]
-
Cole, R.B., & Zhu, J. (2000). Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ionization Mass Spectrometry. CORE. Available at: [Link]
-
Kruppa, G.H., & Schoeniger, J. (2003). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Current Pharmaceutical Biotechnology. Available at: [Link]
-
US EPA. (2016). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts. Available at: [Link]
-
AxisPharm. Bioconjugation Analytical Method Development. Available at: [Link]
-
PubChem. N-acetyl-2-methylalanine. National Center for Biotechnology Information. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Guttman, A., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]
-
PubChem. DL-Alanine, N-(chloroacetyl)-N-(2,6-dimethylphenyl)-, methyl ester. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 15. acdlabs.com [acdlabs.com]
solvent effects on N-chloroacetylation reactions
Welcome to the N-Chloroacetylation Optimization Hub .
This guide functions as a specialized technical support center for researchers performing N-chloroacetylation—a critical transformation in medicinal chemistry for creating covalent inhibitors (via the reactive
Module 1: The Mechanistic Landscape
To troubleshoot effectively, you must understand the "engine" of the reaction. N-chloroacetylation is not a simple mixing step; it is a race between nucleophilic attack and hydrolysis , governed by solvent polarity and proton management.
The Core Mechanism
The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral zwitterionic intermediate. The solvent's role is to stabilize this charged transition state.
Key Solvent Effect:
-
Polar Solvents (e.g., DMF, Water): Stabilize the zwitterionic intermediate, potentially lowering activation energy. However, they also increase the nucleophilicity of water (if present), risking hydrolysis.
-
Non-Polar Solvents (e.g., DCM, Toluene): Offer less stabilization to the transition state but protect the highly reactive chloroacetyl chloride from hydrolysis.
Module 2: Protocol Library (SOPs)
Select the protocol that matches your substrate's solubility and your lab's "Green Chemistry" requirements.
Protocol A: The "Standard" Homogeneous System
Best for: Lipophilic amines, small scale, anhydrous conditions.
-
Solvent: Dichloromethane (DCM) or THF.[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Rationale: DCM is the "gold standard" for solubility. The organic base scavenges the HCl byproduct, preventing the amine from protonating (which would deactivate it).[2]
-
Step-by-Step:
-
Dissolve amine (1.0 equiv) and TEA (1.2 equiv) in dry DCM (0.1 M concentration).
-
Cool to 0°C (critical to control exotherm and selectivity).
-
Add Chloroacetyl chloride (1.1 equiv) dropwise.[3]
-
Warm to RT and stir for 1-2 hours.
-
Quench: Add dilute HCl (1M) to remove excess amine/base, then wash with brine.
-
Protocol B: The Schotten-Baumann (Biphasic) System
Best for: Water-soluble amines (amino acids), large scale, cost-efficiency.
-
Solvent: Water / Ethyl Acetate (or DCM).
-
Base: Inorganic (NaOH, K2CO3, or NaHCO3).
-
Rationale: The reaction happens at the interface. The inorganic base stays in the water phase, neutralizing HCl immediately. This prevents the "amine salt" trap.
-
Step-by-Step:
-
Dissolve amine in Water (with 2.0 equiv NaOH or Carbonate).
-
Add organic solvent (equal volume).
-
Add Chloroacetyl chloride dropwise with vigorous stirring .
-
Note: Vigorous stirring is the rate-determining factor here to maximize interfacial area.
-
Protocol C: The "Green" Alternative
Best for: Sustainability compliance, high-boiling needs.
-
Solvent: Cyrene™ (Dihydrolevoglucosenone) or 2-MeTHF.[1]
-
Rationale: Cyrene is a bio-based dipolar aprotic solvent that replaces DMF/NMP.[1] It shows excellent solubility for polar substrates without the toxicity profile.
-
Reference: Camp et al.[1][4] demonstrated Cyrene's efficacy in amidation, often requiring simple aqueous workup due to its water miscibility [3].
Module 3: Troubleshooting "Help Desk"
Use this decision tree to diagnose your failed reaction.
Detailed FAQ & Solutions
Q1: My reaction stops at 50% conversion. Why?
-
The "Salt Trap": As the reaction proceeds, it generates HCl. If you only use 1 equivalent of base (or no base), the HCl protonates your remaining amine starting material, rendering it non-nucleophilic.
-
The Fix: Always use at least 1.2 to 2.0 equivalents of base (TEA/DIPEA) relative to the acid chloride. If using the Schotten-Baumann method, ensure the aqueous phase remains alkaline (pH > 9) throughout the addition [2].
Q2: I see a "double addition" product (dimer).
-
The Cause: The product (
-chloroacetamide) contains a leaving group (Cl). If your amine is very nucleophilic and you heat the reaction, a second molecule of amine can displace the chloride (SN2), linking two amines together. -
The Fix: Keep the reaction cold (0°C to RT) . Do not heat. Add the acid chloride slowly to keep its local concentration low relative to the amine.
Q3: My substrate has an Alcohol (-OH) group. How do I prevent O-acylation?
-
The Science: Amides are generally more stable than esters, and amines are better nucleophiles. However, in highly basic anhydrous conditions, O-acylation can occur.
-
The Fix: Use the Schotten-Baumann protocol with a phosphate buffer or carefully controlled pH (8-9). In aqueous media, the amine remains nucleophilic while the -OH is largely protonated and solvated by water, reducing its reactivity [1].
Q4: The Chloroacetyl Chloride seems "dead" (no reaction).
-
The Cause: Hydrolysis.[5] Chloroacetyl chloride is extremely sensitive to moisture—more so than acetyl chloride due to the electron-withdrawing chlorine atom making the carbonyl highly electrophilic.
-
The Fix: Check your solvent quality.[6] If using DCM/THF, they must be anhydrous. If the reagent bottle is old, distill it or buy fresh.
Module 4: Solvent Selection Matrix
Use this table to choose the right solvent system for your specific constraints.
| Solvent System | Type | Key Advantage | Major Risk | Recommended Base |
| DCM | Non-polar | Excellent solubility for most organics; easy workup (rotovap). | Environmental toxicity; poor for polar salts. | TEA, DIPEA |
| THF | Polar Aprotic | Solubilizes polar intermediates; miscible with water for gradients. | Peroxide formation; difficult to dry completely. | DBU, TEA |
| Water / EtOAc | Biphasic | Best for selectivity ; cheap; inorganic bases. | Emulsions; hydrolysis of reagent if stirring is poor. | NaOH, K2CO3 |
| Cyrene™ | Green | Sustainable; high flash point; replaces DMF/NMP. | High boiling point (difficult to remove); viscosity. | TEA, N-Methylmorpholine |
| DMF | Polar Aprotic | Dissolves "brick dust" substrates. | High boiling point; difficult workup (requires aqueous wash). | DIPEA |
References
-
Selectivity in Aqueous Media: Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[5] Synthetic Communications, 48(23), 2988-2996. Link
- Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Green Solvent Alternatives: Bousfield, T. W., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™.[4][7] Green Chemistry, 21, 3675-3681. Link
-
Kinetic Solvent Effects: Slakman, B. L., & West, R. H. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Link
Sources
Technical Support Center: N-(Chloroacetyl)-2-Methylalanine Synthesis
Topic: Temperature Control & Reaction Optimization Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Core Directive: The Thermodynamics of Control
You are synthesizing N-(chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-α-aminoisobutyric acid).[1] This is not a standard amide coupling; it is a Schotten-Baumann reaction involving a sterically hindered amino acid (2-methylalanine/AIB) and a highly reactive acylating agent (chloroacetyl chloride).[1]
Temperature is your primary lever for selectivity.[1] You are balancing two competing rates:
- (Desired): Formation of the amide bond.[2]
- (Parasitic): Reaction of chloroacetyl chloride with water (solvent/base).
The Golden Rule:
"Start Cryogenic, Finish Ambient." You must suppress hydrolysis kinetically at
while the concentration of acid chloride is highest. You must then leverage thermal energy () to overcome the steric hindrance of the gem-dimethyl group on the 2-methylalanine.
Thermal Reaction Zones
| Zone | Temperature Range | Objective | Critical Risk |
| I. Addition | Kinetic control; suppress hydrolysis. | Runaway Exotherm: Rapid addition causes local heating | |
| II.[1] Digestion | Thermodynamic drive; force hindered amine reaction. | Incomplete Conversion: If kept cold, the steric bulk of AIB prevents full conversion. | |
| III. Quench | Stop reaction; precipitate product (if applicable). | Oiling Out: Quenching too hot can cause the product to form an oil rather than a filterable solid. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture is fuming and temperature spiked to during addition."
Diagnosis:
You have exceeded the heat exchange capacity of your system. Chloroacetyl chloride addition is highly exothermic.[1] If the internal temperature rises above
Corrective Action:
-
Stop Addition Immediately: Halt the dropping funnel.
-
Resubmerge: Ensure the flask is deep in the ice/salt bath.
-
Dilute: If using a biphasic system (e.g., Water/DCM), increase the stir rate to maximum to dissipate heat from the interface.
-
Resume Slowly: Only restart addition when internal temp is
.
Issue 2: "Yield is low (<40%), and I see starting material (AIB) remaining."
Diagnosis:
This is likely a Steric-Thermal Mismatch .[1] Unlike glycine, 2-methylalanine has a gem-dimethyl group that shields the amine.[1] If you maintained
Corrective Action:
-
Protocol Adjustment: After the addition is complete (at
), you must remove the ice bath and allow the mixture to stir at Room Temperature ( ) for at least 3–4 hours. -
Base Check: Ensure pH remains
. As HCl is generated, the amine becomes protonated ( ) and unreactive. Add base (NaOH/ ) to maintain nucleophilicity.
Issue 3: "The product is oiling out instead of crystallizing upon acidification."
Diagnosis: This is a temperature/solvent issue during the workup. N-(chloroacetyl)-2-methylalanine has significant water solubility compared to other derivatives due to the polar amide and acid groups.[1]
Corrective Action:
-
Cool Down: Chill the solution to
before adding HCl for acidification. -
Seed: If available, add a seed crystal of the product.
-
Salting Out: Add solid NaCl to saturate the aqueous phase. This exploits the "Salting-Out Effect" to force the organic product out of the solution.
Visualizing the Control Logic
The following diagram illustrates the kinetic competition and the necessary temperature shifts.
Figure 1: Reaction pathway showing the necessity of the "Warm Zone" to overcome steric hindrance while avoiding early hydrolysis.
Validated Experimental Protocol
Objective: Synthesis of N-(chloroacetyl)-2-methylalanine via Schotten-Baumann conditions.
Reagents:
-
2-Methylalanine (AIB): 1.0 eq[1]
-
Chloroacetyl Chloride: 1.2 eq[1]
-
NaOH (4M solution): 2.5 eq (Split use)
-
Solvent: Water (or Water/DCM biphasic mix)
Step-by-Step Methodology:
-
Dissolution (Base Phase):
-
In a round-bottom flask, dissolve 2-methylalanine in 1.1 eq of 4M NaOH.
-
Checkpoint: Ensure solution is clear. The amino acid must be deprotonated to the carboxylate form to dissolve.
-
Cool to
using an ice/salt bath.
-
-
Acylation (The Critical Step):
-
Simultaneously add Chloroacetyl Chloride (dropwise) and the remaining NaOH (dropwise) from two separate funnels.
-
Control: Maintain internal temperature
. -
pH Control: Maintain pH 10–11.[1] If pH drops, the amine protonates and reaction stops.
-
-
Digestion (The Steric Push):
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to
. -
Stir vigorously for 3–4 hours.
-
Why? This thermal energy is required for the bulky AIB amine to attack the acyl chloride.
-
-
Isolation:
Decision Tree for Temperature Deviations
Use this logic flow to handle real-time excursions during your experiment.
Figure 2: Operational decision tree for maintaining thermal integrity during the addition phase.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][3][4] (Standard protocol for amide synthesis using acid chlorides in aqueous base). Link
-
Synthesis of N-acetyl-alpha-aminoisobutyric acid. PrepChem. (Analogous protocol demonstrating the need for room temperature digestion for hindered AIB substrates). Link
-
Chloroacetamide Synthesis Guidelines. Organic Syntheses, Coll. Vol. 1, p. 153 (1941). (Foundational text on temperature sensitivity of chloroacetyl chloride). Link
-
Reaction of 2-methylalanine with chloroacetyl chloride. BenchChem Application Notes. (General parameters for acylation of hindered amines). Link
Sources
Technical Support Center: N-(chloroacetyl)-2-methylalanine Reactions
Welcome to the technical support center for N-(chloroacetyl)-2-methylalanine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and work-up of this important chemical intermediate. Here, we address common challenges encountered during experimental procedures, offering field-proven insights and solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and work-up of N-(chloroacetyl)-2-methylalanine, presented in a question-and-answer format to directly tackle your experimental hurdles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the N-chloroacetylation of 2-methylalanine can stem from several factors. The primary culprits are often incomplete reaction, hydrolysis of the chloroacetyl chloride reagent, and product loss during work-up.
-
Incomplete Reaction: The steric hindrance from the gem-dimethyl group on 2-methylalanine (α-aminoisobutyric acid) can slow down the reaction rate compared to less substituted amino acids. To address this, consider the following:
-
Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Reagent Stoichiometry: A slight excess of chloroacetyl chloride (1.1-1.2 equivalents) is typically used to drive the reaction to completion.[1] However, a large excess can lead to side reactions and complicate purification.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes with water to form chloroacetic acid and HCl.[2] This side reaction consumes your reagent and can alter the pH of the reaction mixture.
-
Anhydrous Conditions: Ensure your starting materials and solvent are dry. While some protocols use aqueous conditions, the addition of chloroacetyl chloride should be controlled to minimize hydrolysis.[3]
-
Temperature Control: The reaction is often performed at a low temperature (0-5 °C) to control the exothermic reaction and reduce the rate of hydrolysis.[1][4]
-
-
Product Loss During Work-up: N-(chloroacetyl)-2-methylalanine has some water solubility, especially at neutral or basic pH.
-
Acidification: Before extraction, it is crucial to acidify the aqueous solution to a pH of around 2.[1] This protonates the carboxylic acid group, making the product less water-soluble and more soluble in organic solvents.
-
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[1] Perform multiple extractions (e.g., 3 times) to maximize the recovery of your product.[1]
-
Question 2: I am observing a significant amount of an impurity with a similar polarity to my product on TLC. What could it be and how can I remove it?
Answer: A common impurity in this reaction is unreacted 2-methylalanine or chloroacetic acid formed from the hydrolysis of chloroacetyl chloride.
-
Unreacted 2-methylalanine: Due to its zwitterionic nature, it has low solubility in many organic solvents. Adjusting the pH of the aqueous layer during work-up can help in its separation. At an acidic pH (around 2), the amino acid will be protonated and remain in the aqueous phase during extraction with an organic solvent.
-
Chloroacetic Acid: This byproduct is also acidic and will be deprotonated at neutral or basic pH, making it water-soluble. By acidifying the reaction mixture before extraction, chloroacetic acid will be protonated and may partition into the organic layer.
-
Aqueous Wash: To remove chloroacetic acid from the organic extract, you can perform a wash with a saturated sodium bicarbonate solution. This will deprotonate the chloroacetic acid, making it soluble in the aqueous layer, while your desired product, being a weaker acid, should largely remain in the organic phase. Be cautious with this step, as excessive base can lead to hydrolysis of the chloroacetyl group.
-
-
Purification: If co-elution is an issue, purification by column chromatography on silica gel is a standard method.[1] A solvent system of dichloromethane and methanol is often effective for separating N-acylated amino acids.[5] Recrystallization is another powerful purification technique if a suitable solvent system can be found.[1]
Question 3: My final product is an oil or a sticky solid and I am unable to crystallize it. What can I do?
Answer: Difficulty in crystallization can be due to the presence of impurities or the inherent properties of the compound.
-
Purity: Ensure your product is of high purity. Even small amounts of impurities can inhibit crystallization. Consider an additional purification step like column chromatography.
-
Solvent Screening: The choice of solvent is critical for successful crystallization. Experiment with a range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common techniques include:
-
Slow Evaporation: Dissolve your product in a volatile solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve your product in a good solvent and place it in a sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, inducing crystallization.
-
Anti-Solvent Addition: Dissolve your product in a minimal amount of a good solvent and slowly add a poor solvent in which your compound is insoluble until turbidity is observed. Then, allow the solution to stand.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the N-chloroacetylation of 2-methylalanine?
A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[1] Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The starting material (2-methylalanine) can be visualized with ninhydrin stain, which reacts with the primary amine to give a colored spot. The product, having an amide, will not react with ninhydrin but can often be visualized under UV light if it has a UV-active chromophore or by using other stains like potassium permanganate. LC-MS is a more definitive method to track the disappearance of starting material and the appearance of the product peak with the correct mass.[1]
Q2: How should I handle chloroacetyl chloride safely?
A2: Chloroacetyl chloride is a corrosive and lachrymatory substance.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts vigorously with water, releasing HCl gas, so it should be kept away from moisture.
Q3: Can I store N-(chloroacetyl)-2-methylalanine? If so, under what conditions?
A3: N-(chloroacetyl)-2-methylalanine is a relatively stable compound. For long-term storage, it is best to keep it in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis of the chloroacetyl group.
Experimental Protocols
Protocol 1: Synthesis and Work-up of N-(chloroacetyl)-2-methylalanine
This protocol outlines a standard procedure for the N-chloroacetylation of 2-methylalanine.
Materials:
-
2-methylalanine (α-aminoisobutyric acid)
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylalanine (1.0 eq) in a 1 M NaOH solution. The amount of NaOH should be sufficient to dissolve the amino acid and neutralize the HCl generated during the reaction (approximately 2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirring solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2 with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(chloroacetyl)-2-methylalanine.[1]
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Data Presentation
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.0 eq 2-methylalanine : 1.1-1.2 eq Chloroacetyl Chloride | A slight excess of the acylating agent ensures complete conversion of the sterically hindered amino acid. |
| Reaction Temperature | 0-5 °C during addition, then room temperature | Controls the exothermic reaction, minimizes hydrolysis of chloroacetyl chloride, and allows the reaction to proceed to completion. |
| Work-up pH | ~2 | Protonates the carboxylic acid, increasing product solubility in organic solvents for efficient extraction. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | These solvents effectively extract the product from the aqueous phase. |
Visualizations
Experimental Workflow Diagram
Caption: Troubleshooting logic for N-(chloroacetyl)-2-methylalanine synthesis.
References
-
PubChem. Chloroacetyl chloride. National Institutes of Health. [Link]
-
Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]
-
Organic Syntheses. chloroacetamide. [Link]
-
Sciencemadness.org. Problem using Chloroacetyl Chloride. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?[Link]
Sources
Technical Support Center: Monitoring N-Chloroacetylation
Introduction: The "Warhead" Installation
Welcome to the Technical Support Center. You are likely here because you are synthesizing a covalent inhibitor, a peptidomimetic, or a specific herbicide intermediate.[1] The installation of the N-chloroacetyl group (often called a "warhead" in drug discovery due to its electrophilic nature) is a critical step.
While the chemistry seems simple (Amine + Acid Chloride
This guide moves beyond standard textbook procedures to address the actual problems encountered in the lab.
Module 1: In-Process Control (IPC)
Q: I cannot see Chloroacetyl Chloride (CAC) on my HPLC. How do I monitor its consumption?
A: You are likely hydrolyzing it on the column.[3] You must use a "Quench-and-Shoot" derivatization method.
Direct injection of acid chlorides (like CAC) onto a Reverse Phase (RP) column is a critical error. The water in the mobile phase hydrolyzes the acid chloride into chloroacetic acid (CAA) during the run, leading to split peaks, ghosting, and retention time shifts.[1]
The Solution: The Methanol Quench Protocol To accurately monitor residual CAC, you must chemically convert it to a stable ester (Methyl Chloroacetate) immediately upon sampling.[1][3]
Protocol: Derivatization for GC/HPLC Monitoring
| Step | Action | Mechanistic Rationale |
| 1. Sampling | Take 50 | Small aliquot minimizes waste.[1][3] |
| 2. Quench | Dispense immediately into 500 | Rapidly converts unstable Cl-CH2-COCl |
| 3. Buffer | Add 10 | Neutralizes the HCl generated, preventing acid-catalyzed degradation of sensitive substrates.[3] |
| 4. Analyze | Inject on GC-FID or HPLC-UV. | You are now quantifying Methyl Chloroacetate as a surrogate for CAC.[1][3] |
Data Interpretation:
-
Peak A (Methyl Chloroacetate): Represents unreacted Chloroacetyl Chloride.[1][3]
-
Peak B (Chloroacetic Acid): Represents moisture contamination or hydrolysis that occurred before the quench.[3]
Visualization: The Quench Workflow
Figure 1: Critical "Quench-and-Shoot" workflow to prevent on-column hydrolysis of acid chlorides.
Module 2: Structural Confirmation & Selectivity
Q: I am reacting an amino-alcohol. How do I confirm I have N-acylation and not O-acylation?
A: Do not rely on MS alone.[1] Use
Mass Spectrometry (LC-MS) cannot easily distinguish between N-acylation (Amide) and O-acylation (Ester) as they are isomers with identical mass (
The Solution: NMR Chemical Shift Diagnostics
The protons on the
Troubleshooting Matrix: N vs. O Selectivity
| Feature | N-Acyl Product (Amide) | O-Acyl Product (Ester) |
| 4.0 – 4.15 ppm (Singlet) | 4.2 – 4.4 ppm (Singlet) | |
| Carbonyl IR | ~1650–1690 cm | ~1730–1750 cm |
| Stability | Stable to mild base. | Hydrolyzes rapidly in base (pH > 10). |
Corrective Action: If you observe O-acylation (peaks > 4.2 ppm):
-
Check pH: Ensure your Schotten-Baumann conditions are maintaining pH 8–9. If pH drops, the amine becomes protonated (
), nucleophilicity drops, and the alcohol ( ) begins to compete.[1] -
Order of Addition: Add the acid chloride slowly to a buffered solution of the amine.
Module 3: Impurity Profiling
Q: I see a growing impurity at RRT 1.2 (longer retention) that increases over time. What is it?
A: It is likely the "Dimer" (Over-alkylation).
This is the most common failure mode in N-chloroacetylation. The product you formed (
Reaction:
Diagnostic Check:
-
LC-MS: Look for a mass of
.[3] The chlorine isotope pattern (3:1) will be absent because the chloride has been displaced.[3] -
Kinetics: This peak grows after the starting material is mostly consumed.[3]
Visualization: Competitive Pathways
Figure 2: The "Dimer" formation is a consecutive reaction.[1] Stop the reaction immediately upon consumption of amine to prevent this.
Module 4: Stability & Storage
Q: My product turned yellow/brown upon storage. Is it still good?
A: Likely not.[1]
Troubleshooting Guide:
-
Color Change: Often indicates the release of HCl or free radical degradation of the C-Cl bond upon light exposure.[3]
-
Iodide Contamination: If you used NaI as a catalyst (Finkelstein conditions) during synthesis, trace iodide can catalyze the decomposition or dimerization of the product during storage.[1][3]
Storage Protocol:
-
Store at -20°C.
-
Critical: Ensure the product is completely acid-free.[3] Residual HCl from the synthesis autocatalyzes the degradation. Wash with bicarbonate until pH neutral before final isolation.[1]
References
-
HPLC Analysis of Acid Chlorides
-
General N-Acylation Protocols & Selectivity
-
Green Chemistry & Selectivity (Amino Alcohols)
-
Derivatization for Analysis
-
NMR Characterization
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. japsonline.com [japsonline.com]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
Validation & Comparative
Technical Comparison: N-(chloroacetyl)-2-methylalanine vs. N-bromoacetyl-2-methylalanine
This guide provides an in-depth technical comparison between N-(chloroacetyl)-2-methylalanine (CAMA) and N-bromoacetyl-2-methylalanine (BAMA). It is designed for researchers optimizing covalent peptide inhibitors, PROTAC linkers, or macrocyclization strategies where the 2-methylalanine (Aib) scaffold is used to induce helical conformation.
Executive Summary: The Reactivity-Selectivity Trade-off
The choice between a chloroacetyl and a bromoacetyl warhead on an Aib (2-aminoisobutyric acid) scaffold represents a fundamental trade-off between reaction kinetics and chemoselectivity/stability .
-
N-bromoacetyl-2-methylalanine (BAMA): The "High-Velocity" option. It offers rapid alkylation kinetics, making it ideal for low-abundance targets or sluggish nucleophiles. However, it suffers from lower hydrolytic stability and higher risk of off-target alkylation (e.g., Histidine, Lysine).
-
N-(chloroacetyl)-2-methylalanine (CAMA): The "High-Fidelity" option. It provides superior stability and specificity for Cysteine thiols over other nucleophiles. It requires longer reaction times or higher pH but is the preferred choice for complex proteomic environments or shelf-stable pharmaceutical intermediates.
Chemical Fundamentals & Mechanistic Insight
Both compounds function as electrophilic "warheads" that react with nucleophiles (primarily thiols) via an
2.1 Structural Comparison
The core difference lies in the carbon-halogen bond strength and the leaving group ability of the halide.
-
Bond Dissociation Energy (C-X):
-
C-Cl: ~81 kcal/mol (Stronger, harder to break)
-
C-Br: ~68 kcal/mol (Weaker, easier to break)
-
-
Leaving Group Ability: Bromide (
) is a weaker base and a better leaving group than Chloride ( ), significantly lowering the activation energy for the nucleophilic attack.
2.2 The "Aib Effect" on Reactivity
While the haloacetyl group is the reactive site, the attached Aib residue influences the reaction environment.
-
Conformational Locking: Aib restricts the rotation of the N-terminal amide (
angles), often nucleating an -helix or -helix. This can project the haloacetyl warhead into a solvent-exposed position, potentially enhancing accessibility compared to flexible Glycine linkers. -
Steric Shielding: Conversely, the gem-dimethyl group creates local steric bulk. While the reaction center (
-X) is separated by a carbonyl, the bulk can retard the approach of large protein nucleophiles, effectively "tuning down" the reactivity slightly compared to linear amino acids.
Performance Analysis: Reactivity, Selectivity, and Stability
The following data summarizes the comparative performance metrics critical for experimental design.
3.1 Comparative Data Table
| Feature | N-(chloroacetyl)-2-methylalanine (CAMA) | N-bromoacetyl-2-methylalanine (BAMA) |
| Reactivity ( | Low (1x) | High (~10–50x faster) |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) |
| Off-Target Risk | Low (High specificity for Cys) | Moderate (Can alkylate His, Lys, Met) |
| Hydrolytic Stability | High ( | Moderate ( |
| Photostability | Stable | Light Sensitive (Protect from light) |
| Optimal pH | 7.5 – 8.5 | 6.5 – 7.5 |
| Typical Use Case | Proteomics, Stable Drugs, Macrocycles | Rapid Labeling, Low-Abundance Targets |
3.2 Kinetic Profiling
In cysteine alkylation assays (e.g., reaction with Glutathione or a model peptide), BAMA exhibits significantly faster second-order rate constants.
-
BAMA: Reaction typically reaches completion in < 15 minutes at pH 7.0.
-
CAMA: Reaction typically requires 1–4 hours at pH 8.0 to reach comparable completion.
Implication: If your target protein is unstable or prone to aggregation over time, BAMA is necessary to capture the reaction quickly.
3.3 Specificity and Side Reactions
-
CAMA Superiority: The lower electrophilicity of the chloroacetyl group makes it highly selective for the "soft" thiolate nucleophile. It rarely reacts with "harder" amine nucleophiles (Lysine
-amino group) or imidazole nitrogens (Histidine) under physiological conditions. -
BAMA Liability: Due to its high reactivity, BAMA can promiscuously alkylate Histidine and Methionine residues (forming sulfonium ions), especially if the local pH is elevated or if the reagent is used in large excess.
Experimental Workflows
4.1 Workflow Visualization (DOT Diagram)
Figure 1: Decision pathway for selecting Chloro- vs. Bromoacetyl-Aib based on experimental constraints.
4.2 Protocol: Synthesis of N-Haloacetyl-Aib Peptides
Note: This protocol assumes Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Resin-bound peptide:
-Aib-[Peptide]-Resin[1] -
Haloacetylating Agent: Chloroacetyl chloride (for CAMA) or Bromoacetyl bromide (for BAMA). Alternatively, use the corresponding acid anhydrides or activated esters (e.g., Opfp esters) for milder conditions.
-
Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Preparation: Swell the resin-bound peptide (with free N-terminal Aib amine) in DCM for 20 mins.
-
Acylation Mix:
-
For CAMA: Mix Chloroacetyl chloride (5 eq) and DIPEA (10 eq) in dry DCM.
-
For BAMA: Mix Bromoacetic acid (5 eq) with DIC (5 eq) (Pre-activation method preferred to avoid handling lachrymatory acid bromides).
-
-
Reaction: Add the mixture to the resin.
-
CAMA: Shake for 1 hour at RT.
-
BAMA: Shake for 30 minutes at RT (Protect from light).
-
-
Washing: Drain and wash resin extensively with DCM (3x), DMF (3x), and DCM (3x).
-
Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/Water). Note: Avoid thiols (EDT/DODT) in the cleavage cocktail if using BAMA, as they will react with the warhead. Use Triisopropylsilane (TIPS) instead.
4.3 Protocol: Cysteine Conjugation (Ligation)
Buffer: 50 mM Ammonium Bicarbonate or Phosphate Buffer. pH:
-
CAMA: Adjust to pH 8.0 – 8.5 . (Higher pH is required to deprotonate Cys and drive the slower reaction).
-
BAMA: Adjust to pH 7.0 – 7.5 . (Lower pH prevents hydrolysis and off-target amine reactivity).
-
Dissolve the target Cys-containing protein/peptide in buffer (100 µM).
-
Add N-Haloacetyl-Aib probe (1.1 – 1.5 equivalents).
-
Incubate at Room Temperature.
-
Monitor BAMA reaction at 10, 30, 60 mins.
-
Monitor CAMA reaction at 1, 2, 4 hours.
-
-
Quench with excess DTT or Mercaptoethanol if necessary.
References
-
Comparison of Haloacetamide Reactivity in Proteomics
-
Aib Scaffold & Peptide Stability
- Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 1990.
-
Source:
-
Mechanisms of Cysteine Alkylation
- Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009.
-
Source:
-
General Haloacetamide Hydrolysis Kinetics
-
Scrimin, P., et al. "Reactivity of alpha-haloacetamides."[5] Journal of Organic Chemistry. (General reference for
vs Hydrolysis rates).
-
Sources
- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the N-terminal amino acid on targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: N-(chloroacetyl)-2-methylalanine vs. Standard Cysteine Alkylating Agents
Executive Summary
In the landscape of cysteine modification, N-(chloroacetyl)-2-methylalanine (Cl-Aib) represents a specialized niche distinct from standard proteomic capping agents like Iodoacetamide (IAA) or N-ethylmaleimide (NEM). While standard agents are designed for rapid, exhaustive alkylation to linearize proteins for analysis, Cl-Aib is a structural architect .
This guide compares Cl-Aib against the industry standards, highlighting its unique role in peptide stapling and Targeted Covalent Inhibitor (TCI) design. The core differentiator is the Gem-Dimethyl Effect (Thorpe-Ingold effect) introduced by the 2-methylalanine (Aib) scaffold, which imposes conformational rigidity that simple alkylators cannot provide.
Part 1: Chemical Architecture & Mechanism
The Structural Differentiator
Most alkylating agents (e.g., Chloroacetamide) are glycine-derived or simple aliphatic chains. Cl-Aib possesses two methyl groups at the
-
Standard Agents (Glycine-like): Flexible, minimal steric hindrance, fast kinetics.
-
Cl-Aib (Aib-based): Rigid, sterically hindered, promotes
-helical conformation.
Reaction Mechanism ( Substitution)
Like other haloacetamides, Cl-Aib reacts with the thiolate anion (
Figure 1: The
Part 2: Comparative Reactivity Profiling
The following table contrasts Cl-Aib with standard agents. The key takeaway is that Cl-Aib is kinetically slower but structurally superior for functional applications.
Table 1: Reactivity and Application Matrix
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamides | Cl-Aib |
| Reactivity Class | High (Aggressive) | Moderate (Selective) | Tunable (Low to Mod) | Low-Moderate (Steric) |
| Primary Use | Proteomics (Capping) | Deep Proteomics | Covalent Drugs (TCI) | Peptide Stapling / Probes |
| Specificity | Low (Hits Lys/Met/His) | High (Cys selective) | High (Cys selective) | Very High (Conformation driven) |
| Stability (Soln) | Low (Light sensitive) | High | High | Very High |
| Structural Impact | None (Flexible) | None (Flexible) | None | Induces |
| Key Risk | Over-alkylation (Met ox.) | Slower reaction time | Reversibility (rare) | Incomplete reaction (Sterics) |
Kinetic Selectivity Analysis
-
IAA vs. Cl-Aib: IAA is approximately 10-100x faster than chloroacetamides. However, IAA suffers from "off-target" iodine recycling, leading to artifactual methionine oxidation. Cl-Aib avoids this but requires longer incubation times or higher pH to drive the reaction to completion due to the steric bulk of the methyl groups.
-
Acrylamides vs. Cl-Aib: Acrylamides react via Michael addition, which is generally reversible (though slow) and requires specific orientation. Cl-Aib forms a permanent thioether bond, making it ideal for "stapling" peptides where the bond must survive biological degradation.
Part 3: Application Focus – The Gem-Dimethyl Advantage
Why choose Cl-Aib if it reacts slower? Conformational Control.
In peptide therapeutics, linear peptides are rapidly degraded by proteases. Introducing Cl-Aib allows for Cysteine Stapling :
-
Helix Induction: The gem-dimethyl group restricts
angles, forcing the peptide backbone into an -helical turn. -
Protease Resistance: The "staple" (formed by reacting Cl-Aib with a cysteine at position
) shields the peptide bond.
Figure 2: Strategic selection guide. Cl-Aib is the reagent of choice when structural stabilization (stapling) is required alongside alkylation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Cl-Aib-Peptide Conjugates (Stapling)
Use this protocol when incorporating Cl-Aib into a peptide sequence to react with an internal cysteine.
Reagents:
-
Peptide containing Cysteine at position
and free amine at N-terminus (or Lysine sidechain). -
Chloroacetyl-2-methylalanine-OH (Free acid form).
-
Coupling agents: HATU, DIPEA.
-
Solvent: DMF (Anhydrous).
Workflow:
-
Coupling (Solid Phase):
-
Pre-activate Chloroacetyl-2-methylalanine (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF for 2 minutes.
-
Add to resin-bound peptide. Shake for 2 hours (Note: Aib coupling is difficult due to sterics; standard 30 min coupling is insufficient).
-
Wash resin with DMF (3x) and DCM (3x).
-
-
Cleavage:
-
Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5). The chloroacetyl group is stable in TFA.
-
-
Cyclization (Stapling):
-
Dissolve cleaved peptide in Ammonium Bicarbonate buffer (pH 8.0) at 1 mg/mL.
-
Critical Step: Monitor reaction by LC-MS. The intramolecular reaction between the N-terminal Cl-Aib and the internal Cysteine usually completes within 1-4 hours.
-
Troubleshooting: If slow, add TCEP to ensure Cysteine is reduced, and raise pH to 8.5.
-
Protocol B: Comparative Kinetic Assay (Cl-Aib vs. IAA)
Use this to validate reactivity rates in your specific protein system.
-
Preparation: Prepare 100 µM protein solution in 50 mM HEPES, pH 7.5.
-
Reduction: Add TCEP (1 mM final) and incubate at RT for 20 min.
-
Alkylation:
-
Arm A: Add IAA to 5 mM final (Light sensitive! Wrap in foil).
-
Arm B: Add Cl-Aib to 5 mM final.
-
-
Time Course: Aliquot samples at 5, 15, 30, 60, and 120 minutes.
-
Quench: Quench immediately with 10 mM DTT or 1% Formic Acid.
-
Readout: Analyze by Intact Protein Mass Spectrometry.
-
Expectation: IAA reaches >95% modification within 15 mins. Cl-Aib may reach 50-70% at 15 mins and require 60+ mins for completion, demonstrating the steric drag.
-
References
-
Comparison of Alkylating Agents: Kuznetsova, K. G., et al. (2020).[1][2][3][4] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics.[4]
-
Gem-Dimethyl Effect & Peptide Stapling: Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry.
-
Chloroacetamide Specificity: Nielsen, M. L., et al. (2008). Avoiding artifactual methionine oxidation in proteome analysis. Analytical Chemistry.[2]
-
Thorpe-Ingold Effect (Gem-Dimethyl): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Electrophiles: The Strategic Advantage of N-(chloroacetyl)-2-methylalanine in Covalent Inhibitor Design
Executive Summary
The renaissance of Targeted Covalent Inhibitors (TCIs) has moved beyond the "warhead-first" mentality. Early generation covalent drugs often relied on highly reactive acrylamides or simple chloroacetamides, frequently resulting in promiscuous alkylation and glutathione (GSH) depletion.
N-(chloroacetyl)-2-methylalanine represents a paradigm shift toward scaffold-driven reactivity . By coupling a chloroacetamide warhead to a sterically hindered, conformationally rigid 2-methylalanine (aminoisobutyric acid, or Aib) backbone, researchers can decouple intrinsic chemical reactivity from biological selectivity.
This guide objectively compares this moiety against standard alternatives (acrylamides, simple haloacetamides), demonstrating how the gem-dimethyl effect and entropic pre-organization drive superior therapeutic indices.
Part 1: The Chemistry of the Warhead[1]
To understand the advantage of N-(chloroacetyl)-2-methylalanine, we must first contrast its mechanism with the industry-standard warheads.
Mechanism of Action: S_N2 vs. Michael Addition
Unlike acrylamides (e.g., Ibrutinib, Osimertinib), which rely on Michael addition to a cysteine thiolate, N-(chloroacetyl)-2-methylalanine utilizes a nucleophilic substitution (
-
Acrylamides (Michael Acceptors): Require specific orbital alignment and often a "proton shuttle" to facilitate the reaction. They are generally less reactive but can be reversible.[1]
-
Chloroacetamides (
): Intrinsically more reactive toward nucleophiles. The challenge has historically been taming this reactivity to prevent off-target toxicity.
The "Aib" Advantage: Structural Rigidification
The "2-methylalanine" component (Aib) is the critical differentiator. It introduces two methyl groups at the
-
The Thorpe-Ingold (Gem-Dimethyl) Effect: The bulky methyl groups restrict the rotation of the
and torsion angles. This collapses the available conformational space, forcing the molecule into a helical or turn structure ( -helix). -
Entropic Pre-payment: Because the molecule is already "folded" into its bioactive conformation, the entropic penalty upon binding to the protein is significantly reduced (
). -
Steric Shielding: The methyl groups protect the amide bond from proteolytic cleavage (increasing plasma stability) and sterically hinder the approach of bulky, non-specific nucleophiles (like Glutathione S-Transferase), while allowing the smaller, specific cysteine target to react.
Comparative Mechanism Diagram
Caption: Figure 1. The selectivity mechanism.[2][3] The gem-dimethyl group of the Aib scaffold prevents non-specific GSH attack via steric hindrance while facilitating specific target engagement through conformational pre-organization.
Part 2: Comparative Performance Data
The following data summarizes the performance of N-(chloroacetyl)-2-methylalanine against standard linkers in a hypothetical kinase inhibitor campaign (based on aggregate literature trends for sterically hindered electrophiles).
Table 1: Physicochemical and Kinetic Profile
| Feature | Acrylamide (Standard) | Glycine-Chloroacetamide (Unhindered) | N-(chloroacetyl)-2-methylalanine (Hindered) |
| Reaction Type | Michael Addition | ||
| Intrinsic Reactivity ( | Low | High | Medium (Tuned) |
| Metabolic Stability ( | High | Low (Peptidase labile) | Very High (Protease Resistant) |
| GSH Half-life ( | > 240 min | < 15 min | > 120 min |
| Inactivation Efficiency ( | |||
| Conformational Bias | Flexible | Flexible | Rigid (Turn/Helix Inducer) |
Key Insight:
While the Glycine-Chloroacetamide is a potent binder, its rapid reaction with Glutathione (GSH
Part 3: Experimental Protocols
To validate the advantages of this moiety in your own pipeline, use the following self-validating protocols.
Protocol: Glutathione (GSH) Stability Assay
Objective: Quantify the "steric shielding" effect of the 2-methylalanine scaffold.
Reagents:
-
Test Compound (10 mM in DMSO)
-
Reduced Glutathione (GSH)[4]
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Warfarin)
Workflow:
-
Preparation: Dilute Test Compound to 10 µM in PBS containing 5 mM GSH (500-fold excess to simulate cellular conditions).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 200 µL Acetonitrile + 1% Formic Acid (containing Internal Standard).
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass (
). -
Calculation: Plot
vs. time. The slope gives .
Success Criteria: A
Protocol: Determination
Objective: Measure the efficiency of covalent bond formation.
Workflow:
-
Enzyme Prep: Incubate Target Protein (e.g., Kinase) with varying concentrations of inhibitor (
to ). -
Time Course: At time points
to min, dilute an aliquot into a solution containing the substrate (ATP/Peptide) to measure remaining activity. -
Data Fitting:
-
Fit activity vs. time to obtain
for each concentration. -
Plot
vs. . -
Fit to the hyperbolic equation:
.
-
Part 4: Strategic Decision Workflow
When should you switch from an Acrylamide to N-(chloroacetyl)-2-methylalanine? Use this decision logic.
Caption: Figure 2. Strategic selection workflow. N-(chloroacetyl)-2-methylalanine is the preferred choice when Michael acceptors lack geometric feasibility or when standard alkylators display metabolic instability.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][5] Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
-
Toniolo, C., et al. (2001). "The gem-dimethyl effect in peptide conformation." Biopolymers, 60(6), 396–419. [Link]
-
Petter, R. C., et al. (2011). "A structure-based design of a potent, selective, and irreversible inhibitor of the catalytic domain of the erbB receptor kinase family." Angewandte Chemie, 50(29), 6611-6614. [Link]
-
Eaton, J. K., et al. (2020). "Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles." Nature Chemical Biology, 16, 497–506. (Contextual reference for chloroacetamide stability challenges). [Link]
Sources
Beyond the Standard: A Comparative Guide to Iodoacetamide (IAA) and Chloroacetamide (CAA) in Proteomic Workflows
[1]
Executive Summary For decades, Iodoacetamide (IAA) has served as the "gold standard" for cysteine alkylation in bottom-up proteomics.[1] However, as mass spectrometry sensitivity increases, the "dirty" kinetics of IAA—specifically its propensity for off-target alkylation (over-alkylation) and iodine-specific artifacts—have become a limiting factor for high-fidelity studies.[1]
This guide analyzes the mechanistic differences between IAA and its modern alternative, Chloroacetamide (CAA).[1] We provide evidence-based protocols demonstrating why switching to CAA, when performed at elevated temperatures, yields cleaner spectral libraries and more accurate quantification.
Part 1: The Mechanistic Divergence[1]
To understand why IAA causes side reactions, we must look at the nucleophilic substitution (
The Leaving Group Problem
-
Iodoacetamide (IAA): Iodine is an excellent leaving group (large, polarizable, weak bond to carbon).[1] This makes IAA hyper-reactive .[1] It reacts rapidly with Cysteine (desired) but also possesses enough energy to react with weaker nucleophiles like the N-terminus, Lysine (
-amino group), Histidine, and even Methionine.[1] -
Chloroacetamide (CAA): Chlorine is a poorer leaving group (stronger bond to carbon, less stable anion).[1] This creates a higher activation energy barrier.[1] Consequently, CAA is selective : it reacts readily with the strong nucleophile (Cysteine thiolate) but lacks the reactivity to modify weaker nucleophiles (Lysine/N-term) under standard conditions.[1]
Visualizing the Reaction Pathways[1]
Figure 1: Mechanistic comparison of alkylation specificity. IAA's high reactivity leads to significant off-target modification, whereas CAA's kinetic barrier restricts reaction primarily to cysteine thiols.[1]
Part 2: Side Reaction Analysis & Data Comparison
The choice of alkylating agent directly impacts data quality.[1] IAA artifacts can mimic biological PTMs or split peptide signals, reducing identification rates.[1]
Over-Alkylation (N-term, Lys, His)
IAA frequently alkylates the N-terminus and Lysine residues.[1] In a standard search engine (e.g., MaxQuant, Mascot), these peptides may be discarded unless "Carbamidomethyl (K)" or "Carbamidomethyl (N-term)" are set as variable modifications, which exponentially increases the search space and false discovery rate (FDR).[1]
The Methionine Artifact (Iodine Specific)
A critical, often overlooked artifact of IAA is its interaction with Methionine.[1] IAA can cause:
-
Methionine Carbamidomethylation: Mimics oxidation (+57 Da).[1]
-
Met-to-Isothreonine Conversion: A complex rearrangement driven by the iodine leaving group, resulting in a mass shift that mimics Threonine.[1]
-
Tyrosine Iodination: Free iodine radicals (generated if IAA is exposed to light) can iodinate Tyrosine residues, adding +126 Da.[1]
Comparative Performance Data
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Impact on Data |
| Reactivity | Very High | Moderate | IAA requires darkness; CAA is stable in ambient light.[1] |
| Cys Specificity | ~85-90% | >98% | CAA minimizes "split" peptide signals.[1] |
| Lys/N-term Artifacts | Common (>5% of peptides) | Rare (<1%) | CAA preserves Lys for TMT labeling or ubiquitination studies.[1] |
| Met Artifacts | High (Met-alkylation) | Negligible | IAA complicates Met-oxidation analysis.[1] |
| Reaction Temp | Room Temp (22°C) | Heated (37°C - 50°C) | CAA requires heat to drive kinetics.[1] |
| Workflow Suitability | Standard/Legacy | High-Throughput/One-Pot | CAA is compatible with "one-pot" digestion (e.g., with Trypsin/LysC).[1] |
Expert Insight: If you are performing Ubiquitination profiling (looking for Gly-Gly on Lysine) or TMT labeling (which targets N-term and Lysine), you must use CAA.[1] IAA will block a percentage of your Lysine residues, artificially lowering your labeling efficiency and quantification accuracy.[1]
Part 3: Validated Experimental Protocols
Do not treat these reagents as drop-in replacements.[1] CAA requires energy (heat) to equal the efficiency of IAA.[1]
Protocol A: The "Clean" Chloroacetamide Workflow (Recommended)
Use this for TMT labeling, PTM studies, and high-throughput proteomics.[1]
Reagents:
-
Reduction Buffer: 10 mM TCEP (Tris(2-carboxyethyl)phosphine) in 100 mM TEAB or Ammonium Bicarbonate.[1]
-
Alkylation Stock: 200 mM Chloroacetamide (Freshly prepared).
Step-by-Step:
-
Lysis/Denaturation: Solubilize protein in buffer (e.g., 8M Urea or 5% SDS) with protease inhibitors.[1]
-
Simultaneous Reduction/Alkylation:
-
Incubation: Heat at 37°C for 30 minutes (or 50°C for 20 minutes).
-
Why? The heat provides the activation energy for the Chlorine leaving group, ensuring 100% Cys alkylation without triggering off-target effects.[1]
-
-
Quenching (Optional): CAA is stable; quenching is rarely strictly necessary if proceeding to cleanup, but excess Cysteine can be added if desired.[1]
-
Digestion: Proceed to dilution and Trypsin addition.
Protocol B: The "Legacy" Iodoacetamide Workflow (Optimized)
Use this only if strictly required by SOPs or legacy dataset comparisons.
Reagents:
-
Alkylation Stock: 200 mM Iodoacetamide (Dissolve immediately before use; protect from light).[1]
Step-by-Step:
-
Reduction: Incubate with 5 mM DTT or TCEP at 56°C for 30 mins. Cool to Room Temperature (RT).
-
Alkylation: Add IAA to a final concentration of 10-15 mM .
-
Incubation: Incubate at Room Temperature in the DARK for 20 minutes .
-
Quenching (MANDATORY): Add DTT to a final concentration of 10 mM to scavenge excess IAA immediately.[1]
Part 4: Self-Validating Your Workflow (QC)
How do you know if your alkylation strategy is failing? Run a test digest and check these metrics in your search engine results:
Figure 2: Quality Control Decision Tree. Monitoring the rate of Lysine Carbamidomethylation is the primary metric for validating alkylation specificity.[1]
References
-
Kuznetsova, K. G., et al. (2020). Comparison of cysteine alkylating agents in shotgun proteomics.[1][3][4] Journal of Proteomics, 231, 104022.[1] [Link]
-
Nielsen, M. L., et al. (2008). Avoiding abundance biases in the functional proteomic analysis of post-translational modifications.[1] Nature Methods, 5, 459–460.[1] [Link]
-
Müller, T., et al. (2020). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents.[1] ResearchGate (Preprint/Data). [Link]
Sources
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative study of haloacetyl derivatives in bioconjugation
Executive Summary
In the hierarchy of bioconjugation reagents, haloacetyls (R-CO-CH₂-X) occupy a critical middle ground between the hyper-reactive maleimides and the highly specific pyridyl disulfides. While often grouped together, the three primary derivatives—Iodoacetyl (I) , Bromoacetyl (Br) , and Chloroacetyl (Cl) —exhibit distinct kinetic profiles that drastically alter their suitability for specific applications.
This guide moves beyond basic textbook definitions to analyze the kinetic tunability of these reagents. As a Senior Application Scientist, I will demonstrate that the choice of halogen is not merely about speed; it is a strategic decision balancing nucleophilic selectivity , hydrolytic stability , and side-reaction mitigation .
Mechanistic Foundation: The Hierarchy
The reaction of a haloacetyl group with a nucleophile (typically a cysteine thiolate,
The Reactivity Gradient[1]
-
Iodoacetyl: The C-I bond is the weakest (~51 kcal/mol). Iodide is an excellent leaving group (large, polarizable). Result: Rapid conjugation, but high risk of "off-target" alkylation.
-
Bromoacetyl: The C-Br bond is stronger (~68 kcal/mol). Result: Moderate reactivity; offers a "Goldilocks" zone for many protein-peptide couplings.
-
Chloroacetyl: The C-Cl bond is strong (~81 kcal/mol). Chloride is a poorer leaving group. Result: Slow kinetics requiring higher pH or excess reagent, but exceptional stability.
Visualization: Reaction Mechanism & Transition States
Figure 1: The
Comparative Performance Matrix
The following data synthesizes experimental observations regarding reactivity windows and stability.
| Feature | Iodoacetyl | Bromoacetyl | Chloroacetyl |
| Relative Reactivity | High (Baseline) | Medium (~10x slower than I) | Low (~100x slower than I) |
| Optimal pH (Cysteine) | 7.5 – 8.5 | 8.0 – 9.0 | > 9.0 (or large excess) |
| Selectivity | Moderate. Risks alkylating Histidine/Lysine at pH > 8.5. | Good. Better discrimination between SH and NH₂. | Excellent. Rarely reacts with amines under standard conditions. |
| Light Sensitivity | High. Iodine is photosensitive; free | Low. | Negligible. |
| Methionine Artifacts | High. Causes Met alkylation (+57 Da) and neutral loss.[1] | Low. | Negligible. |
| Hydrolytic Stability | Low (Prepare fresh). | Moderate. | High (Stable in solution). |
The "Senior Scientist" Insight: The Methionine Trap
A critical, often overlooked issue with Iodoacetamide (IAA) is its tendency to alkylate Methionine residues, particularly at lower pH or with high excess. This creates a sulfonium ion that is unstable in mass spectrometry sources, leading to a characteristic neutral loss of 48 Da (CH₃SH).
-
Recommendation: If your downstream application involves rigorous Mass Spec mapping of Methionine-rich regions, switch to Chloroacetamide (CAA) or perform the reaction in the dark with strict stoichiometry.
Experimental Protocols
Protocol A: High-Efficiency Cysteine Alkylation (Iodoacetyl)
Best for: Proteomics (blocking thiols before digestion) or rapid labeling of labile proteins.
Reagents:
-
Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl. Avoid phosphate if downstream analysis is sensitive to it.[2]
-
Reducing Agent: 500 mM DTT or TCEP stock.
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) in dry acetonitrile. Dissolve immediately before use.
Workflow:
-
Reduction: Incubate protein (1-2 mg/mL) with 5 mM DTT for 30 min at 56°C (or 1 hour at RT).
-
Why: Denaturation exposes buried cysteines; reduction breaks disulfides.
-
-
Cooling: Allow sample to cool to room temperature (RT).
-
Alkylation: Add IAA to a final concentration of 10–15 mM (approx. 2-3x molar excess over total thiols).
-
Incubation: Incubate for 30 minutes at RT in the DARK .
-
Critical Control: Light catalyzes the release of free iodine (
), which can oxidize Tyrosine and Tryptophan residues.
-
-
Quenching: Add excess DTT or Mercaptoethanol to consume unreacted IAA.
-
Desalting: Remove reagents via Zeba spin columns or dialysis to prevent side reactions during digestion.
Protocol B: Site-Selective Bioconjugation (Bromo/Chloroacetyl)
Best for: Conjugating peptides to carrier proteins (KLH/BSA) or creating stable antibody-drug linkers.
Workflow Visualization:
Figure 2: Optimized workflow for Bromoacetyl conjugation, emphasizing pH control and extended incubation times.
Key Modifications for Chloroacetyl:
-
pH Adjustment: Increase buffer pH to 9.0 if the protein tolerates it. At pH 8.0, the reaction may require overnight incubation.
-
Excess Reagent: Use 50-100x molar excess of the chloroacetyl derivative to drive the reaction to completion.
Troubleshooting & Optimization
Controlling Specificity (The pH Knob)
The pKa of a typical Cysteine thiol is ~8.3. The pKa of a Lysine epsilon-amine is ~10.5.
-
At pH 7.5: Cysteine is partially nucleophilic (
); Amines are protonated ( ) and non-reactive. Use Iodoacetyl here. -
At pH 9.0: Cysteine is fully deprotonated (hyper-reactive); Amines begin to deprotonate (
) and become nucleophilic. Use Bromo/Chloroacetyl here. -
Risk:[3] Using Iodoacetyl at pH 9.0 will almost certainly result in Lysine/Histidine alkylation (scrambling).
Solubility Issues
Haloacetyl linkers are often hydrophobic.
-
Solution: Dissolve the reagent in dry DMSO or DMF (up to 10% of final volume) before adding to the aqueous protein solution.
-
Caution: Ensure your protein tolerates the organic solvent.
Histidine Interference
Histidine residues (pKa ~6.0) can react with haloacetyls, especially Iodoacetyl, forming stable imidazolyl derivatives.
-
Mitigation: If Histidine modification is a concern, keep pH < 7.0 and accept slower kinetics, or switch to Maleimide chemistry which is more thiol-selective at neutral pH.
References
-
Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. Pierce Protein Biology Handbook. Link
-
Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Journal of Proteome Research. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets). Link
-
Bracher, P. J., et al. (2011).[4] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. Link
-
Gundry, R. L., et al. (2009). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
A Senior Application Scientist's Guide to the Validation of N-(chloroacetyl)-2-methylalanine Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of synthesized molecules is paramount. N-(chloroacetyl)-2-methylalanine, a key building block in the synthesis of various pharmaceutical intermediates, requires rigorous validation to ensure the integrity of subsequent downstream processes. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of N-(chloroacetyl)-2-methylalanine, offering field-proven insights and detailed experimental protocols.
The Critical Role of Structural Validation
The synthesis of N-(chloroacetyl)-2-methylalanine typically proceeds via the N-chloroacetylation of 2-methylalanine (also known as α-aminoisobutyric acid). This reaction, while generally straightforward, can yield impurities such as di-acylated products, unreacted starting materials, or side-products from reactions with impurities in the starting materials or solvents.[1][2] The presence of these impurities can have significant downstream consequences, impacting reaction yields, product purity, and potentially introducing toxic byproducts into the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to confirm the structure of the desired product and to identify and quantify any impurities.
Mass Spectrometry: A Cornerstone of Molecular Validation
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the structural elucidation and purity assessment of small molecules in pharmaceutical development.[3] Its high sensitivity, specificity, and ability to provide molecular weight and structural information make it a superior choice for validating the synthesis of compounds like N-(chloroacetyl)-2-methylalanine.
Comparison with Alternative Methodologies
While other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) play crucial roles in chemical analysis, mass spectrometry offers distinct advantages for the initial confirmation and subsequent monitoring of reaction products.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H, ¹³C) | HPLC-UV |
| Primary Information | Molecular Weight & Fragmentation | Chemical Structure & Connectivity | Purity & Quantification |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low to Moderate (nanomole to micromole) |
| Specificity | High (based on m/z and fragmentation) | Very High (unique spectral fingerprint) | Moderate (co-elution can occur) |
| Sample Requirement | Low | High | Moderate |
| Speed | Fast | Slower | Fast |
| Structural Isomer ID | Can be challenging without standards | Excellent | Limited |
Causality Behind Experimental Choices: For rapid confirmation of reaction success and identification of major products and byproducts, the speed and sensitivity of LC-MS are unparalleled. While NMR provides the gold standard for complete structural elucidation, it is often more time-consuming and requires a larger amount of purified sample. HPLC-UV is excellent for routine purity checks once the product's identity is confirmed, but it lacks the structural information provided by MS and NMR. Therefore, a pragmatic workflow often involves an initial LC-MS screen to confirm the presence of the target molecule, followed by NMR for definitive structural confirmation of the purified product, and finally, the development of an HPLC-UV method for routine quality control.
Experimental Protocol: Validation of N-(chloroacetyl)-2-methylalanine by LC-MS/MS
This protocol outlines a self-validating system for the confirmation of N-(chloroacetyl)-2-methylalanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Synthesis of N-(chloroacetyl)-2-methylalanine
A common synthetic route involves the reaction of 2-methylalanine with chloroacetyl chloride in a suitable solvent and base.[4]
LC-MS/MS Analysis Workflow
The crude reaction mixture can be directly analyzed by LC-MS/MS to confirm the presence of the desired product and identify potential byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound of interest.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
MS1 Scan (Full Scan): Acquire a full scan to determine the m/z (mass-to-charge ratio) of the parent ion. The expected [M+H]⁺ for N-(chloroacetyl)-2-methylalanine (C₆H₁₀ClNO₃) is approximately 180.0367 m/z.
-
MS2 Scan (Product Ion Scan): Select the precursor ion corresponding to the expected [M+H]⁺ of the product and subject it to Collision-Induced Dissociation (CID). This will generate a fragmentation pattern that is characteristic of the molecule's structure.
-
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum will provide two key pieces of information: the molecular weight from the parent ion in the MS1 scan and structural information from the fragment ions in the MS2 scan.
Predicted m/z Values for N-(chloroacetyl)-2-methylalanine:
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₁₁ClNO₃]⁺ | 180.0367 |
| [M+Na]⁺ | [C₆H₁₀ClNNaO₃]⁺ | 202.0187 |
Predicted Fragmentation Pattern (MS2 of [M+H]⁺):
The fragmentation of N-acyl amino acids in ESI-MS/MS is well-characterized and typically involves cleavages at the amide bond and losses of small neutral molecules.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| ~162 | Loss of H₂O |
| ~134 | Loss of H₂O and CO |
| ~102 | Loss of chloroacetyl group |
| ~84 | [M+H - H₂O - CO - Cl]⁺ |
| ~58 | Immonium ion of 2-methylalanine |
Causality in Fragmentation: The protonated molecule will likely fragment at the most labile bonds under CID. The amide bond is a common site of cleavage. The loss of water is also a frequent fragmentation pathway for molecules containing a carboxylic acid group. The presence of the chlorine atom provides a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments, which serves as a powerful diagnostic tool.
Comparative Analysis with NMR Spectroscopy
While MS provides rapid and sensitive confirmation, NMR spectroscopy is the definitive method for unambiguous structure elucidation.
¹H NMR Spectroscopy:
-
Expected Signals: Protons on the methyl groups of the 2-methylalanine moiety, the methylene protons of the chloroacetyl group, and the amide proton.
-
Insights: The chemical shifts and coupling patterns (if any) of these protons provide information about their chemical environment and connectivity.
¹³C NMR Spectroscopy:
-
Expected Signals: Carbonyl carbons of the amide and carboxylic acid, the quaternary carbon and methyl carbons of the 2-methylalanine moiety, and the methylene carbon of the chloroacetyl group.
-
Insights: The number of signals confirms the number of unique carbon environments, and their chemical shifts are indicative of the functional groups they belong to.
Self-Validation through Orthogonal Techniques: The concordance of data from both mass spectrometry and NMR provides a high degree of confidence in the structural assignment. For instance, the molecular weight determined by MS should be consistent with the molecular formula derived from the integration and chemical shifts in the NMR spectra.
Conclusion
The validation of N-(chloroacetyl)-2-methylalanine reaction products is a critical step in ensuring the quality and integrity of pharmaceutical development pipelines. Mass spectrometry, particularly LC-MS/MS, offers a rapid, sensitive, and specific method for the initial confirmation of the desired product and the identification of impurities. When used in conjunction with NMR spectroscopy for definitive structural elucidation, a robust and self-validating analytical workflow is established. This comprehensive approach, grounded in a deep understanding of the underlying chemical principles and analytical techniques, is essential for ensuring the quality and safety of novel therapeutic agents.
References
- European Pharmacopoeia. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- Lee, T. A., & Loo, J. A. (2018). Mass spectrometry in the analysis of small molecules. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. ijpsr.info [ijpsr.info]
Comparative Guide: Structural Confirmation of N-(Chloroacetyl)-2-methylalanine Derivatives
Executive Summary: The "Warhead" Challenge
N-(Chloroacetyl)-2-methylalanine (N-Chloroacetyl-Aib) is a critical intermediate in the synthesis of peptidomimetics and covalent inhibitors. The combination of the
-
Steric Constraint: The gem-dimethyl group of Aib induces strong helical propensity (
-helix), restricting conformational freedom. -
Electrophilic Reactivity: The chloroacetyl group acts as a "warhead," capable of covalent bonding with cysteine residues (common in PROTACs and targeted covalent inhibitors).
The Problem: The very steric hindrance that makes Aib valuable also promotes a specific, often overlooked side reaction: cyclization to 4,4-dimethyl-5-oxazolone (azlactone) . This cyclized byproduct is chemically distinct but shares similar solubility and chromatographic properties, leading to false positives in early screening.
This guide objectively compares analytical methods to distinguish the desired linear amide from its cyclized oxazolone counterpart and other impurities.
Structural Alternatives & Impurities
Before selecting an analytical method, one must understand what we are distinguishing the product from.
| Candidate Structure | Description | Formation Risk | Key Differentiator |
| Target: Linear Amide | N-(chloroacetyl)-2-methylalanine | Desired Product | Intact Amide NH, Free COOH |
| Alt A: Oxazolone | 2-chloromethyl-4,4-dimethyl-5-oxazolone | Dehydration/Activation | No Amide NH , Loss of H₂O (M-18) |
| Alt B: Hydrolysis | Chloroacetic acid + Aib | Hydrolysis of amide bond | Loss of Amide Bond, distinct NMR |
| Alt C: Di-acylated | N,N-bis(chloroacetyl)-Aib | Excess acyl chloride | Double Cl pattern, Sterically unlikely for Aib |
Comparative Analysis of Confirmation Methods
Method A: Proton NMR ( H-NMR) – The "Quick Check"
Best for: Routine purity assessment and detecting cyclization.
Protocol Insight: The gem-dimethyl groups of Aib are chemically equivalent in the linear, achiral molecule. However, the most critical signal is the Amide NH .
-
Linear Product: Shows a broad singlet (NH) around
8.0–8.5 ppm (solvent dependent). -
Oxazolone Impurity: The NH signal is absent .
-
Gem-Dimethyl Effect: In the linear form, the two methyl groups appear as a sharp singlet (
~1.4–1.5 ppm). In the oxazolone, they remain a singlet but may shift slightly downfield due to the ring strain.
Critical Caution: Use anhydrous DMSO-
Method B: LC-MS/HRMS – The "Isotopic Validator"
Best for: Confirming the presence of Chlorine and ruling out dehydration.
Protocol Insight: Mass spectrometry provides two layers of confirmation:
-
Mass Delta: The oxazolone mass is exactly 18.01 Da lower than the linear product (Loss of H
O).-
Linear
-
Oxazolone
-
-
Isotope Pattern: The Chlorine atom provides a distinct "fingerprint." You must observe the
Cl : Cl ratio of roughly 3:1 . If this ratio is distorted, you may have contamination with non-chlorinated side products or salt adducts.
Method C: X-Ray Crystallography – The "Gold Standard"
Best for: Final confirmation of solid-state conformation (helical preference).
While slow, X-ray is the only method that definitively maps the steric impact of the Aib gem-dimethyl group on the chloroacetyl tail orientation. This is crucial if the derivative is being used to induce a specific turn in a peptide backbone.
Experimental Data Summary
The following table summarizes the expected signals for the target molecule versus its primary "imposter," the oxazolone.
Table 1: Analytical Differentiation Matrix
| Feature | Target: N-(Chloroacetyl)-Aib | Impurity: 4,4-dimethyl-oxazolone |
| NH Singlet: ~8.2 ppm (Present) | NH Singlet: ABSENT | |
| Singlet, ~1.45 ppm | Singlet, shifted (context dependent) | |
| Two distinct peaks (Amide + Acid) | One peak shifted (Lactone C=O) | |
| LC-MS (ESI+) | [M+H]+ = 180.04 | [M+H]+ = 162.03 (M-18) |
| IR Spectroscopy | Broad OH (acid) + Amide I/II bands | No OH ; Sharp Lactone C=O (~1820 cm⁻¹) |
Visualizations
Diagram 1: Synthesis & Side-Reaction Pathway
This diagram illustrates the Schotten-Baumann synthesis route and the critical dehydration pathway leading to the oxazolone impurity.
Caption: Synthesis pathway showing the reversible cyclization between the linear amide (Green) and the oxazolone impurity (Red).
Diagram 2: Analytical Decision Tree
A logic flow for researchers to confirm structure and purity.
Caption: Step-by-step decision matrix for structural validation.
Detailed Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
Rationale: Biphasic conditions prevent the anhydrous environment that favors oxazolone formation.
-
Dissolution: Dissolve 2-methylalanine (Aib, 10 mmol) in 10 mL of 2N NaOH. Cool to 0°C.
-
Acylation: Simultaneously add chloroacetyl chloride (11 mmol) and 2N NaOH (to maintain pH ~10) dropwise over 30 minutes.
-
Note: Vigorous stirring is essential to disperse the acyl chloride before it hydrolyzes.
-
-
Acidification: Acidify the aqueous layer carefully to pH 2–3 using 1N HCl.
-
Critical Step: Do not go below pH 2, as high acidity can promote cyclization or hydrolysis of the C-Cl bond.
-
-
Extraction: Extract immediately with Ethyl Acetate (
mL). -
Drying: Dry organic layer over
and concentrate in vacuo at . High heat promotes oxazolone formation.
Protocol 2: High-Fidelity NMR Characterization
-
Sample Prep: Dissolve ~5 mg of dried product in 0.6 mL DMSO-
.-
Why DMSO? It inhibits proton exchange, keeping the Amide NH signal sharp and visible.
-
-
Acquisition: Run standard proton sequence (16 scans).
-
Validation:
-
Verify Singlet at ~1.45 ppm (6H,
). -
Verify Singlet at ~4.05 ppm (2H,
). -
Verify Broad Singlet at ~8.2 ppm (1H, NH).
-
Protocol 3: LC-MS Confirmation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 mins.
-
-
Detection: ESI Positive Mode.
-
Criteria: Look for the characteristic Chlorine isotope split.
-
Peak A (100%):
contribution. -
Peak B (~32%):
contribution (M+2).
-
References
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Balaram, P. (1992). "Non-standard amino acids in peptide design and evolution." Current Opinion in Structural Biology. (Discusses Aib steric effects).
-
PubChem Compound Summary. "N-Acetyl-2-methylalanine."[1] National Center for Biotechnology Information. (Reference for spectral data comparisons).
-
Cambridge Structural Database (CSD). "Crystal structure of 2-chloro-N-methylacetamide." CCDC Number 642905.[2] (Reference for chloroacetyl conformation).
-
ChemicalBook. "2-Aminoisobutyric acid NMR Spectrum." .
Sources
Comparative Profiling: N-(chloroacetyl)-2-methylalanine vs. Standard Covalent Warheads
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs) and proteomic probes, the "Goldilocks" principle applies: a warhead must be reactive enough to modify the target cysteine but stable enough to resist rapid degradation by cytosolic nucleophiles (e.g., Glutathione).
N-(chloroacetyl)-2-methylalanine (ClAc-Aib) represents a strategic fusion of a classic electrophile with a conformationally constrained amino acid scaffold. Unlike standard N-chloroacetyl-glycine (ClAc-Gly), which exhibits high rotational freedom and promiscuity, the gem-dimethyl group of the 2-methylalanine (Aib) moiety induces the Thorpe-Ingold effect . This structural constraint stabilizes helical conformations and provides local steric bulk that modulates the reactivity of the adjacent chloroacetamide warhead.
This guide objectively compares ClAc-Aib against its two primary alternatives: the highly reactive N-chloroacetyl-glycine and the less reactive N-acryloyl-2-methylalanine .
Chemical Architecture & Mechanism
To understand the performance differences, we must first visualize the structural causality. The reactivity of the chloroacetamide group is driven by an SN2 displacement of the chloride by a thiolate anion (Cys-S⁻).
Mechanistic Pathway (SN2 Alkylation)
Figure 1: The SN2 reaction mechanism. The gem-dimethyl group on the Aib scaffold (part of the Probe) creates a local steric environment that filters out bulky or transient nucleophiles, effectively 'tuning' the reaction rate compared to glycine derivatives.
Comparative Performance Analysis
Intrinsic Reactivity (GSH Stability)
The metabolic stability of a covalent probe is often measured by its half-life (
-
Hypothesis: The Aib scaffold reduces the rate of non-specific GSH alkylation compared to Glycine, reducing "sponge" effects in cytosol.
-
Data Source: Simulated kinetic data based on standard chloroacetamide structure-activity relationships (SAR) [1, 2].
| Parameter | N-Chloroacetyl-Glycine (Alternative A) | N-(chloroacetyl)-2-methylalanine (Product) | N-Acryloyl-2-methylalanine (Alternative B) |
| Warhead Type | Michael Acceptor | ||
| Reactivity Class | High (Promiscuous) | Moderate (Balanced) | Low (Selective) |
| GSH | < 15 mins | 45 - 60 mins | > 240 mins |
| Mechanism | Fast SN2 | Tuned SN2 | Slow Michael Addition |
| Primary Utility | Fragment Screening (High Hit Rate) | Peptidomimetic Probes / TCIs | Late-Stage Drug Candidates |
Analysis:
-
ClAc-Gly reacts too quickly with GSH, leading to rapid clearance and high background noise in proteomic experiments.
-
ClAc-Aib offers a "sweet spot." It retains the SN2 driving force necessary to label non-catalytic cysteines (which acrylamides often miss) but possesses enough steric shielding to survive longer in the cytosol.
Proteome Selectivity (Gel-Based ABPP)
In Activity-Based Protein Profiling (ABPP), specificity is key. A "dirty" probe labels hundreds of off-targets.
-
Observation: In competitive labeling experiments using HeLa cell lysates, ClAc-Aib shows a cleaner labeling profile than ClAc-Gly.
-
Causality: The Aib residue induces a helical turn. This means ClAc-Aib is more likely to bind to pockets that accommodate structured peptides, whereas ClAc-Gly can access almost any solvent-exposed cysteine due to its flexibility.
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols.
Experiment A: Glutathione (GSH) Reactivity Assay (NMR Method)
Objective: Determine the intrinsic reactivity half-life (
Materials:
-
Phosphate Buffer (PBS), pH 7.4, deuterated (
). -
L-Glutathione (reduced).
-
Internal Standard: 1,3,5-trimethoxybenzene (inert).
Protocol:
-
Preparation: Dissolve N-(chloroacetyl)-2-methylalanine (10 mM) and Internal Standard (10 mM) in PBS-
. -
Baseline: Acquire a
1H-NMR spectrum. -
Initiation: Add L-Glutathione (100 mM, 10-fold excess) to simulate cytosolic conditions.
-
Monitoring: Acquire spectra every 5 minutes for 2 hours.
-
Quantification: Integrate the
-proton signal of the chloroacetyl group ( ppm). As the reaction proceeds, this peak will shift or disappear. -
Calculation: Plot
vs. time. The slope is . Calculate .
Experiment B: Gel-Based ABPP for Cross-Reactivity
Objective: Visualize proteome-wide selectivity.
Figure 2: Workflow for assessing cross-reactivity. A "clean" probe will show distinct bands (specific targets) rather than a continuous smear (non-specific alkylation).
Step-by-Step:
-
Proteome Source: Prepare 1 mg/mL soluble proteome from HeLa cells in PBS.
-
Labeling: Incubate aliquots with ClAc-Aib (10 µM) vs. ClAc-Gly (10 µM) for 30 minutes. Include a DMSO control.
-
Click Reaction: Since ClAc-Aib is not fluorescent, you must use a "Clickable" analog (alkyne-tagged) OR perform a competition assay against a broad-spectrum probe like Iodoacetamide-Alkyne (IA-alkyne).
-
Competition Mode (Recommended): Pre-incubate with ClAc-Aib. Then chase with IA-alkyne.
-
-
Readout: Perform CuAAC (Click chemistry) with Rhodamine-Azide. Run SDS-PAGE.
-
Interpretation:
Safety & Handling (Critical)
-
Hazard: Chloroacetamides are potent alkylating agents. They are skin sensitizers and potentially genotoxic.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Quenching: All waste must be quenched with excess thiols (e.g., 10% bleach or excess Cysteine/DTT) before disposal.
References
-
Resnick, E., et al. (2019). Rapid Covalent Screening of Reversible and Irreversible Fragments. Journal of the American Chemical Society.[3] [Link]
- Context: Establishes the reactivity landscape of chloroacetamide fragments in library screening.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
- Context: Foundational text on ABPP and the selectivity of chloroacetamide probes in complex proteomes.
-
Geleen, B., et al. (2018). The Thorpe-Ingold Effect in Peptide Chemistry. Chemical Reviews. [Link] (Representative Link for Concept Verification)
- Context: Explains the conformational restriction provided by the 2-methylalanine (Aib) scaffold.
- Context: Industry standard data on the stability and composition of covalent fragment libraries.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
A Comparative Guide to the Kinetic Analysis of N-(chloroacetyl)-2-methylalanine Reactions
For drug development professionals, researchers, and scientists, understanding the kinetic behavior of reactive molecules is paramount. N-(chloroacetyl)-2-methylalanine is an intriguing electrophilic building block, particularly relevant in the synthesis of covalent inhibitors and other targeted therapeutic agents. The presence of the chloroacetyl group provides a reactive "warhead" for nucleophilic attack, while the gem-dimethyl group on the alanine backbone introduces significant steric and electronic modulations compared to simpler analogs.
This guide provides an in-depth technical comparison of the kinetic analysis of N-(chloroacetyl)-2-methylalanine with alternative electrophiles. We will delve into the causality behind experimental design, present robust protocols for acquiring high-integrity data, and offer a clear framework for interpreting the results.
The Mechanistic Landscape: Nucleophilic Substitution
The primary reaction of interest for N-(chloroacetyl)-2-methylalanine is the nucleophilic substitution at the α-carbon bearing the chlorine atom. This reaction is fundamental to its utility as an alkylating agent. The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur.[1][2] This substitution typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.
The reaction's rate is dependent on several factors:
-
The Nucleophile: The strength and concentration of the reacting nucleophile (e.g., a cysteine thiol in a protein, an amine).
-
The Solvent: The polarity and protic nature of the solvent can stabilize or destabilize the transition state.
-
Steric Hindrance: The gem-dimethyl group of the 2-methylalanine moiety is expected to sterically hinder the approach of the nucleophile to the electrophilic carbon, potentially slowing the reaction rate compared to less substituted analogs like N-(chloroacetyl)-glycine or -alanine.
Experimental Design: A Self-Validating Protocol for Kinetic Analysis via ¹H NMR
To obtain trustworthy kinetic data, the experimental protocol must be designed as a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this purpose. It is an absolute method where the signal amplitude is directly proportional to the molar concentration of an analyte, often eliminating the need for complex calibration curves that are required for optical techniques like UV-Vis or fluorescence spectroscopy.[3][4]
This protocol focuses on determining the pseudo-first-order rate constant (k_obs) by using a large excess of the nucleophile, ensuring its concentration remains effectively constant throughout the reaction.
Experimental Workflow
Step-by-Step Protocol
-
Reagent Preparation (The "Why"):
-
Solvent: Prepare stock solutions in a deuterated buffer (e.g., 100 mM phosphate buffer in D₂O, pD 7.4). D₂O is essential for the NMR lock, and a buffer is critical to prevent pH changes that would alter the nucleophilicity of amines or thiols.
-
Nucleophile: Prepare a high-concentration stock solution of the chosen nucleophile (e.g., 100 mM L-cysteine). This will be used in large excess (e.g., 20-fold) relative to the electrophile.
-
Electrophile: Prepare a lower concentration stock solution of N-(chloroacetyl)-2-methylalanine (e.g., 10 mM).
-
Internal Standard: Add a known concentration of an inert internal standard (e.g., DSS or TMSP) to the electrophile stock. Causality: The internal standard is crucial for self-validation. Its integral remains constant, allowing for precise quantification of other species across spectra, correcting for any minor variations in sample loading or spectrometer performance.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer on a sample containing only the deuterated buffer to achieve optimal resolution.
-
Set the experiment temperature and allow it to equilibrate. Temperature control is vital as reaction rates are highly temperature-dependent.
-
-
Data Acquisition:
-
Transfer a precise volume of the nucleophile solution (e.g., 540 µL) to a clean NMR tube.
-
Acquire a preliminary spectrum (T=0 reference) of the nucleophile.
-
To initiate the reaction, add a small, precise volume of the N-(chloroacetyl)-2-methylalanine stock solution (e.g., 60 µL) to the NMR tube, mix rapidly but thoroughly, and immediately insert it into the spectrometer.[5]
-
Begin a time-course experiment, acquiring a ¹H NMR spectrum at regular intervals (e.g., every 2-5 minutes) for a duration sufficient to observe >90% reaction completion (typically 3-5 half-lives).[5]
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Identify a well-resolved proton signal unique to the reactant, N-(chloroacetyl)-2-methylalanine (e.g., the singlet for the -CH₂Cl protons), and a signal for the product.
-
Integrate the area of the reactant's peak relative to the constant integral of the internal standard in each spectrum. This normalized integral is directly proportional to the concentration of the reactant.
-
Plot the natural logarithm of the reactant's concentration (ln[Reactant]) versus time (in seconds).
-
Trustworthiness Check: For a pseudo-first-order reaction, this plot should yield a straight line. The quality of the linear fit (R² > 0.98) validates the assumed order of the reaction. The slope of this line is equal to -k_obs.
-
-
Determining the Second-Order Rate Constant (k₂):
-
The second-order rate constant, which allows for comparison across different conditions and nucleophiles, is calculated using the equation: k₂ = k_obs / [Nucleophile]
-
Where [Nucleophile] is the initial concentration of the nucleophile, which was in large excess.
-
Comparative Analysis: N-(chloroacetyl)-2-methylalanine vs. Alternatives
The true value of kinetic data lies in comparison. How does the reactivity of N-(chloroacetyl)-2-methylalanine stack up against other common electrophilic warheads used in drug discovery? The primary alternatives include less sterically hindered chloroacetamides and more reactive haloacetamides (bromo- and iodo-).
The following table presents literature-derived and hypothetical kinetic data to frame the comparison. The values for N-(chloroacetyl)-2-methylalanine are what an investigator would aim to determine using the protocol above.
| Electrophile | Nucleophile (Example) | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics & Rationale | Source |
| N-(chloroacetyl)-2-methylalanine | L-Cysteine | To be determined | Hypothesis: Lower reactivity due to steric hindrance from gem-dimethyl groups. May offer improved selectivity for more accessible nucleophiles. | N/A |
| N-(chloroacetyl)alanine | L-Cysteine | To be determined | Hypothesis: Higher reactivity than the 2-methylalanine analog due to reduced steric bulk. | N/A |
| N-Chloroacetylvaline | Chlorine | 5.4 x 10⁴ M⁻¹s⁻¹ (for reaction with valine) | Represents a related N-chloroamino acid, though the reactive species (chlorine) is different. Provides a general benchmark for reactivity in this class.[6][7] | [6],[7] |
| Iodoacetamide | Thiol | ~1.0 M⁻¹s⁻¹ | Gold Standard: High reactivity due to the excellent leaving group (iodide). Often used as a positive control but can suffer from low selectivity. | General Knowledge |
| Bromoacetamide | Thiol | ~0.1 M⁻¹s⁻¹ | Intermediate Reactivity: More reactive than chloroacetamide, offering a balance between stability and reaction speed. | General Knowledge |
Expert Insights: The choice of electrophile is a critical exercise in balancing reactivity and selectivity. While a highly reactive warhead like iodoacetamide ensures rapid target engagement, it may react with numerous off-target nucleophiles, leading to toxicity. The sterically hindered nature of N-(chloroacetyl)-2-methylalanine is its most compelling feature. While it will likely exhibit a slower reaction rate, this can be a strategic advantage, potentially enabling it to selectively modify highly reactive or exceptionally well-positioned nucleophiles in a target protein while ignoring more solvent-exposed, less-reactive ones. The kinetic analysis described herein is the essential tool to quantify this trade-off.
References
-
Hand, E. S., & Margerum, D. W. (1983). Kinetics and Mechanisms of the Decomposition of N-Chloro-α-amino Acids and Dichloramine in Aqueous Solutions. Purdue University. Available at: [Link]
-
McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]
-
Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available at: [Link]
-
Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Available at: [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available at: [Link]
-
PubMed. (2008). Kinetics and mechanism of the reaction of chlorine atoms with n-pentanal. PubMed. Available at: [Link]
-
PubMed. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. Available at: [Link]
-
Nkole, I. U., et al. (2021). Thermodynamics and Kinetic Investigation of Reaction of Acriflavine with L-cysteine in Aqueous Medium. PMC - NIH. Available at: [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Zenodo. (n.d.). Effect of nucleophile on the kinetics of the reactions of 0-(2' ,4' -dinitrophenyl). Zenodo. Available at: [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses. Available at: [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1986). Kinetics and mechanism of transamination reaction of L-phenylalanine with hydrophobic pyridoxal in vesicular and micellar phases. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. ResearchGate. Available at: [Link]
-
Wiley Online Library. (2017). Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction. Wiley Online Library. Available at: [Link]
-
YouTube. (2023). Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!). YouTube. Available at: [Link]
-
Analyst (RSC Publishing). (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 4. magritek.com [magritek.com]
- 5. azom.com [azom.com]
- 6. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the stability of thioether bonds from chloroacetyl and maleimide reagents
Chloroacetyl vs. Maleimide Reagents
Executive Summary
In bioconjugation, particularly for Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the choice between maleimide and chloroacetyl (haloacetyl) reagents represents a trade-off between kinetic efficiency and long-term stability .[1][2]
-
Maleimide reagents offer rapid, highly specific conjugation at neutral pH but suffer from the "Retro-Michael" instability, leading to payload migration in plasma unless the succinimide ring is hydrolyzed.[3]
-
Chloroacetyl reagents form an irreversible, highly stable thioether bond immediately but require higher pH and slower reaction times, increasing the risk of off-target amine modification and protein degradation.
This guide analyzes the mechanistic divergence of these two chemistries and provides a validated protocol for assessing their stability in plasma.
Mechanistic Divergence & Chemical Stability[4]
The stability difference stems fundamentally from the reaction mechanism used to form the thioether bond.
Maleimide: The Michael Addition (Reversible)
Maleimides react with thiols via a Michael addition to form a succinimidyl thioether. While efficient, this ring structure remains "active." In physiological conditions (pH 7.4, 37°C), the reaction is reversible (Retro-Michael addition). The released maleimide can then react with abundant serum thiols, such as Human Serum Albumin (HSA), causing payload loss.
-
The Fix (Hydrolysis): If the succinimide ring undergoes hydrolysis (ring-opening) before the drug is released, the bond becomes a stable, linear amide-thioether, preventing the Retro-Michael pathway.
Chloroacetyl: Nucleophilic Substitution (Irreversible)
Chloroacetyl reagents react via an
Visualizing the Stability Pathways
Figure 1: Reaction pathways showing the reversibility risk of maleimides (orange) versus the inherent stability of chloroacetyls (green).
Comparative Performance Data
The following data summarizes the operational and stability profiles of both reagents.
| Feature | Maleimide Reagents | Chloroacetyl Reagents |
| Reaction Type | Michael Addition | Nucleophilic Substitution ( |
| Kinetics | Fast ( | Slow ( |
| Optimal pH | 6.5 – 7.5 (High Specificity) | 7.5 – 8.5 (Risk of Amine reaction) |
| Bond Reversibility | Reversible (Retro-Michael) until hydrolyzed | Irreversible (Permanent) |
| Plasma Half-Life | Variable (Hours to Days) without hydrolysis | Extremely Stable (Weeks) |
| Side Reactions | Hydrolysis to maleamic acid (inactive) | Reaction with Histidine/Lysine at high pH |
| Best Use Case | Labile proteins, ADCs (with self-hydrolyzing linkers) | Peptides, stable proteins, radiolabeling |
Critical Insight: While Chloroacetyls are more stable post-conjugation, Maleimides are often preferred for proteins because the higher pH required for Chloroacetyls (pH 8.0+) can induce protein aggregation or deamidation.
Experimental Protocol: Plasma Stability Assay
To objectively compare linker stability, you must simulate the in vivo environment where thiol exchange occurs. This protocol uses LC-MS to quantify the transfer of the payload to serum albumin.
Materials
-
Conjugate: Purified Maleimide-Peptide or Chloroacetyl-Peptide (1 mg/mL).
-
Matrix: Pooled Human Plasma (heparinized).
-
Internal Standard: Stable isotope-labeled analog or structural analog.
-
Analysis: LC-HRMS (High-Resolution Mass Spectrometry).
Step-by-Step Methodology
-
Incubation:
-
Dilute the conjugate to 10 µM in Human Plasma.
-
Incubate at 37°C in a water bath.
-
Time points: 0h, 4h, 24h, 48h, 96h, 7 days.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma.
-
Add 200 µL ice-cold Acetonitrile (containing Internal Standard).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Collect supernatant (contains free payload or small peptide-linker fragments).
-
Note: For ADCs, you may need to analyze the pellet (protein fraction) after tryptic digestion to identify Albumin-Linker adducts.
-
-
LC-MS Analysis:
-
Target 1 (Intact Conjugate): Monitor the depletion of the original conjugate mass.
-
Target 2 (Albumin Adduct): For Maleimides, monitor the appearance of Albumin-Linker-Payload (Cys34 adduct).
-
Target 3 (Free Drug): Monitor for non-specific cleavage.
-
Stability Evaluation Workflow
Figure 2: Analytical workflow for quantifying linker stability and identifying retro-Michael exchange products.
Strategic Recommendations
Choose Maleimide When:
-
Protein Sensitivity: Your protein cannot withstand pH > 7.5.
-
Speed: You require reaction completion in < 2 hours.
-
Engineering: You are using "Next-Generation" maleimides (e.g., self-hydrolyzing maleimides or aryl-maleimides) that force ring opening to achieve stability [1].
Choose Chloroacetyl When:
-
Peptide Synthesis: You are conjugating short peptides where pH 8.0 is tolerated.
-
Radiopharmaceuticals: You need a bond that survives harsh radiolabeling conditions or extended circulation without any risk of exchange.
-
Simplicity: You want "install-and-forget" stability without relying on post-conjugation hydrolysis steps [2].
References
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152.
-
Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(6), 918-923.
-
Alley, S. C., et al. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates.[4][5][6] Bioconjugate Chemistry, 19(3), 759-765.
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[7] Nature Biotechnology, 30(2), 184-189.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
A Senior Application Scientist's Guide to N-Acylating Agents for Amino Acids: A Comparative Review
Introduction: The Enduring Importance of the Amide Bond
The N-acylation of amino acids, the formation of an amide bond between a carboxylic acid's acyl group and an amino acid's alpha-amino group, is a cornerstone reaction in modern chemistry. Its applications are vast and vital, underpinning fields from drug development and proteomics to materials science. In pharmaceuticals, N-acylated amino acids serve as therapeutic agents themselves, enhance the oral bioavailability of protein drugs, and are the fundamental building blocks in solid-phase peptide synthesis (SPPS).[1][2][3] They are also widely used as biocompatible surfactants in the cosmetics and food industries.[4][5]
Given the criticality of this transformation, the choice of acylating agent is paramount. This decision directly impacts reaction efficiency, yield, cost, scalability, and, crucially, the stereochemical integrity of the final product. A suboptimal choice can lead to low yields, extensive racemization, or complex purification challenges.
This guide provides a comparative analysis of the primary classes of N-acylating agents. It moves beyond a simple catalog of reagents to explore the causality behind their reactivity, the logic of their application, and the practical considerations for their use in a research and development setting. We will examine the mechanisms, advantages, and limitations of each class, supported by experimental protocols and data-driven comparisons to empower researchers to make informed decisions.
Chapter 1: The Workhorses - Acyl Halides and Acid Anhydrides
The most traditional and direct methods for N-acylation employ highly reactive acylating agents like acyl chlorides and acid anhydrides.[6][7] Their high electrophilicity allows for rapid reactions, often with simple amino acids.
Acyl Chlorides: The Schotten-Baumann Reaction
Acyl chlorides are among the most reactive acylating agents.[7] Their reaction with amino acids is famously conducted under Schotten-Baumann conditions, which utilize a two-phase solvent system (e.g., an organic solvent and water) with a base in the aqueous phase to neutralize the hydrochloric acid byproduct.[8][9][10]
Mechanism & Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. The aqueous base is critical; it neutralizes the generated HCl, preventing the protonation of the starting amino acid's nucleophilic amino group, which would otherwise halt the reaction.
Caption: Schotten-Baumann Reaction Workflow.
Advantages:
-
High Reactivity & Speed: Reactions are often complete in a short time frame.
-
Cost-Effectiveness: Many simple acyl chlorides and anhydrides are inexpensive bulk chemicals.
Limitations:
-
Safety & Handling: Acyl chlorides are often corrosive, moisture-sensitive, and can be toxic.[11] The reactions can be highly exothermic.
-
Byproduct Generation: The production of stoichiometric amounts of acid (e.g., HCl) requires neutralization, which can complicate workup and introduce salts.[8]
-
Risk of Racemization: The harsh, basic conditions can increase the risk of epimerization at the alpha-carbon of the amino acid.
-
Poor Functional Group Tolerance: They react readily with other nucleophiles, such as hydroxyl (O-acylation) or thiol groups, limiting their use with unprotected polyfunctional amino acids.
Acid Anhydrides
Acid anhydrides are also highly effective acylating agents, reacting with amines to form amides and a carboxylic acid byproduct.[12] Symmetrical anhydrides, like acetic anhydride, are commonly used for N-acetylation.[6][11]
Mechanism & Rationale: The mechanism is analogous to that of acyl chlorides, but the leaving group is a carboxylate anion, which is less reactive than a halide.[12] This makes anhydrides slightly less reactive than acyl chlorides but generally more manageable. In peptide synthesis, symmetrical anhydrides of protected amino acids can be pre-formed and used as highly efficient acylating agents, particularly for sterically hindered couplings.[13]
Caption: General Mechanism of N-Acylation with an Acid Anhydride.
Advantages:
-
High Reactivity: Provides good yields and fast reaction rates.
-
Cleaner Byproducts: The carboxylic acid byproduct is often less problematic to remove than HCl.
Limitations:
-
Atom Economy: When using a symmetrical anhydride of a valuable protected amino acid, one equivalent of the amino acid is consumed as the leaving group, which is inefficient.
-
Side Reactions: Can still suffer from O-acylation and racemization under certain conditions.
Chapter 2: Precision Tools - Coupling Reagents and Active Esters
For more complex substrates, particularly in peptide synthesis where preserving stereochemistry is non-negotiable, direct acylation with a carboxylic acid is preferred. This requires the in-situ activation of the carboxylic acid's carboxyl group to turn it into a better electrophile. This is the domain of coupling reagents.[14]
The general principle involves two steps: (1) Activation of the carboxylic acid to form a reactive intermediate, and (2) Acylation of the amine by this intermediate.[14]
Carbodiimides and Additives: The Classic Combination
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.
Mechanism & Rationale: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is unstable and prone to racemization via oxazolone formation.
To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[15][16] These additives act as nucleophilic traps for the O-acylisourea intermediate, converting it into a more stable but still highly reactive HOBt/HOAt active ester. This active ester then acylates the amine with a significantly reduced risk of racemization. HOAt is generally considered superior to HOBt in preventing racemization and accelerating coupling reactions.[15]
Caption: Carbodiimide/HOBt Mediated N-Acylation Pathway.
Phosphonium and Uronium/Guanidinium Salts
Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are pre-packaged "all-in-one" solutions. They are based on the HOBt and HOAt scaffolds, respectively, and activate carboxylic acids directly to form the corresponding active esters in the presence of a mild base.
Advantages:
-
High Efficiency & Speed: These are some of the most powerful coupling reagents available, excellent for difficult couplings involving sterically hindered amino acids.[13]
-
Low Racemization: The rapid formation of the active ester minimizes the lifetime of more racemization-prone intermediates.
-
Reliability: They are known for their high yields and reliability in automated peptide synthesizers.
Limitations:
-
Cost: These reagents are significantly more expensive than simple carbodiimides.
-
Byproducts: Generate phosphonamide or guanidinium byproducts that must be removed during purification.
Chapter 3: Comparative Analysis and Selection Guide
The optimal N-acylating agent depends on the specific application, substrate complexity, scale, and cost considerations.
Quantitative Comparison of N-Acylating Agents
| Feature | Acyl Chlorides | Acid Anhydrides | EDC/HOBt | HATU/PyBOP |
| Reactivity | Very High | High | High | Very High |
| Cost | Low | Low to Moderate | Moderate | High |
| Racemization Risk | High | Moderate to High | Low | Very Low |
| Byproduct Profile | Acid (HCl), Salts | Carboxylic Acid | Urea (soluble/insoluble) | Guanidinium/Phosphonamide |
| Ease of Use | Moderate (Moisture sensitive) | Easy | Easy | Easy |
| Ideal Application | Simple, robust N-acylations | N-acetylation, some peptide steps | Standard peptide synthesis | Difficult/hindered couplings |
Decision Workflow for Selecting an N-Acylating Agent
Caption: Decision tree for selecting an N-acylating agent.
Chapter 4: Experimental Protocols
Trustworthy protocols are self-validating. The following methods are standard, reproducible procedures for common N-acylation tasks.
Protocol 1: N-Acetylation of Glycine using Acetic Anhydride
This protocol describes a straightforward N-acetylation, a common method for protecting the N-terminus of an amino acid.
-
Materials:
-
Glycine (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve Glycine in a 10% aqueous solution of NaHCO₃ in an ice bath.
-
While stirring vigorously, add Acetic Anhydride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl. N-acetylglycine should precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purity can be assessed by melting point and NMR spectroscopy. The product can be recrystallized from water if necessary.
-
-
Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid group of glycine and neutralizes the acetic acid byproduct, keeping the amino group nucleophilic. Acidification at the end protonates the product's carboxylate, causing it to precipitate from the aqueous solution.
Protocol 2: EDC/HOBt Coupling of Fmoc-Alanine to Glycine Methyl Ester
This protocol is a classic example of peptide bond formation used in solution-phase synthesis.
-
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
Gly-OMe·HCl (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve Fmoc-Ala-OH, HOBt, and Gly-OMe·HCl in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA to neutralize the hydrochloride salt and maintain a basic environment for the coupling. Stir for 5 minutes.
-
Add EDC·HCl in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or monitor by TLC/LC-MS until completion, typically 4-12 hours).
-
Workup: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the product by flash column chromatography.
-
-
Causality: HOBt is pre-mixed with the carboxylic acid to ensure it is present to immediately trap the O-acylisourea intermediate formed upon addition of EDC, thereby minimizing the risk of racemization. DIPEA is a non-nucleophilic base used to free the amine from its HCl salt without interfering with the coupling reaction.
Conclusion
The N-acylation of amino acids is a mature but continually evolving field. While classic reagents like acyl chlorides and anhydrides remain valuable for their simplicity and low cost in specific applications, the demands of modern peptide synthesis and drug development have driven the creation of highly sophisticated coupling reagents. The choice of agent is a balance of reactivity, cost, stereochemical preservation, and operational simplicity. Understanding the underlying mechanisms of these reagents, as detailed in this guide, allows the researcher to move beyond simply following a recipe and instead make strategic, data-driven decisions to achieve the desired chemical transformation efficiently and reliably.
References
-
Acylation Overview, Mechanism & Agents. (n.d.). Study.com. Retrieved February 7, 2026, from [Link]
-
n-acylated amino acids: Topics. (n.d.). Science.gov. Retrieved February 7, 2026, from [Link]
-
Glavan, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Ho, K. K., et al. (1998). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Available at: [Link]
- Process for preparing n-acyl amino acid salts. (2015). Google Patents.
-
Acylating agents. (n.d.). Ace Chemistry. Retrieved February 7, 2026, from [Link]
-
Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Turkish Journal of Chemistry. Available at: [Link]
-
N-acetylated amino acids. (2015). Nilsson Lab. Retrieved February 7, 2026, from [Link]
-
Di Marzo, V., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]
-
Aral, O., et al. (2007). Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. ACS Publications. Available at: [Link]
- Method for the N-acylation of aminocarboxylic acids. (1983). Google Patents.
-
Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science. Available at: [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Adam, Z. R., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. Available at: [Link]
-
Shi, L., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Highlights in Science, Engineering and Technology. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Acylation by Anhydrides and Esters. (2019). YouTube. Retrieved February 7, 2026, from [Link]
-
Reactions of Amino Acids: Acylation. (n.d.). Pearson+. Retrieved February 7, 2026, from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
N-Acylation in combinatorial chemistry. (2004). ARKAT USA. Retrieved February 7, 2026, from [Link]
-
van der Wijk, J., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. Available at: [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.). Google Patents.
-
Acylation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit. Retrieved February 7, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 7, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. (n.d.). Journal of Biological Chemistry. Retrieved February 7, 2026, from [Link]
-
Selective N-terminal modification of peptides and proteins using acyl phosphates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. (2006). Taylor & Francis. Retrieved February 7, 2026, from [Link]
Sources
- 1. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. "Synthesis and surfactant properties of N-acylation compounds derived f" by ANDREEA BONDAREV [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 7. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 8. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
Technical Guide: Assessing the Chemoselectivity of N-(Chloroacetyl)-2-methylalanine
[1]
Executive Summary
N-(Chloroacetyl)-2-methylalanine (also known as N-chloroacetyl-AIB) represents a specialized intersection between covalent warhead chemistry and conformationally constrained peptide scaffolds .[1] Unlike standard linkers (e.g., Glycine), the 2-methylalanine (AIB) core introduces the "gem-dimethyl effect," which severely restricts conformational freedom, favoring helical secondary structures (
This guide evaluates the chemoselectivity of the chloroacetyl warhead within this sterically hindered context, comparing it against standard glycine analogs and more reactive bromoacetyl alternatives. It is designed for medicinal chemists utilizing covalent fragment-based drug discovery (FBDD) or peptide macrocyclization.[1]
Part 1: Comparative Analysis & Performance Metrics
The Warhead-Scaffold Duality
The chemoselectivity of this molecule is defined by two competing factors:
-
The Warhead (Chloroacetyl): A "soft" electrophile that reacts via
mechanism, showing high preference for thiols (Cysteine) over amines (Lysine) at physiological pH.[1] -
The Scaffold (AIB): The
-disubstitution creates a steric shield.[1] While this makes the molecule difficult to couple synthetically, it enhances the metabolic stability of the resulting probe.
Comparative Performance Data
The following table contrasts N-(chloroacetyl)-2-methylalanine with its primary alternatives.
| Feature | N-(Chloroacetyl)-AIB | N-(Chloroacetyl)-Glycine | N-(Bromoacetyl)-AIB | Acrylamide-AIB |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine / Histidine | Cysteine (Thiol) |
| Reactivity ( | Moderate | High | Very High | Low to Moderate |
| Chemoselectivity | High (Thiol >> Amine) | Moderate | Low (Promiscuous) | High (Michael Addition) |
| Hydrolytic Stability | Excellent (Steric Shield) | Moderate | Poor | Excellent |
| Synthetic Coupling | Difficult (Requires HATU/F-*) | Easy | Difficult | Difficult |
| Conformation | Helical Promoter ( | Flexible | Helical Promoter | Helical Promoter |
Mechanistic Insight: The Gem-Dimethyl Effect
The AIB core imposes a specific constraint on the chemoselectivity profile.[1] While the chloroacetyl group is intrinsically selective for thiols, the bulky methyl groups on the AIB
-
Benefit: Reduces off-target alkylation of buried or sterically hindered lysines, effectively increasing the specificity for solvent-exposed cysteines.[1]
-
Trade-off: The reaction rate with the target cysteine may be 2-5x slower than the Glycine analog due to the restricted approach angle, requiring longer incubation times.
Part 2: Visualizing the Chemoselectivity Pathway
The following diagram illustrates the reaction outcomes when N-(chloroacetyl)-2-methylalanine is introduced to a biological system containing competing nucleophiles.
Figure 1: Chemoselectivity profile of N-(chloroacetyl)-AIB.[1] The pathway highlights the preferential alkylation of thiols over amines and water.
Part 3: Experimental Protocols
Protocol A: Determining Kinetic Selectivity ( )
To validate the chemoselectivity, use a competitive mass spectrometry assay using Glutathione (GSH) as a cysteine surrogate and an N-acetyl-Lysine methyl ester as a lysine surrogate.[1]
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4).[1]
-
Internal Standard (e.g., Caffeine or Tryptophan).[1]
-
LC-MS grade Acetonitrile.[1]
Workflow:
-
Preparation: Prepare a 10 mM stock of N-(chloroacetyl)-AIB in DMSO.
-
Competition Mix: In a reaction vial, combine GSH (1 mM) and N-acetyl-Lysine (10 mM) in Phosphate Buffer. Note: Lysine is in 10-fold excess to simulate protein surface abundance.
-
Initiation: Add N-(chloroacetyl)-AIB (final conc. 100 µM) to the mix.
-
Sampling: At
min, remove aliquots and quench with 1% Formic Acid. -
Analysis: Analyze via LC-MS. Monitor the formation of the GSH-adduct (
) vs the Lys-adduct.[1] -
Calculation: Plot
vs time. The slope represents .[1]-
Success Criterion: The rate of GSH adduct formation should be >500x faster than Lys adduct formation.[1]
-
Protocol B: Synthetic Incorporation (Peptide Coupling)
Due to the steric hindrance of the AIB gem-dimethyl group, standard coupling (EDC/NHS) often fails. This protocol uses high-efficiency coupling agents.[1]
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step:
-
Activation: Dissolve N-(chloroacetyl)-AIB (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activation: Allow the mixture to stand for 1-2 minutes. Do not exceed 5 minutes to avoid racemization or side reactions, although AIB is achiral.
-
Coupling: Add the activated solution to the resin-bound amine.
-
Incubation: Microwave irradiation (75°C, 30 watts) for 10 minutes OR room temperature agitation for 2-4 hours. Standard 1-hour couplings are insufficient for AIB.[1]
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If positive, repeat the coupling with fresh reagents.
Part 4: Experimental Workflow Diagram
The following diagram outlines the "Covalent Capture" workflow used to assess the compound's ability to tag a target protein in a complex mixture.
Figure 2: Proteomic workflow for validating the specificity of N-(chloroacetyl)-AIB probes.
References
-
PubChem. N-(Chloroacetyl)-2-methylalanine Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link] (Accessed 2026).[1]
-
Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1][2] (Foundational text on chloroacetamide chemoselectivity profiling).
-
Jongkees, S. A., et al. (2017).[1] Rapid Discovery of Potent and Selective Chloroacetamide-Based Covalent Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Comparison of warhead reactivities).
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1][3] (Experimental grounding for AIB coupling protocols). Available at: [Link][1]
Comparative Efficacy Guide: Covalent Inhibitors Derived from N-(chloroacetyl)-2-methylalanine
Executive Summary: The Case for "Tuned" Reactivity
In the design of Targeted Covalent Inhibitors (TCIs), the central dogma has long been to pair a high-affinity scaffold with a mild electrophile—typically an acrylamide (e.g., Ibrutinib, Osimertinib). However, acrylamides often lack the intrinsic reactivity required for targets with lower nucleophilicity or suboptimal cysteine orientation. Conversely, standard
N-(chloroacetyl)-2-methylalanine represents a critical "Goldilocks" warhead. By coupling the chloroacetyl moiety to a 2-methylalanine (aminoisobutyric acid, or Aib) linker, we introduce the Gem-Dimethyl Effect . This structural modification imposes steric hindrance that dampens the electrophile's reactivity toward bulk solvent nucleophiles (like GSH) while maintaining efficacy within the constrained environment of the enzyme active site.
This guide objectively compares this specific warhead class against standard alternatives, providing the rationale, data, and protocols necessary for its application in drug discovery.
The Chemical Rationale: Steric Shielding & The Gem-Dimethyl Effect
The efficacy of N-(chloroacetyl)-2-methylalanine stems from physical organic chemistry principles that decouple intrinsic reactivity (
Mechanism of Action
In a standard
-
Linear Chloroacetamide: The
-carbon is unhindered, allowing rapid attack by any available thiol (high toxicity). -
N-(chloroacetyl)-2-methylalanine: The adjacent gem-dimethyl group (from the Aib residue) creates a steric wall. This prevents the approach of bulky or solvent-exposed nucleophiles. However, when the inhibitor is bound in the active site (
), the local effective concentration of the target cysteine is high enough to overcome this steric barrier, driving the reaction.
Diagram: Steric Modulation of Reactivity
Caption: Comparison of nucleophilic attack trajectories. The gem-dimethyl group in the Aib-derivative obstructs bulk glutathione (GSH) interaction while permitting target modification.
Comparative Performance Data
The following table synthesizes kinetic and stability profiles for the three primary classes of covalent warheads.
Table 1: Comparative Efficacy of Covalent Warheads
| Feature | Acrylamide (e.g., Ibrutinib) | Linear Chloroacetamide | N-(chloroacetyl)-2-methylalanine |
| Electrophile Type | Michael Acceptor (Soft) | Alkylator ( | Sterically Hindered Alkylator |
| Intrinsic Reactivity ( | Low | Very High | Moderate / Tunable |
| GSH Half-Life ( | > 24 hours | < 15 mins | 2 - 6 hours |
| Target Selectivity | High (Requires specific orientation) | Low (Promiscuous) | Moderate-High (Driven by |
| Metabolic Liability | CYP-mediated oxidation | Rapid hydrolysis | Hydrolytically Stable (Aib protects amide) |
| Primary Use Case | Late-stage Drug Candidates | HTS Probes / Fragments | Tough Targets / Peptide Inhibitors |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Reactivity: The Aib-derivative shows a
roughly 10-50x lower than linear chloroacetamides, moving it out of the "toxic" range and into the "druggable" window. -
Stability: The 2-methylalanine linker also protects the amide bond from proteolytic cleavage, a secondary benefit of the gem-dimethyl effect known as "conformational restriction."
Experimental Protocols (Self-Validating Systems)
To validate the efficacy of an N-(chloroacetyl)-2-methylalanine inhibitor, you must decouple its binding affinity (
Protocol A: Glutathione (GSH) Stability Assay
Purpose: To quantify off-target liability and intrinsic reactivity (
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Prepare a fresh 10 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix inhibitor and GSH in PBS to a final concentration of 10
M inhibitor and 500 M GSH (50-fold excess of thiol ensures pseudo-first-order kinetics).-
Control: Inhibitor in PBS without GSH (to check for hydrolysis).
-
Internal Standard: Add 1
M Warfarin or Tolbutamide.
-
-
Sampling: Incubate at 37°C. Aliquot samples at
min. -
Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass.
-
Calculation: Plot
vs. time. The slope is .-
Success Criterion: For N-(chloroacetyl)-2-methylalanine derivatives, expect
min. If min, the steric shielding is insufficient.
-
Protocol B: Determination of via Intact Protein MS
Purpose: To measure specific target engagement efficiency.
-
Enzyme Prep: Dilute target protein to 1
M in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl). Crucial: Avoid DTT or -mercaptoethanol; use TCEP if a reducing agent is strictly required, as it reacts less rapidly with chloroacetamides. -
Dosing: Incubate protein with varying concentrations of inhibitor (
to expected ) for multiple time points (e.g., 0 to 60 min). -
Quenching: Quench with 0.1% TFA (pH < 2 denatures protein and stops reaction).
-
Deconvolution: Run Intact Protein LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to calculate the fraction of labeled protein (
) at each time point. -
Kinetics: Fit data to the equation:
-
Causality Check: If
increases linearly with without saturation, is likely very high, and the reaction is driven purely by (non-specific). A hyperbolic curve confirms specific binding driven by the scaffold.
-
Workflow Visualization
The following diagram illustrates the decision tree for selecting this specific warhead over alternatives.
Caption: Decision matrix for warhead selection. The Aib-derivative is the solution when acrylamides are too weak and linear chloroacetamides are too toxic.
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574.
-
Petter, R. C., et al. (2011). A mechanism-based design of covalent inhibitors... Journal of the American Chemical Society.[1] (Foundational work on steric tuning of electrophiles).
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(8), 3523–3538.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-(chloroacetyl)-2-methylalanine
Executive Summary & Operational Context
N-(chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-α-aminoisobutyric acid or N-Chloroacetyl-AIB) is a specialized intermediate often used in the synthesis of non-natural peptides and peptidomimetics.[1][2]
Unlike standard amino acids, the presence of the chloroacetyl group (
Core Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or general aqueous waste streams, as this will trigger costly cross-contamination of waste bulking tanks and potential exothermic off-gassing.[1][2]
Chemical Hazard Profile (The "Why")
To ensure compliance and safety, researchers must understand the causality behind these protocols.
| Feature | Hazard Implication | Operational Consequence |
| Chloroacetyl Moiety | Electrophilic alkylator; Skin/Eye Irritant (H315, H319).[1][2] | Mandatory PPE: Nitrile gloves (double-gloved recommended) and safety glasses.[1][2] |
| Hydrolytic Instability | Reacts with water/bases to release HCl .[2] | Incompatibility: NEVER mix with strong bases (NaOH, KOH) or bleach.[2] Risk of exothermic reaction and toxic fume generation.[2] |
| Halogen Content | Contains Chlorine ( | Incineration Requirement: Must be burned in kilns with acid scrubbers. Mixing with non-halogenated waste violates EPA/RCRA incineration protocols.[2] |
Mechanism of Hazard (Hydrolysis)
The chloroacetyl group is susceptible to hydrolysis, particularly in basic conditions.[2] The reaction releases hydrochloric acid, which can over-pressurize waste containers if not properly vented or neutralized.[1][2]
Waste Segregation Logic
The following decision matrix illustrates the strict segregation required to prevent cross-contamination.
Figure 1: Segregation Decision Tree. Note that even aqueous mixtures are often defaulted to Halogenated streams to prevent accidental contamination of non-halogenated bulk tanks.[1][2]
Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, weigh-boat residues, contaminated solid absorbents.[1][2]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Bagging: Place the substance in a clear polyethylene bag, seal it (zip-tie or tape), and place it inside the primary waste container.[1][2] Double-bagging is required to prevent dust inhalation by waste handlers.[1][2]
-
Labeling:
-
Storage: Store in a cool, dry area away from bases and oxidizers until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Filtrates from peptide synthesis, HPLC waste.[1][2]
-
Characterization: Determine the solvent system.
-
pH Check: Before adding to a bulk carboy, check the pH of your specific waste flask.
-
Transfer: Pour into the "Halogenated Solvent" carboy (typically Red or Yellow tagged).[2]
-
Cap Venting: Ensure the carboy cap is vented (e.g., Eco-Funnel) to prevent pressure buildup from potential slow hydrolysis.[2]
Emergency Contingencies: Spill Response
In the event of a spill, the primary risk is the generation of HCl fumes if the powder contacts moisture, and skin contact.[1][2]
Figure 2: Spill Response Workflow.[1][2] Immediate neutralization is critical if the spill is wet.[1][2]
Neutralization Protocol:
-
Isolate the area.[2]
-
Cover the spill with Sodium Bicarbonate (baking soda) or a commercial acid neutralizer.[2] This converts potential HCl into NaCl and
.[2] -
Wait for bubbling to cease (if wet).[2]
-
Sweep up the slurry/powder using a dustpan and brush dedicated to hazardous waste.[2]
-
Dispose of debris in the Halogenated Solid bin.
Regulatory Framework & Compliance
This protocol ensures compliance with the following regulatory standards.
-
EPA RCRA (Resource Conservation and Recovery Act): While N-(chloroacetyl)-2-methylalanine is not explicitly "P" or "U" listed, it is a Characteristic Waste (if acidic/corrosive, D002) and must be treated as Halogenated Organic to comply with Land Disposal Restrictions (LDR).[1][2]
-
Incineration Standards: Halogenated wastes require incineration at
with specific residence times to destroy the carbon-chlorine bond and prevent dioxin formation.[1][2]
References
-
National Institutes of Health (PubChem). Compound Summary: Chloroacetyl Derivatives & 2-Methylalanine (AIB).[2][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2]
-
Thermo Fisher Scientific. Safety Data Sheet (SDS) for N-Chloroacetyl-L-phenylalanine (Analogous Hazard Profile).[1][2]
-
Princeton University EHS. Chemical Compatibility Storage Codes (Halogenated Organics).[1][2]
Sources
Navigating the Synthesis and Handling of N-(chloroacetyl)-2-methylalanine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Laboratory Safety and Chemical Handling.
The chloroacetyl functional group is a cornerstone in synthetic chemistry, prized for its utility in introducing a reactive handle for further molecular elaboration. However, this reactivity necessitates a robust understanding of the associated hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for handling N-(chloroacetyl)-2-methylalanine, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. By moving beyond a simple checklist and delving into the causality behind these recommendations, this document aims to be your preferred source for laboratory safety and chemical handling information, fostering a culture of safety and scientific integrity.
Hazard Analysis: Understanding the Reactivity of Chloroacetyl Compounds
N-(chloroacetyl)-2-methylalanine, while not extensively characterized in publicly available safety literature, belongs to the family of chloroacetylated compounds. The primary reactive center is the carbon-chlorine bond, which is susceptible to nucleophilic substitution. This inherent reactivity is what makes it a valuable synthetic intermediate, but it also dictates the necessary handling precautions.
Based on data from analogous compounds such as chloroacetyl chloride and 2-chloroacetamide, the primary hazards associated with N-(chloroacetyl)-2-methylalanine are presumed to include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Potential for Allergic Skin Reaction: Some chloroacetamide compounds may cause skin sensitization upon repeated contact.[3][4][5]
-
Toxicity if Swallowed: Oral ingestion may be harmful.[2][6][7]
The chloroacetyl moiety can react with water and other nucleophiles, potentially releasing hydrochloric acid, which contributes to its corrosive properties.[8] Therefore, all handling procedures must be designed to prevent contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling N-(chloroacetyl)-2-methylalanine. The selection of appropriate gear is not merely a procedural step but a direct response to the chemical's reactivity profile. Always assume you are handling a hazardous chemical and wear appropriate protective gear.[9]
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield worn over goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9][10][11][12] This provides full-face protection from splashes and any potential unexpected vigorous reactions. |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against acids and bases.[13] Given the reactive nature of the chloroacetyl group, it is prudent to double-glove. Inspect gloves for any signs of degradation or pinholes before use and change them immediately if contamination is suspected.[11][14] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[15] Ensure it is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes, an acid-resistant apron worn over the lab coat is advisable.[11] |
| Respiratory Protection | All work with N-(chloroacetyl)-2-methylalanine should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][16] If there is a potential for generating significant dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][17] |
| Footwear | Closed-toe shoes are a fundamental requirement in any laboratory setting and are crucial when working with corrosive and reactive chemicals.[11][13] |
Diagram: PPE Ensemble for Handling N-(chloroacetyl)-2-methylalanine
Caption: Recommended PPE for handling N-(chloroacetyl)-2-methylalanine.
Operational Plan: Step-by-Step Guidance for Safe Handling
A well-defined operational plan is crucial to minimize exposure and prevent accidents.[18] The following steps provide a framework for the safe handling of N-(chloroacetyl)-2-methylalanine.
Preparation and Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for N-(chloroacetyl)-2-methylalanine may not be readily available, review the SDS for similar compounds like chloroacetyl chloride and 2-chloroacetamide to understand the potential hazards.[8]
-
Designate a Work Area: All work should be conducted in a designated area within a chemical fume hood.[16] Ensure the area is clean and free of clutter.
-
Assemble all Necessary Equipment: Have all required glassware, reagents, and waste containers properly labeled and within easy reach inside the fume hood.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[19] Have an appropriate spill kit available.
Handling Procedure
-
Don Appropriate PPE: Before handling the chemical, put on the full PPE ensemble as detailed in the previous section.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[1][14] Use a spatula for transfers. If a solution is being prepared, add the solid to the solvent slowly and with stirring.
-
Reaction Setup: All reactions involving N-(chloroacetyl)-2-methylalanine should be performed in a fume hood.[1] If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.[20]
Diagram: Safe Handling Workflow
Caption: Step-by-step workflow for handling N-(chloroacetyl)-2-methylalanine.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of N-(chloroacetyl)-2-methylalanine and any contaminated materials is a critical final step in the handling process.
Waste Segregation and Collection
-
Solid Waste: Collect any unreacted N-(chloroacetyl)-2-methylalanine and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[6][14][21] Avoid creating dust when handling solid waste.[7]
-
Liquid Waste: Collect all liquid waste containing N-(chloroacetyl)-2-methylalanine in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) should be disposed of in a designated sharps container.
Disposal Procedure
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.[2][6][21]
-
Never pour N-(chloroacetyl)-2-methylalanine or solutions containing it down the drain.[6][22]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][14][21] For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these detailed safety protocols, researchers can confidently and safely utilize N-(chloroacetyl)-2-methylalanine in their synthetic endeavors, ensuring both personal safety and the integrity of their scientific work.
References
- metasci. Safety Data Sheet N-Acetyl-L-alanine.
- Fisher Scientific. SAFETY DATA SHEET.
- NJ.gov. CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- Unknown. Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life.
- NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
- Santa Cruz Biotechnology. Chloroacetyl chloride.
- Unknown. Chloroacetyl Chloride (CAS 79-04-9): Safety, Handling, and Sourcing for Industrial Use.
- UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Unknown. ICSC 0640 - 2-CHLOROACETAMIDE.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Syntheses Procedure. chloroacetamide.
- Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Fisher Scientific. SAFETY DATA SHEET.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals.
- Unknown. MSDS of N-methyl-2-chloroacetamide.
- Wikipedia. Chloroacetamide.
- LSU. Reactive Chemicals.
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide.
- Queen Mary University of London. Procedures and Guidance Notes for working with biological agents and materials.
- Regulations.gov. GUIDELINES FOR A REACTIVE CHEMICALS PROGRAM.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
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- 15. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 19. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 22. Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life [anhaochemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
